molecular formula C23H45NO4 B15571666 L-Palmitoylcarnitine-d9

L-Palmitoylcarnitine-d9

Cat. No.: B15571666
M. Wt: 408.7 g/mol
InChI Key: XOMRRQXKHMYMOC-NKVYTPEUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Palmitoylcarnitine-d9 is a useful research compound. Its molecular formula is C23H45NO4 and its molecular weight is 408.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H45NO4

Molecular Weight

408.7 g/mol

IUPAC Name

(3R)-3-hexadecanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1/i2D3,3D3,4D3

InChI Key

XOMRRQXKHMYMOC-NKVYTPEUSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Role of L-Palmitoylcarnitine-d9 in Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-Palmitoylcarnitine-d9, detailing its critical function as an internal standard in the quantitative analysis of fatty acid metabolism. We will explore the underlying metabolic pathways, present detailed experimental protocols, and summarize relevant quantitative data.

Introduction: The Challenge of Quantifying Fatty Acid Metabolism

Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle. Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle system, a process in which L-carnitine and its acylated derivatives, known as acylcarnitines, are essential intermediates.[1][2][3] L-Palmitoylcarnitine, an ester of palmitic acid and L-carnitine, is a key acylcarnitine that facilitates the transport of this common 16-carbon fatty acid for β-oxidation.[4][5]

Studying the dynamics of FAO is crucial for understanding numerous physiological and pathological states, including inborn errors of metabolism, diabetes, and cardiovascular disease.[6][7] A primary analytical method for this research is the precise quantification of acylcarnitines in biological matrices like plasma, blood, and tissue.[6][8] However, the complexity of these samples and the potential for analyte loss during sample preparation pose significant challenges to accurate measurement.

To overcome these challenges, researchers employ the stable isotope dilution (SID) technique with tandem mass spectrometry (MS/MS).[6][9] This "gold standard" method relies on the use of a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte of interest but has a greater mass. This compound, a deuterated form of L-Palmitoylcarnitine, serves this exact purpose.

Core Role of this compound: The Internal Standard

This compound is an indispensable tool in metabolomics and clinical chemistry for one primary reason: it enables highly accurate and precise quantification of endogenous L-Palmitoylcarnitine.[10][11] Its role is to be a reliable comparator that behaves identically to the target analyte through extraction, chromatography, and ionization, but is distinguishable by its mass.

The Principle of Stable Isotope Dilution:

  • Spiking: A known quantity of this compound (the internal standard) is added to a biological sample at the very beginning of the sample preparation process.[12]

  • Co-processing: The endogenous L-Palmitoylcarnitine and the added this compound internal standard undergo identical processing, including protein precipitation, extraction, and potential derivatization. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • LC-MS/MS Analysis: During analysis, the liquid chromatography (LC) system separates the acylcarnitines from other sample components. The tandem mass spectrometer (MS/MS) distinguishes between the endogenous analyte and the heavier internal standard based on their different mass-to-charge ratios (m/z).

  • Quantification: The concentration of the endogenous L-Palmitoylcarnitine is calculated based on the response ratio of the analyte peak area to the internal standard peak area.[1][6] This ratio corrects for any variability in sample preparation and instrument response, ensuring robust and reproducible results.

Metabolic Pathway: The Carnitine Shuttle

L-Palmitoylcarnitine is a central molecule in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs. This transport mechanism is known as the carnitine shuttle.

CarnitineShuttle cluster_Cytosol Cytosol cluster_Membrane Mitochondrial Membranes cluster_OMM Outer Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Membrane cluster_Matrix Mitochondrial Matrix PalCoA_cyto Palmitoyl-CoA CPT1 CPT1 PalCoA_cyto->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 PalCarn_ims L-Palmitoylcarnitine CPT1->PalCarn_ims Forms L-Palmitoylcarnitine CACT CACT PalCarn_ims->CACT CPT2 CPT2 Carnitine_ims L-Carnitine CACT->Carnitine_ims CACT->CPT2 Transports L-Palmitoylcarnitine into matrix PalCoA_matrix Palmitoyl-CoA CPT2->PalCoA_matrix Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix BetaOx β-Oxidation PalCoA_matrix->BetaOx Carnitine_matrix->CACT Exchanges for L-Palmitoylcarnitine

Caption: The Carnitine Shuttle pathway for long-chain fatty acid transport.

Pathway Description:

  • Activation: In the cytosol, long-chain fatty acids like palmitate are activated to their coenzyme A (CoA) thioesters (e.g., Palmitoyl-CoA).

  • CPT1: Carnitine Palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane, catalyzes the conversion of Palmitoyl-CoA to L-Palmitoylcarnitine, releasing CoA.[5]

  • CACT: L-Palmitoylcarnitine is then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free L-carnitine.[2][3]

  • CPT2: On the matrix side of the inner membrane, Carnitine Palmitoyltransferase 2 (CPT2) converts L-Palmitoylcarnitine back into Palmitoyl-CoA and free L-carnitine.[5][13]

  • β-Oxidation: The regenerated Palmitoyl-CoA is now available in the mitochondrial matrix to enter the β-oxidation spiral, producing acetyl-CoA for the TCA cycle and generating reducing equivalents (NADH and FADH2) for ATP production.[4]

Experimental Protocols and Workflow

The quantification of L-Palmitoylcarnitine using this compound follows a standardized workflow. Below is a representative protocol synthesized from common methodologies.[1][10][12]

Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample 1. Biological Sample (e.g., 50 µL Plasma) Spike 2. Add Internal Standard (this compound in Methanol) Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject Sample Reconstitute->Inject LC 9. Chromatographic Separation (e.g., HILIC or C18 column) Inject->LC MS 10. MS/MS Detection (MRM Mode) LC->MS Integrate 11. Peak Integration (Analyte & IS) MS->Integrate Ratio 12. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify 13. Quantify Concentration (using Calibration Curve) Ratio->Quantify

Caption: General experimental workflow for acylcarnitine quantification.

1. Materials and Reagents:

  • Biological Sample: Plasma, serum, whole blood, or tissue homogenate.

  • Internal Standard (IS) Solution: this compound dissolved in methanol (B129727) (a typical stock might be 1 mg/mL, with working solutions prepared by dilution).[10]

  • Protein Precipitation Agent: Acetonitrile (B52724) or methanol, often containing 0.1% formic acid.[12]

  • LC-MS Grade Solvents: Water, acetonitrile, methanol, formic acid, ammonium (B1175870) acetate.

2. Sample Preparation:

  • Aliquoting: Pipette a small volume of the biological sample (e.g., 20-50 µL of plasma) into a microcentrifuge tube or a well of a 96-well plate.[10]

  • Spiking with IS: Add a precise volume of the this compound working solution to each sample. This step is critical for accurate quantification.[10]

  • Protein Precipitation: Add a larger volume of cold acetonitrile (e.g., 200 µL) to precipitate proteins.

  • Mixing and Centrifugation: Vortex the samples thoroughly for 30-60 seconds to ensure complete mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant containing the acylcarnitines to a new tube or well, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Chromatography: Use a column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C18 reversed-phase column.[10] A gradient elution is typically performed, starting with a high aqueous content and ramping to a high organic content.

    • Example Mobile Phase A: 0.1% formic acid in water.

    • Example Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous L-Palmitoylcarnitine and the this compound internal standard.

    • The precursor ion is the protonated molecule [M+H]+.

    • A common product ion for all acylcarnitines results from a characteristic fragmentation, yielding a fragment with an m/z of 85 or 99, depending on the specific method.[6]

4. Data Analysis and Quantification:

  • A calibration curve is generated using standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards to create the calibration curve.

  • The concentration of L-Palmitoylcarnitine in the unknown samples is then determined by interpolating their measured peak area ratios from this curve.

Data Presentation: Quantitative Insights

The accurate measurement of L-Palmitoylcarnitine provides valuable insights into metabolic health. Elevated levels of long-chain acylcarnitines like L-Palmitoylcarnitine are often interpreted as markers of incomplete or overloaded fatty acid oxidation, a condition linked to insulin (B600854) resistance and type 2 diabetes.[7]

Analyte Condition Sample Type Concentration Range / Value Significance Reference
L-Palmitoylcarnitine (C16:0)Healthy Controls (Fasting)Plasma~0.15 µM (example value)Baseline level of long-chain acylcarnitine.[7]
L-Palmitoylcarnitine (C16:0)Type 2 Diabetes (Fasting)PlasmaSignificantly higher than controlsIndicates mitochondrial overload and incomplete fatty acid oxidation. Correlates with FAO rate.[7]
Various AcylcarnitinesMethod ValidationSerum / BloodLinearity from 10 nM to 500 nMDefines the typical working range for quantification in research and screening.[14]
PalmitoylcarnitineMethod ValidationCultured CellsLimit of Quantification: 0.35 nmol L⁻¹Demonstrates high sensitivity for in vitro studies of CPT1 activity.[15]
Table 1: Representative Quantitative Data for L-Palmitoylcarnitine.

Conclusion

This compound is not merely a reagent but a cornerstone of modern fatty acid metabolism research. By serving as a robust internal standard for stable isotope dilution mass spectrometry, it enables the accurate and reproducible quantification of its endogenous counterpart. This capability allows researchers and clinicians to probe the intricate workings of the carnitine shuttle, identify metabolic dysregulation in disease, and develop novel therapeutic strategies targeting fatty acid oxidation. The methodologies outlined in this guide provide a framework for applying this powerful analytical tool to advance our understanding of metabolic health and disease.

References

Decoding the Deuterated Standard: An In-depth Guide to the L-Palmitoylcarnitine-d9 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the quality and purity of an internal standard like L-Palmitoylcarnitine-d9 is paramount for accurate quantification of its endogenous analogue, L-Palmitoylcarnitine. This deuterated version is a critical tool in mass spectrometry-based analyses, often employed in metabolic studies.[1][2][3] A Certificate of Analysis (CoA) is the primary document that attests to a compound's identity and quality. This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound.

I. Compound Identification and Specifications

A Certificate of Analysis for this compound will invariably begin with fundamental identifying information. This section provides a snapshot of the compound's key properties.

Parameter Typical Specification Significance
Product Name This compoundThe common name for the deuterated standard.
Synonyms CAR 16:0-d9, C16:0 Carnitine-d9, L-Carnitine hexadecanoyl ester-d9Alternative names used in literature and databases.[1][2]
Molecular Formula C23H36D9NO4Describes the elemental composition, including the nine deuterium (B1214612) atoms.[4]
Molecular Weight ~408.67 g/mol The mass of one mole of the compound, crucial for preparing solutions of known concentration.[2][4]
Physical State White solid / PowderDescribes the appearance of the compound at room temperature.[4]
Storage -20°CThe recommended temperature to ensure the long-term stability of the compound.[2][4]

II. Quantitative Analysis: Purity and Isotopic Enrichment

The core of the CoA lies in the quantitative data that establishes the purity and isotopic labeling of the standard. These values are critical for ensuring the accuracy of experimental results.

Analytical Test Specification Result Purpose
Purity (HPLC) >98%99.96%To determine the percentage of the desired compound in the sample, identifying any impurities.[5]
Deuterated Forms ≥99% (d1-d9)PassTo confirm the high abundance of the deuterated species, which is essential for its function as an internal standard.[1]
Mass Spectroscopy [M+H]+ = 409.7 ± 1 amu[M+H]+ = 409.6 amuTo confirm the molecular weight of the deuterated compound.[4]

III. Experimental Protocols

This section details the methodologies used to generate the data presented in the CoA. Understanding these protocols is key to interpreting the results and ensuring their validity.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical and research compounds.[6][7] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.[8] This solution is further diluted to working concentrations.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of acylcarnitines.[6]

  • Mobile Phase: A gradient of two solvents is often used. For example, Solvent A could be 0.1% formic acid in water, and Solvent B could be 0.1% formic acid in acetonitrile. The gradient would typically start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound.

  • Detection: The UV detector is set to a wavelength where this compound absorbs light, typically in the low UV range (e.g., 210-220 nm).

  • Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC Analysis cluster_data_analysis Data Analysis stock Stock Solution working Working Solution stock->working Dilution injection Injection working->injection column C18 Column injection->column detection UV Detection column->detection chromatogram Chromatogram detection->chromatogram purity Purity Calculation chromatogram->purity

HPLC Purity Analysis Workflow.
B. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and isotopic enrichment of this compound.[9]

Methodology:

  • Sample Introduction: The sample, often the effluent from an HPLC system (LC-MS), is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique used for acylcarnitines, as it is a soft ionization method that keeps the molecule intact.[10][11]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: An ion detector measures the abundance of ions at each mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule ([M+H]+) of this compound. The position of this peak confirms the molecular weight.

Mass_Spectrometry_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Spectrometry cluster_data_output Data Output sample This compound Solution ionization Electrospray Ionization (ESI) sample->ionization analyzer Mass Analyzer ionization->analyzer detector Ion Detector analyzer->detector spectrum Mass Spectrum detector->spectrum mw_confirm Molecular Weight Confirmation spectrum->mw_confirm

Mass Spectrometry Analysis Workflow.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, Proton (¹H) NMR is used to confirm that the overall structure is consistent with the expected molecule.

Methodology:

  • Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., Deuterium Oxide, D₂O).

  • NMR Spectrometer: The sample is placed in a high-field NMR spectrometer.

  • Data Acquisition: A ¹H NMR spectrum is acquired.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns. This "fingerprint" is compared to a reference spectrum or known chemical shift values for L-Palmitoylcarnitine to ensure the structural integrity of the molecule. The absence of signals in the region where the trimethylamine (B31210) protons would appear confirms the deuteration at this position.

IV. Biological Context and Application

L-Palmitoylcarnitine is a long-chain acylcarnitine that plays a crucial role in fatty acid metabolism.[12][13] It is formed from palmitic acid and L-carnitine and is transported into the mitochondria for beta-oxidation, a key energy-producing pathway.[1][12] this compound serves as an ideal internal standard for the quantification of endogenous L-Palmitoylcarnitine in biological samples using LC-MS/MS.[1][2][8][10] Its chemical properties are nearly identical to the endogenous compound, but its increased mass allows it to be distinguished by the mass spectrometer.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion palmitic_acid Palmitic Acid palmitoyl_coa Palmitoyl-CoA palmitic_acid->palmitoyl_coa Acyl-CoA Synthetase l_carnitine L-Carnitine l_palmitoylcarnitine L-Palmitoylcarnitine l_carnitine->l_palmitoylcarnitine palmitoyl_coa->l_palmitoylcarnitine CPT1 beta_oxidation Beta-Oxidation l_palmitoylcarnitine->beta_oxidation CPT2 & Translocase

Simplified Fatty Acid Beta-Oxidation Pathway.

By thoroughly understanding the data and methodologies presented in the Certificate of Analysis for this compound, researchers can have full confidence in the quality of their internal standard, leading to more accurate and reproducible experimental outcomes.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding the use of deuterated internal standards. For professionals in research, clinical science, and drug development, a comprehensive understanding of these tools is essential for generating robust and reliable data that can withstand rigorous scrutiny.

Core Principles: The Power of a Heavy Isotope

The fundamental principle behind the use of a deuterated internal standard is the introduction of a chemically identical, yet physically distinguishable, analog of the target analyte into a sample.[1][2] This is achieved by replacing one or more hydrogen atoms (¹H) with its heavier, stable isotope, deuterium (B1214612) (²H or D). This subtle change in mass allows for the differentiation of the analyte and the standard by a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2]

This co-behavior is the cornerstone of their utility, enabling the correction of various sources of analytical variability that can compromise data quality. These include:

  • Matrix Effects: Complex biological matrices, such as plasma and urine, contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[3]

  • Extraction Inefficiency: The recovery of an analyte from a biological matrix can be inconsistent between samples. A deuterated standard, added at the beginning of the sample preparation process, will be subject to the same potential losses as the analyte, ensuring that the final analyte-to-standard ratio remains accurate.

  • Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time. As both the analyte and the deuterated standard are analyzed simultaneously, any instrumental drift will affect both signals proportionally, and the calculated ratio will remain stable.[1]

Data Presentation: Quantitative Comparison of Internal Standards

The use of deuterated internal standards significantly enhances the precision and accuracy of quantitative metabolomic analyses. The following tables summarize data from various studies, highlighting the superior performance of deuterated standards compared to non-isotopically labeled (analog) internal standards or methods without an internal standard.

Performance MetricAnalog Internal StandardDeuterated (D8) Internal StandardKey Observation
Accuracy (Mean Bias %) 96.8%100.3%The deuterated standard resulted in a more accurate measurement, closer to the true value.[4]
Precision (CV %) 7.6% - 9.7%2.7% - 5.7%The use of a deuterated standard led to a significant improvement in the reproducibility of the measurement.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies. This table showcases the significant improvement in precision and accuracy when a deuterated internal standard is used compared to an analog internal standard.[4]

AnalyteMatrixParameterAnalog IS (% RSD)Deuterated IS (% RSD)
TacrolimusWhole BloodMatrix Effect25.43.8
Mycophenolic AcidPlasmaRecovery15.25.1
SirolimusWhole BloodOverall Precision12.84.5

Table 2: Performance of Deuterated Internal Standards in Various Applications. This table demonstrates the effectiveness of deuterated internal standards in correcting for matrix effects and improving recovery and overall precision across different analytes and biological matrices.

ParameterDeuterated Internal Standard¹³C or ¹⁵N Labeled Internal StandardNon-Isotopically Labeled (Analog) Internal Standard
Co-elution with Analyte Nearly IdenticalIdenticalOften Different
Correction for Matrix Effects ExcellentExcellentVariable to Poor
Correction for Extraction Variability ExcellentExcellentVariable
Risk of Isotopic Instability Possible (H/D exchange)NegligibleNot Applicable
Cost ModerateHighLow

Table 3: Qualitative Comparison of Different Internal Standard Types. This table provides a summary of the key characteristics and performance aspects of different types of internal standards used in mass spectrometry.

Experimental Protocols

Achieving reliable and reproducible results in quantitative metabolomics hinges on a well-defined and meticulously executed experimental protocol. The following provides a detailed methodology for a typical targeted metabolite quantification workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Sample Preparation

Proper sample preparation is critical to preserve the integrity of the metabolome and ensure efficient extraction of the target analytes.

  • Quenching: Immediately after collection, biological samples should be quenched to halt all enzymatic activity. This is typically achieved by flash-freezing in liquid nitrogen or by adding a cold solvent like methanol (B129727) or acetonitrile (B52724).

  • Internal Standard Spiking: A known concentration of the deuterated internal standard mixture is added to each sample at the earliest stage of the preparation process. This is crucial for correcting any analyte loss during subsequent steps.

  • Metabolite Extraction:

    • For plasma or serum samples, protein precipitation is a common and effective method. A typical procedure involves adding three to four volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of plasma.

    • The mixture is vortexed thoroughly and then centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • The clear supernatant containing the metabolites is carefully transferred to a new tube for analysis.

  • Solvent Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The dried extract is then reconstituted in a solvent that is compatible with the LC mobile phase to concentrate the analytes and ensure proper injection.

LC-MS/MS Analysis

The separation and detection of the target metabolites are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of a wide range of metabolites.

    • Mobile Phase: A gradient elution is typically employed using two mobile phases. For example, Mobile Phase A could be water with 0.1% formic acid, and Mobile Phase B could be acetonitrile with 0.1% formic acid.

    • Gradient: The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases over the course of the run to elute metabolites with varying polarities.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for metabolomics, and it can be operated in either positive or negative ion mode depending on the analytes of interest.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for targeted quantification. In MRM, a specific precursor ion (the molecular ion of the analyte or standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective and sensitive technique minimizes interferences from other molecules in the sample.

    • MRM Transitions: For each analyte and its corresponding deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) are typically monitored to ensure accurate identification and quantification.

Data Analysis

The final step involves processing the acquired data to determine the concentration of the target metabolites.

  • Peak Integration: The chromatographic peaks for the quantifier and qualifier ions of both the analyte and the deuterated internal standard are integrated to obtain their respective peak areas.

  • Response Ratio Calculation: The peak area ratio of the analyte to the deuterated internal standard is calculated for each sample, calibrator, and quality control sample.

  • Calibration Curve Generation: A calibration curve is constructed by plotting the analyte/internal standard peak area ratio against the known concentrations of the calibration standards.

  • Concentration Determination: The concentration of the analyte in the unknown samples is then determined by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Mandatory Visualization

Experimental Workflow for Targeted Metabolomics

The following diagram illustrates the typical workflow for a targeted quantitative metabolomics experiment using deuterated internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Quench Quenching (e.g., Liquid Nitrogen) Sample->Quench Spike Spike with Deuterated Internal Standard Quench->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

A typical experimental workflow for targeted metabolomics.
Metabolic Pathway Analysis: Tracing Deuterated Glucose through Glycolysis

Deuterated glucose is a powerful tool for metabolic flux analysis, allowing researchers to trace the fate of glucose molecules through various metabolic pathways. The following diagram illustrates the flow of deuterium from [1,6-²H₂]-glucose through the initial stages of glycolysis.

glycolysis_pathway cluster_glycolysis Glycolysis Pathway Glucose Glucose (D2) G6P Glucose-6-Phosphate (D2) Glucose->G6P Hexokinase F6P Fructose-6-Phosphate (D2) G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate (D2) F6P->F16BP Phosphofructokinase DHAP DHAP (D1 at C1) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate (D1 at C3) F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase BPG 1,3-Bisphosphoglycerate (D1) GAP->BPG GAPDH PEP Phosphoenolpyruvate (D1) BPG->PEP ... Pyruvate Pyruvate (D1) PEP->Pyruvate Pyruvate Kinase Lactate Lactate (D1) Pyruvate->Lactate Lactate Dehydrogenase

Tracing deuterium from [1,6-²H₂]-glucose through glycolysis.

Conclusion

Deuterated internal standards are an indispensable tool in modern metabolomics, providing the foundation for accurate and precise quantification of small molecules in complex biological systems. Their ability to faithfully mimic the behavior of endogenous analytes allows for the effective correction of a wide range of analytical variabilities. While considerations such as potential isotopic effects and the cost of synthesis exist, the benefits of enhanced data quality and reliability far outweigh these limitations for most applications. For researchers, scientists, and drug development professionals, the judicious use of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of their metabolomic data, ultimately accelerating scientific discovery and therapeutic innovation.

References

L-Palmitoylcarnitine's Critical Role in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Palmitoylcarnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, is a pivotal intermediate in cellular energy metabolism. Its primary biological significance lies in its essential role as a carrier molecule for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process indispensable for fatty acid β-oxidation and subsequent ATP production. Beyond this canonical function, L-Palmitoylcarnitine exhibits a complex and concentration-dependent influence on mitochondrial integrity and signaling, with implications for both physiological and pathophysiological states. This technical guide provides an in-depth exploration of the multifaceted role of L-Palmitoylcarnitine in mitochondrial function, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Central Role of L-Palmitoylcarnitine in Fatty Acid Metabolism

Mitochondria are the primary sites of cellular respiration and ATP synthesis, with fatty acids serving as a major energy substrate, particularly in tissues with high energy demands such as the heart and skeletal muscle.[1] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids.[2] The carnitine shuttle system overcomes this barrier, and L-Palmitoylcarnitine is a key component of this transport mechanism.[3][4] Palmitic acid, a common saturated fatty acid, is first activated to Palmitoyl-CoA in the cytoplasm.[5] Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then catalyzes the conversion of Palmitoyl-CoA and L-carnitine into L-Palmitoylcarnitine.[2][6] L-Palmitoylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[1][7] Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) converts L-Palmitoylcarnitine back to Palmitoyl-CoA, which can then enter the β-oxidation spiral to generate acetyl-CoA, NADH, and FADH2 for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2][6]

Quantitative Effects of L-Palmitoylcarnitine on Mitochondrial Parameters

The concentration of L-Palmitoylcarnitine within the cell is a critical determinant of its effects on mitochondrial function. While essential for energy production at physiological levels, excessive accumulation of L-Palmitoylcarnitine has been implicated in cellular dysfunction.[8]

Table 1: Dose-Dependent Effects of L-Palmitoylcarnitine on Mitochondrial Membrane Potential (ΔΨm) in Rat Ventricular Myocytes [5][9][10]

L-Palmitoylcarnitine ConcentrationChange in ΔΨm (TMRE Intensity)Effect on Mitochondrial Permeability Transition Pore (mPTP)
1 µM▲ 115.5 ± 5.4% of baseline (Hyperpolarization)No opening
5 µM▲ 110.7 ± 1.6% of baseline (Hyperpolarization)No opening
10 µM▼ 61.9 ± 12.2% of baseline (Depolarization)Opening (Calcein intensity decreased to 70.7 ± 2.8% of baseline)

Table 2: Impact of L-Palmitoylcarnitine on Reactive Oxygen Species (ROS) Generation in Rat Ventricular Myocytes [5][9][10]

L-Palmitoylcarnitine ConcentrationChange in ROS Generation (DCF Intensity)
1 µM▲ 1.6 ± 0.2-fold of baseline
10 µM▲ 3.4 ± 0.3-fold of baseline

Table 3: L-Palmitoylcarnitine and Caspase Activity in Jurkat Cells [11]

MoleculeEffect on Caspase-3, -7, and -8 Activity
L-Carnitine (5 mM)Potent Inhibition
L-PalmitoylcarnitineStimulation

Signaling Pathways and Logical Relationships

The multifaceted roles of L-Palmitoylcarnitine in mitochondrial function are governed by intricate signaling pathways and logical relationships. These can be visualized to better understand the sequence of events from fatty acid transport to potential cellular outcomes.

Carnitine_Shuttle cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Acyl-CoA Synthetase L-Palmitoylcarnitine_cyto L-Palmitoylcarnitine Palmitoyl-CoA->L-Palmitoylcarnitine_cyto CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->L-Palmitoylcarnitine_cyto L-Palmitoylcarnitine_ims L-Palmitoylcarnitine L-Palmitoylcarnitine_cyto->L-Palmitoylcarnitine_ims Diffusion CPT1 CPT1 L-Palmitoylcarnitine_matrix L-Palmitoylcarnitine L-Palmitoylcarnitine_ims->L-Palmitoylcarnitine_matrix CACT CACT CACT CPT2 CPT2 Palmitoyl-CoA_matrix Palmitoyl-CoA L-Palmitoylcarnitine_matrix->Palmitoyl-CoA_matrix CPT2 L-Carnitine_matrix L-Carnitine L-Palmitoylcarnitine_matrix->L-Carnitine_matrix CPT2 Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix->L-Carnitine_cyto CACT (Antiport)

Diagram 1: The Carnitine Shuttle Pathway for L-Palmitoylcarnitine Transport.

Palmitoylcarnitine_Apoptosis High L-Palmitoylcarnitine High L-Palmitoylcarnitine Mitochondrial Dysfunction Mitochondrial Dysfunction High L-Palmitoylcarnitine->Mitochondrial Dysfunction Caspase Activation Caspase Activation High L-Palmitoylcarnitine->Caspase Activation Direct Stimulation (Caspase-3, -7, -8) ROS Generation ROS Generation Mitochondrial Dysfunction->ROS Generation mPTP Opening mPTP Opening Mitochondrial Dysfunction->mPTP Opening Cytochrome c Release Cytochrome c Release mPTP Opening->Cytochrome c Release Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Diagram 2: L-Palmitoylcarnitine-Induced Apoptotic Signaling Pathway.

Detailed Experimental Protocols

Accurate assessment of the impact of L-Palmitoylcarnitine on mitochondrial function requires robust and well-defined experimental protocols.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted from methodologies utilizing extracellular flux analyzers.[12][13]

Objective: To measure the rate of oxygen consumption in intact or permeabilized cells as an indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • XF cell culture microplates

  • Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • L-Palmitoylcarnitine stock solution

Procedure:

  • Cell Seeding: Plate cells in an XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and the desired concentrations of L-Palmitoylcarnitine.

  • Assay Execution:

    • Calibrate the sensor cartridge in the XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Initiate the assay protocol, which will measure basal OCR, followed by sequential injections of L-Palmitoylcarnitine and the mitochondrial inhibitors.

  • Data Analysis: The instrument software will calculate OCR at different stages, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of L-Palmitoylcarnitine.

OCR_Workflow A Seed Cells in XF Microplate C Prepare Assay Medium and Incubate Cells A->C B Hydrate Sensor Cartridge D Load Compounds into Sensor Cartridge B->D E Calibrate Sensor and Run Assay in Analyzer C->E D->E F Analyze OCR Data E->F

References

L-Palmitoylcarnitine-d9 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of L-Palmitoylcarnitine-d9, including supplier and purchasing information, experimental applications, and its role in cellular signaling.

This compound is the deuterated form of L-Palmitoylcarnitine, a key long-chain acylcarnitine involved in cellular energy metabolism. Its primary application in research is as an internal standard for the accurate quantification of its non-labeled counterpart in various biological samples using mass spectrometry. This guide offers a comprehensive resource for utilizing this compound in your research endeavors.

Supplier and Purchasing Information

Sourcing high-purity this compound is critical for reliable experimental outcomes. Below is a summary of suppliers offering this product. Please note that pricing and availability are subject to change and should be verified on the respective supplier websites.

SupplierCatalog NumberPurityAvailable QuantitiesNotes
Cayman Chemical 40353≥99% deuterated forms (d1-d9)1 mg, 5 mgProvided as a solid.[1][2][3]
Avanti Polar Lipids 870323P>99%1 mgDistributed through Merck/Sigma-Aldrich.
MedKoo Biosciences 128086>98%Custom synthesis (minimum 1 gram)Not a stock item; requires lead time for synthesis.[4]
Sapphire Bioscience 40353≥99% deuterated forms (d1-d9)1 mg, 5 mgDistributes Cayman Chemical products.[3]

Core Applications and Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of L-Palmitoylcarnitine and other acylcarnitines. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise measurement.

Experimental Protocol: Quantification of L-Palmitoylcarnitine in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of L-Palmitoylcarnitine in plasma. Optimization may be required for specific instruments and matrices.

1. Materials and Reagents:

  • This compound (as internal standard)

  • L-Palmitoylcarnitine (for calibration curve)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

2. Preparation of Stock Solutions and Internal Standard Working Solution:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of calibration standards of L-Palmitoylcarnitine in methanol.

  • The internal standard working solution is prepared by diluting the this compound stock solution with methanol to a final concentration of approximately 200-400 nM.[5]

3. Sample Preparation (Protein Precipitation): [6]

  • To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[6][7]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the transitions for L-Palmitoylcarnitine and this compound.

      • The precursor ion for both is the respective molecular ion [M+H]+.

      • A common product ion for quantification is m/z 85, which corresponds to the fragmented carnitine moiety.[7]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of L-Palmitoylcarnitine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Biological Relevance

L-Palmitoylcarnitine plays a crucial role in cellular metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Dysregulation of L-Palmitoylcarnitine levels has been implicated in various pathological conditions.

Fatty Acid Transport into Mitochondria

The following diagram illustrates the carnitine shuttle system, which facilitates the transport of long-chain fatty acids like palmitate across the mitochondrial membrane.

FattyAcidTransport cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Palmitate Palmitate Palmitoyl-CoA Palmitoyl-CoA Palmitate->Palmitoyl-CoA L-Palmitoylcarnitine L-Palmitoylcarnitine Palmitoyl-CoA->L-Palmitoylcarnitine CPT1 CPT1 CPT1 Palmitoyl-CoA_matrix Palmitoyl-CoA L-Palmitoylcarnitine->Palmitoyl-CoA_matrix CPT2 Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation CPT2 CPT2

Caption: The Carnitine Shuttle System for Fatty Acid Transport.

Role in Pro-Inflammatory Signaling and Calcium Influx

Elevated levels of L-Palmitoylcarnitine have been associated with pro-inflammatory responses and alterations in intracellular calcium signaling. This has been observed in the context of prostate cancer, where L-Palmitoylcarnitine may contribute to disease progression.[8]

PalmitoylcarnitineSignaling High L-Palmitoylcarnitine High L-Palmitoylcarnitine Ca2_Influx Increased Ca2+ Influx High L-Palmitoylcarnitine->Ca2_Influx ProInflammatory_Cytokines Pro-Inflammatory Cytokine (e.g., IL-6) Expression High L-Palmitoylcarnitine->ProInflammatory_Cytokines Cellular_Response Cellular Response (e.g., Cancer Progression) Ca2_Influx->Cellular_Response ProInflammatory_Cytokines->Cellular_Response

Caption: L-Palmitoylcarnitine's Role in Signaling.

Experimental Workflow for LC-MS Quantification

The following diagram outlines the typical workflow for quantifying L-Palmitoylcarnitine in biological samples using its deuterated internal standard.

LCMS_Workflow Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with This compound (Internal Standard) Sample_Collection->Spiking Extraction Protein Precipitation & Sample Cleanup Spiking->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS Quantification Workflow.

References

The Linchpin of Precision: A Technical Guide to Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the intricate realm of mass spectrometry (MS), the pursuit of accuracy and precision is paramount. This in-depth technical guide serves as a comprehensive resource on the foundational principles and practical application of internal standards (IS), a cornerstone of robust and reliable quantitative mass spectrometry. Internal standards are essential for correcting for variability that can arise during sample preparation and analysis, ultimately ensuring the integrity of analytical results.[1]

The Core Principle: Why Use an Internal Standard?

Quantitative mass spectrometry is susceptible to variations that can arise at multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[2] An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls at a constant amount.[1][3] Its purpose is to mimic the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby compensating for variations and ensuring the reliability of the results.[1]

By monitoring the ratio of the analyte signal to the internal standard signal, analysts can correct for a multitude of potential errors, including:[4]

  • Sample Preparation Variability: Analyte loss can occur during various steps such as extraction, dilution, and reconstitution.[5]

  • Injection Volume Inconsistencies: Minor inconsistencies in the volume of sample injected into the instrument can lead to significant variations in signal intensity.[4]

  • Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time, affecting the signal response.[4]

  • Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[5]

The fundamental logic is that since the analyte and the internal standard are subjected to the same experimental conditions, any factor that affects the analyte's signal will have a proportional effect on the internal standard's signal. Taking the ratio of the two signals effectively cancels out these variations.[2]

cluster_0 Analytical Workflow cluster_1 Sources of Variability cluster_2 Internal Standard Correction Sample Prep Sample Prep LC Separation LC Separation Sample Prep->LC Separation MS Detection MS Detection LC Separation->MS Detection Analyte Loss Analyte Loss Injection Volume Variation Injection Volume Variation Instrumental Drift Instrumental Drift Matrix Effects Matrix Effects Sources of Variability Sources of Variability Analytical Workflow Analytical Workflow Sources of Variability->Analytical Workflow Analyte Signal Analyte Signal Analytical Workflow->Analyte Signal IS Signal IS Signal Analytical Workflow->IS Signal Ratio (Analyte/IS) Ratio (Analyte/IS) Analyte Signal->Ratio (Analyte/IS) IS Signal->Ratio (Analyte/IS) Accurate Quantification Accurate Quantification Ratio (Analyte/IS)->Accurate Quantification cluster_SIL Characteristics of SIL-IS cluster_SA Characteristics of Structural Analogs IS Internal Standards SIL Stable Isotope-Labeled (SIL) IS->SIL SA Structural Analogs IS->SA SIL_char1 Chemically identical to analyte SIL->SIL_char1 SA_char1 Chemically similar to analyte SA->SA_char1 SIL_char2 Co-elutes with analyte SIL_char3 Experiences identical matrix effects SIL_char4 Considered the 'gold standard' SA_char2 Similar chromatographic and ionization behavior SA_char3 More accessible and cost-effective SA_char4 May not perfectly correct for matrix effects cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Light Cell Culture ('Light' Medium) Control Control Light->Control Heavy Cell Culture ('Heavy' Medium) Treatment Experimental Treatment Heavy->Treatment Combine Combine Cell Populations (1:1) Treatment->Combine Control->Combine Extraction Protein Extraction & Digestion Combine->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (H/L Ratio) LCMS->Data Quantification Quantification Data->Quantification Relative Protein Quantification Simplified ERK Signaling Pathway cluster_nuc GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Nucleus Nucleus Start IS Response Variability Observed CheckPrep Review Sample Preparation (Pipetting, Evaporation, Reconstitution) Start->CheckPrep CheckLC Examine LC System (Leaks, Column, Mobile Phase) Start->CheckLC CheckMS Inspect MS Source (Spray, Capillary, Voltages) Start->CheckMS CheckIS Verify IS Solution (Concentration, Stability) Start->CheckIS PrepIssue Inconsistent Sample Prep? CheckPrep->PrepIssue LCIssue LC Problem? CheckLC->LCIssue MSIssue MS Source Instability? CheckMS->MSIssue ISIssue IS Solution Issue? CheckIS->ISIssue PrepIssue->LCIssue No FixPrep Optimize Sample Prep Protocol PrepIssue->FixPrep Yes LCIssue->MSIssue No FixLC Perform LC Maintenance LCIssue->FixLC Yes MSIssue->ISIssue No FixMS Clean and Tune MS Source MSIssue->FixMS Yes FixIS Prepare Fresh IS Solution ISIssue->FixIS Yes Further Investigate Matrix Effects or IS-Analyte Interactions ISIssue->Further No Resolved Problem Resolved FixPrep->Resolved FixLC->Resolved FixMS->Resolved FixIS->Resolved

References

L-Palmitoylcarnitine-d9: A Technical Guide for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the utilization of L-Palmitoylcarnitine-d9 in lipid analysis. Primarily employed as an internal standard, this isotopically labeled compound is crucial for the accurate quantification of its endogenous analogue, L-Palmitoylcarnitine, a key metabolite in fatty acid metabolism. This guide provides detailed experimental protocols, quantitative data, and visual representations of metabolic and experimental workflows to facilitate its application in research and drug development.

Introduction to L-Palmitoylcarnitine and its Deuterated Analog

L-Palmitoylcarnitine is a long-chain acylcarnitine that plays a vital role in cellular energy production. It is formed when a palmitoyl (B13399708) group from palmitoyl-CoA is transferred to L-carnitine. This conversion allows for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] Given its central role in fatty acid metabolism, the accurate quantification of L-Palmitoylcarnitine is critical in studying metabolic disorders, drug efficacy, and toxicology.

This compound is a stable, isotopically labeled version of L-Palmitoylcarnitine, where nine hydrogen atoms have been replaced with deuterium. This mass shift makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, which is essential for correcting for matrix effects and variations in instrument response.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Synonyms CAR 16:0-d9, C16:0 Carnitine-d9, L-Carnitine hexadecanoyl ester-d9[3][4]
Molecular Formula C23H37D9NO4 • Cl[3]
Formula Weight 445.1 g/mol [3]
Purity ≥98%[4]
Deuterated Forms ≥99% (d1-d9)[3]
Storage -20°C[3]
Stability ≥ 4 years at -20°C[3]
Solubility Acetonitrile (B52724): Slightly soluble (0.1-1 mg/ml), Water: Slightly soluble (0.1-1 mg/ml)[3]

Handling and Storage: this compound should be stored at -20°C in a dry, dark place.[3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[4] Stock solutions can also be stored at 0-4°C for short periods or at -20°C for long-term storage (months).[4]

The Role of L-Palmitoylcarnitine in Fatty Acid Metabolism: The Carnitine Shuttle

L-Palmitoylcarnitine is a key intermediate in the carnitine shuttle, a metabolic pathway responsible for transporting long-chain fatty acids into the mitochondria for oxidation. Understanding this pathway is crucial for interpreting quantitative data related to L-Palmitoylcarnitine levels.

CarnitineShuttle FA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL ATP, CoA FattyAcylCoA Fatty Acyl-CoA ACSL->FattyAcylCoA CPT1 Carnitine Palmitoyltransferase I (CPT1) FattyAcylCoA->CPT1 Acylcarnitine_matrix L-Palmitoylcarnitine CPT1->Acylcarnitine_matrix L-Palmitoylcarnitine Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT Carnitine-Acylcarnitine Translocase (CACT) CACT->Carnitine_cyto CPT2 Carnitine Palmitoyltransferase II (CPT2) CACT->CPT2 FattyAcylCoA_matrix Fatty Acyl-CoA Acylcarnitine_matrix->CACT CPT2->FattyAcylCoA_matrix Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix BetaOxidation β-Oxidation FattyAcylCoA_matrix->BetaOxidation Acetyl-CoA Carnitine_matrix->CACT Antiport

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Application: Quantification of L-Palmitoylcarnitine using LC-MS/MS

The most common application of this compound is as an internal standard for the quantification of endogenous L-Palmitoylcarnitine in biological matrices by LC-MS/MS. A typical experimental workflow is outlined below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC System Supernatant->Inject LC Chromatographic Separation (e.g., HILIC or Reversed-Phase) Inject->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: A Typical Experimental Workflow for L-Palmitoylcarnitine Quantification.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methodologies for the analysis of acylcarnitines in plasma.[3][5] Researchers should optimize parameters for their specific instrumentation and sample types.

4.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • L-Palmitoylcarnitine (for calibration standards)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid

  • Ammonium Acetate

  • Biological matrix (e.g., plasma, tissue homogenate)

4.1.2. Preparation of Stock and Working Solutions

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[3]

  • Internal Standard Working Solution: Dilute the stock solution with a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 250 ng/mL.[3]

  • Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of L-Palmitoylcarnitine in a suitable solvent.

  • Calibration Curve Working Solutions: Perform serial dilutions of the calibration standard stock solution to create a series of working standards with concentrations spanning the expected range of the analyte in the samples.

4.1.3. Sample Preparation

  • To 10 µL of plasma, add a known amount of the this compound internal standard working solution.[5]

  • Add 100 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex the samples thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

4.1.4. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of L-Palmitoylcarnitine.

ParameterTypical ValueReference
LC Column HILIC silica (B1680970) column (e.g., Atlantis HILIC, 50 x 2.0 mm, 4 µm)[3]
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid[3][5]
Mobile Phase B 5 mM Ammonium Acetate in 95% Acetonitrile with 0.1% Formic Acid[3][5]
Flow Rate 0.4 mL/min[3]
Injection Volume 10 µL[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MS/MS Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transition (L-Palmitoylcarnitine) m/z 400.3 → 85.1[3]
MRM Transition (this compound) m/z 409.4 → 85.1[3]

4.1.5. Data Analysis and Quantification

  • Integrate the peak areas for both L-Palmitoylcarnitine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of L-Palmitoylcarnitine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data and Method Validation

The use of this compound allows for robust and reproducible quantification of L-Palmitoylcarnitine. The following table summarizes typical quantitative parameters from a validated LC-MS/MS method.

ParameterTypical ValueReference
Linearity Range 1 - 1000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]
Intra-day Precision (CV%) 1.5% to 9.5%[3]
Inter-day Precision (CV%) Varies, typically <15%[3]
Intra-day Accuracy (Bias%) -7.7% to 0.2%[3]
Inter-day Accuracy (Bias%) Varies, typically within ±15%[3]
Regression Model Weighted linear regression (1/x²)[3]

Conclusion

This compound is an indispensable tool for researchers in the field of lipid analysis. Its use as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of endogenous L-Palmitoylcarnitine, providing valuable insights into fatty acid metabolism and its role in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of L-Palmitoylcarnitine in Biological Matrices using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Palmitoylcarnitine in plasma. L-Palmitoylcarnitine is a critical long-chain acylcarnitine involved in mitochondrial fatty acid β-oxidation.[1][2] Dysregulation of its levels is associated with various metabolic disorders, making its precise quantification essential for both clinical diagnostics and biomedical research.[3][4][5] The method employs a simple protein precipitation step for sample preparation and utilizes L-Palmitoylcarnitine-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The chromatographic separation is achieved using reversed-phase chromatography, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust protocol provides the necessary performance for reliable quantification of L-Palmitoylcarnitine in a high-throughput setting.

Biological Context and Signaling Pathways

L-Palmitoylcarnitine is an ester derivative of L-carnitine and palmitic acid, a long-chain fatty acid. Its primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce energy.[2][6] This transport is mediated by the carnitine shuttle system, which involves the enzymes Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2).[2]

Beyond its role in energy metabolism, L-Palmitoylcarnitine has been implicated in various signaling pathways. Elevated levels of long-chain acylcarnitines like L-Palmitoylcarnitine have been shown to accumulate in conditions such as myocardial ischemia and are linked to the pathogenesis of insulin (B600854) resistance and type 2 diabetes.[2][7] Furthermore, L-Palmitoylcarnitine can influence cellular processes by activating pro-inflammatory signaling pathways, stimulating caspase activity in apoptosis, and inducing mitochondrial dysfunction.[2][7][8][9]

L_Palmitoylcarnitine_Signaling_Pathways cluster_0 Cytoplasm cluster_1 Mitochondrial Matrix cluster_2 Cellular Effects of Elevated L-Palmitoylcarnitine FA Long-Chain Fatty Acid (e.g., Palmitic Acid) ACoA Palmitoyl-CoA FA->ACoA Acyl-CoA Synthetase LPC_cyto L-Palmitoylcarnitine ACoA->LPC_cyto + L-Carnitine CPT1 CPT1 CPT1->LPC_cyto Converts LC L-Carnitine LC->LPC_cyto LPC_mito L-Palmitoylcarnitine CPT2 CPT2 LPC_mito->CPT2 Converts back ACoA_mito Palmitoyl-CoA LPC_mito->ACoA_mito + CoA BetaOx β-Oxidation ACoA_mito->BetaOx TCA TCA Cycle (Energy Production) BetaOx->TCA Inflam Pro-inflammatory Signaling (JNK, ERK, NF-κB) Apop Apoptosis (Caspase Activation) MitoDys Mitochondrial Dysfunction (Tau Phosphorylation) LPC_cyto->LPC_mito Translocase LPC_cyto->Inflam Activates LPC_cyto->Apop Stimulates LPC_cyto->MitoDys Induces

Caption: L-Palmitoylcarnitine's role in metabolism and cell signaling.

Principle of the Method

The quantitative analysis of L-Palmitoylcarnitine is based on liquid chromatography-tandem mass spectrometry. Biological samples (e.g., plasma) are first processed using a simple and efficient protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) to remove large proteins and release the analyte.[1][10] this compound, a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to serve as an internal standard. This standard co-elutes with the endogenous L-Palmitoylcarnitine and corrects for any variability during sample extraction, handling, and injection.

Following separation on a C18 reversed-phase column, the analyte and internal standard are ionized using positive ion electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.[11] Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

Experimental Protocols

Materials and Reagents
  • L-Palmitoylcarnitine hydrochloride (≥98% purity)

  • L-Palmitoylcarnitine-(N,N,N-trimethyl-d9) hydrochloride (SIL-IS)

  • LC-MS Grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥99%)

  • Ammonium Acetate

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Standards and Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Palmitoylcarnitine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Calibration Standards: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Working Internal Standard Solution (50 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation

The following workflow outlines the sample preparation procedure.

Experimental_Workflow start Start: Plasma Sample (50 µL) add_is Add 20 µL of Working Internal Standard (IS) (this compound) start->add_is vortex1 Vortex for 30 seconds add_is->vortex1 add_precip Add 200 µL of cold Acetonitrile (Protein Precipitation) vortex1->add_precip vortex2 Vortex for 2 minutes add_precip->vortex2 centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C vortex2->centrifuge transfer Transfer 150 µL of Supernatant to a new vial centrifuge->transfer evaporate Evaporate to dryness under a gentle stream of Nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute inject Inject 10 µL onto LC-MS/MS System reconstitute->inject

Caption: Workflow for plasma sample preparation.
  • Pipette 50 µL of plasma, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL working internal standard solution to each tube (except for blank samples, to which 20 µL of acetonitrile is added).

  • Vortex the samples for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial insert or a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) System

Parameter Condition
LC System Shimadzu Nexera UHPLC or equivalent[1]
Column Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) or equivalent[11]
Column Temp 50°C[4][11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min[4][11]
Injection Vol. 10 µL

| Gradient | 0-0.5 min (5% B), 0.5-10 min (5-95% B), 10-12 min (95% B), 12.1-15 min (5% B) |

Mass Spectrometry (MS) System

Parameter Condition
MS System SCIEX 4500 or equivalent triple quadrupole[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V[11]
Temperature 500°C[10]
Curtain Gas 40 psi[11]
Collision Gas Medium[11]

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
L-Palmitoylcarnitine 400.4 85.1 35

| This compound | 409.4 | 94.1 | 35 |

Method Performance and Validation

The method was validated for linearity, sensitivity, precision, and accuracy. The following tables summarize the performance characteristics, with data representative of typical results for this type of assay.[10]

Table 1: Calibration Curve and Sensitivity

Parameter Result
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (r²) > 0.995

| LLOQ | 1 ng/mL |

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low QC 3 < 10% ± 10% < 12% ± 12%
Mid QC 100 < 8% ± 8% < 10% ± 10%

| High QC | 800 | < 8% | ± 8% | < 10% | ± 10% |

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of L-Palmitoylcarnitine in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures that the method is accurate, precise, and suitable for high-throughput analysis.[1][10] The described protocol achieves excellent sensitivity and a wide dynamic range, making it a valuable tool for researchers and clinicians investigating metabolic disorders, drug development, and the biological roles of long-chain acylcarnitines.

References

Protocol for the Quantification of L-Palmitoylcarnitine in Biological Matrices using L-Palmitoylcarnitine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of L-Palmitoylcarnitine in biological samples, such as plasma, using a stable isotope-labeled internal standard, L-Palmitoylcarnitine-d9. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. This protocol covers procedures for sample preparation, instrument configuration, and data analysis, and includes representative data for method validation.

Introduction

L-Palmitoylcarnitine is a long-chain acylcarnitine, an ester of carnitine and palmitic acid. Acylcarnitines are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] The quantification of L-Palmitoylcarnitine is essential for studying metabolic disorders, including fatty acid oxidation defects and other metabolic syndromes. Stable isotope dilution using a deuterated internal standard like this compound is the gold standard for accurate quantification by LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing.[3][4][5]

Physicochemical Properties of Internal Standard

A summary of the key properties of the this compound internal standard is presented in Table 1.

PropertyValueReference
Synonyms CAR 16:0-d9, C16:0 Carnitine-d9, L-Hexadecanoylcarnitine-d9[6][7]
Molecular Formula C₂₃H₃₆D₉NO₄[6]
Molecular Weight 408.67 g/mol [6]
Exact Mass 408.3913[6]
Purity ≥99% deuterated forms (d₁-d₉)[7]
Appearance Solid[7]
Storage Conditions -20°C for long-term storage[6]

Experimental Protocols

Materials and Reagents
  • L-Palmitoylcarnitine (analyte)

  • This compound (internal standard)[6][7]

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of L-Palmitoylcarnitine in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[8]

  • Working Standard Solutions:

    • Serially dilute the L-Palmitoylcarnitine primary stock solution with 50% acetonitrile in water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution:

    • Dilute the this compound primary stock solution with 50% acetonitrile in water to a final concentration of 250 ng/mL.[8]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (250 ng/mL this compound) to each sample, standard, and quality control sample, except for the blank.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole LC-MS/MS system operating in positive electrospray ionization (ESI) mode.

ParameterConditionReference
LC Column Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) or equivalent[9]
Mobile Phase A 0.1% formic acid and 2.5 mM ammonium acetate in water[9]
Mobile Phase B 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile[9]
Flow Rate 0.5 mL/min[9]
Gradient Start with 0% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 3
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
L-Palmitoylcarnitine 400.385.125
This compound 409.494.125

Note: The product ion at m/z 85 corresponds to the characteristic fragment of the carnitine backbone. For the d9-labeled internal standard, this fragment shifts to m/z 94 due to the nine deuterium (B1214612) atoms on the trimethylammonium group.

Data Analysis and Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Quantification

The concentration of L-Palmitoylcarnitine in the unknown samples is calculated using the linear regression equation from the calibration curve.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in Table 4.

ParameterAcceptance CriteriaExample ResultReference
Linearity (r²) ≥ 0.990.998[8]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL[8]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%[9]
Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5% to +8%[9]
Recovery (%) Consistent and reproducible85-95%
Matrix Effect Monitored and compensated by IS< 15%

Visualizations

Carnitine Shuttle Signaling Pathway

The following diagram illustrates the role of the carnitine shuttle in transporting long-chain fatty acids, such as palmitate, into the mitochondria for beta-oxidation.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (e.g., Palmitate) AcylCoA_synth Acyl-CoA Synthetase LCFA->AcylCoA_synth ATP, CoA LCFA_CoA Long-Chain Acyl-CoA AcylCoA_synth->LCFA_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) LCFA_CoA->CPT1 Acylcarnitine Acylcarnitine (e.g., Palmitoylcarnitine) CPT1->Acylcarnitine CoA Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CACT Carnitine-Acylcarnitine Translocase (CACT) Carnitine_matrix Carnitine CACT->Carnitine_matrix Acylcarnitine->CACT CPT2 Carnitine Palmitoyltransferase II (CPT2) Acylcarnitine->CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix CoA CPT2->Carnitine_matrix BetaOx β-Oxidation LCFA_CoA_matrix->BetaOx Acetyl-CoA

Caption: The Carnitine Shuttle Pathway.

Experimental Workflow

The following diagram outlines the major steps in the experimental protocol for the quantification of L-Palmitoylcarnitine.

ExperimentalWorkflow start Start sample_collection Biological Sample Collection (e.g., Plasma) start->sample_collection add_is Add Internal Standard (this compound) sample_collection->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Experimental Workflow for L-Palmitoylcarnitine Analysis.

Data Analysis Logic

The following diagram illustrates the logical flow of the data analysis process.

DataAnalysis raw_data Acquire Raw Data (Peak Areas) calc_ratio Calculate Peak Area Ratio (Analyte / Internal Standard) raw_data->calc_ratio cal_curve Generate Calibration Curve (Ratio vs. Concentration) calc_ratio->cal_curve regression Perform Linear Regression (y = mx + c) cal_curve->regression quantify Quantify Unknown Samples using Regression Equation regression->quantify report Report Final Concentrations quantify->report

Caption: Data Analysis Workflow.

References

Application Note and Protocol for Plasma Acylcarnitine Analysis using L-Palmitoylcarnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, playing a crucial role in cellular energy production.[1][2][3] The analysis of acylcarnitine profiles in plasma is a vital diagnostic tool for identifying inborn errors of metabolism, particularly defects in fatty acid β-oxidation and various organic acidemias.[4][5] Furthermore, acylcarnitine profiling is increasingly utilized in metabolic research and drug development to understand metabolic syndromes and the metabolic effects of new chemical entities.[1][3]

Accurate and reproducible quantification of acylcarnitines is paramount for reliable diagnosis and research findings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and ability to multiplex.[6][7][8] The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in sample processing and instrument response, thus ensuring accurate quantification.[4][9] L-Palmitoylcarnitine-d9, a deuterated analog of the long-chain acylcarnitine, serves as an effective internal standard for the quantification of a range of acylcarnitines.

This application note provides a detailed protocol for the preparation of human plasma samples for the analysis of acylcarnitines using a protein precipitation method with this compound as an internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in sodium heparin or EDTA tubes)[4][10]

  • This compound

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade[2][3][11][12][13]

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates[14]

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Internal Standard Stock Solution Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From the stock solution, prepare a working internal standard solution of 10 µg/mL in methanol. Store at -20°C.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique to efficiently remove proteins from biological fluid samples prior to LC-MS/MS analysis.[15] The addition of an organic solvent like acetonitrile or methanol disrupts the hydration layer of proteins, causing them to precipitate.[15]

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[6][14] This 3:1 ratio of acetonitrile to plasma is effective for protein removal.[14]

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6][15]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of acylcarnitines is typically performed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

  • LC Column: A C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used for the separation of acylcarnitines.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is employed to separate the various acylcarnitines based on their chain length and polarity.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A common precursor ion scan for acylcarnitines is m/z 85, which corresponds to a characteristic fragment of the carnitine moiety.[2][3]

Data Presentation

The following table summarizes typical quantitative data for acylcarnitine analysis in plasma. The values presented are for illustrative purposes and may vary depending on the specific instrumentation and laboratory conditions.

AnalyteInternal StandardExtraction MethodAnalytical TechniqueRecovery (%)LOD (µmol/L)LOQ (µmol/L)Linearity (µmol/L)
Acetylcarnitine (C2)Acetylcarnitine-d3Protein PrecipitationLC-MS/MS84 - 112[8]0.1[8]0.51.0 - 100[8]
Propionylcarnitine (C3)Propionylcarnitine-d3Protein PrecipitationLC-MS/MS90 - 1100.050.10.1 - 50
Butyrylcarnitine (C4)Butyrylcarnitine-d3Protein PrecipitationLC-MS/MS88 - 1080.050.10.1 - 50
Octanoylcarnitine (C8)Octanoylcarnitine-d3Protein PrecipitationLC-MS/MS98 - 105[11][12][13]0.020.050.05 - 20
Palmitoylcarnitine (C16)Palmitoylcarnitine-d3Protein PrecipitationLC-MS/MS98 - 105[11][12][13]0.010.020.02 - 10

Visualizations

Experimental Workflow

G cluster_pellet cluster_pellet2 plasma Plasma Sample (100 µL) is_spike Spike with This compound plasma->is_spike ppt Protein Precipitation (300 µL Acetonitrile) is_spike->ppt vortex Vortex ppt->vortex centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant pellet Discard Protein Pellet evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis pellet2 Discard Particulates

Caption: Plasma sample preparation workflow for acylcarnitine analysis.

Role of Internal Standard in Quantification

G cluster_sample Plasma Sample cluster_processing Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification analyte Endogenous Acylcarnitine (Unknown Amount) extraction Protein Precipitation & Extraction analyte->extraction is This compound (Known Amount) is->extraction ms Mass Spectrometer Detection extraction->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Logic of internal standard use for accurate quantification.

References

Application Notes and Protocols for L-Palmitoylcarnitine-d9 Spiking in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine is a key long-chain acylcarnitine involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The quantification of L-Palmitoylcarnitine in biological matrices such as plasma, serum, and tissue is crucial for studying metabolic disorders, including fatty acid oxidation defects and for monitoring therapeutic interventions. Due to the endogenous presence of L-Palmitoylcarnitine, a stable isotope-labeled internal standard, such as L-Palmitoylcarnitine-d9, is essential for accurate quantification using mass spectrometry-based methods. This document provides detailed application notes and protocols for the use of this compound as an internal standard for spiking in various biological samples.

Data Presentation: Spiking Concentrations

The optimal spiking concentration of this compound depends on the biological matrix, the expected concentration of the endogenous analyte, and the sensitivity of the analytical instrument. Below is a summary of concentrations used in published methodologies.

Reference ApplicationBiological MatrixThis compound (or equivalent) Spiking ConcentrationPurposeAnalytical Method
Method 1 Mouse PlasmaPart of a calibration curve from 1 to 1000 ng/mL (for d3-palmitoyl carnitine)Calibration StandardLC/MS/MS
Method 2 [1]Plasma and Liver0.082 pmol/µL (in the internal standard mixture for d3-hexadecanoyl-carnitine)Internal StandardLC-MS/MS
Method 3 [2]Mouse PlasmaWorking solution of 250 ng/mL (for d3-octanoyl carnitine, used as an internal standard for the class)Internal StandardLC/MS/MS

Note: d3-hexadecanoyl-carnitine is chemically equivalent to d3-palmitoylcarnitine. The choice of internal standard concentration should ideally match the expected median concentration of the endogenous analyte in the samples to ensure optimal accuracy and precision of the quantification.

Experimental Protocols

Protocol 1: Quantification of L-Palmitoylcarnitine in Plasma using LC-MS/MS

This protocol is adapted from a method for the analysis of acylcarnitines in plasma.[1][2]

1. Materials and Reagents

  • This compound (or d3-palmitoylcarnitine)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA)

  • Biological plasma samples (e.g., human, mouse)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Preparation of Standard and Internal Standard Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • This compound Working Internal Standard (IS) Solution:

    • For a concentration of approximately 0.082 pmol/µL (as in Method 2), dilute the stock solution accordingly in a mixture of acetonitrile/water (1:1, v/v).[1]

    • Alternatively, a working solution of a surrogate deuterated acylcarnitine can be prepared, for example, 250 ng/mL of d3-octanoyl carnitine in ACN/water (1:1, v/v).[2]

  • Calibration Curve Standards:

    • Prepare a stock solution of unlabeled L-Palmitoylcarnitine (1 mg/mL) in acetonitrile.

    • Perform serial dilutions of the stock solution with a suitable surrogate matrix (e.g., charcoal-stripped plasma) to prepare calibration standards at concentrations ranging from the low ng/mL to the high µg/mL range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[2]

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the this compound working IS solution to each tube (except for blank samples, to which 10 µL of the dilution solvent is added).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar compounds like acylcarnitines.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A gradient elution from high organic to increasing aqueous mobile phase is typically used.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Palmitoylcarnitine: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the corresponding mass-shifted transition.

Visualizations

Experimental Workflow for Plasma Sample Analysis

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (50 µL) Spike Spike withthis compound IS (10 µL) Sample->Spike Precipitate Add Acetonitrile (200 µL) (Protein Precipitation) Spike->Precipitate Vortex1 Vortex Precipitate->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Workflow for the preparation and analysis of plasma samples.

Signaling Pathway Context: Fatty Acid Beta-Oxidation

FAO Cytosol Cytosol Mitochondria Mitochondrial Matrix FA Fatty Acid FACoA Fatty Acyl-CoA FA->FACoA ACSL CPT1 CPT1 FACoA->CPT1 BetaOx β-Oxidation FACoA->BetaOx Acylcarnitine L-Palmitoylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine Inner Mitochondrial Membrane CPT2->FACoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Role of L-Palmitoylcarnitine in fatty acid transport.

References

Application Notes and Protocols for L-Palmitoylcarnitine-d9 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-Palmitoylcarnitine-d9 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and expected performance characteristics.

Introduction

L-Palmitoylcarnitine is a key metabolite in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. Its quantification is crucial for studying metabolic disorders. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This document details a robust LC-MS/MS method for the detection and quantification of L-Palmitoylcarnitine, utilizing this compound as an internal standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of L-Palmitoylcarnitine and the general experimental workflow for its quantification.

Metabolic Pathway of Long-Chain Fatty Acid Transport Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Long-Chain Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation L-Palmitoylcarnitine L-Palmitoylcarnitine CPT1->L-Palmitoylcarnitine L-Carnitine L-Carnitine L-Carnitine->CPT1 CACT CACT L-Palmitoylcarnitine->CACT Mitochondrial Matrix Mitochondrial Matrix CPT2 CPT2 Mitochondrial Matrix->CPT2 CACT->Mitochondrial Matrix CPT2->Fatty Acyl-CoA re-esterification

Caption: Mitochondrial transport of long-chain fatty acids via the carnitine shuttle.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Spike IS Spike Internal Standard (this compound) Biological Sample->Spike IS Protein Precipitation Protein Precipitation (e.g., Methanol) Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation Liquid Chromatography (Reversed-Phase or HILIC) Reconstitution->LC Separation MS Detection Mass Spectrometry (ESI+, MRM) LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: General workflow for the quantification of L-Palmitoylcarnitine.

Mass Spectrometry Parameters

The following tables summarize the key mass spectrometry parameters for the detection of L-Palmitoylcarnitine and this compound. These parameters should be optimized for the specific instrument in use.

Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragment
L-Palmitoylcarnitine400.4341.3[M+H-N(CH₃)₃]⁺
L-Palmitoylcarnitine400.485.1[C₄H₉NO]⁺
This compound (Internal Standard) 409.4 341.3 [M+H-N(CH₃)₃]⁺
This compound (Internal Standard) 409.4 85.1 [C₄H₉NO]⁺

Note: The m/z 85 product ion is a common fragment for all acylcarnitines and provides a confirmatory transition. The transition to m/z 341 is more specific to C16 acylcarnitines.

Mass Spectrometer Settings (Example for a SCIEX Triple Quadrupole System)
ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500 - 600 °C
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Turbo Gas)50 psi
Curtain Gas40 psi
Collision Gas (CAD)Medium (e.g., 7-9 psi)
Dwell Time100 ms
Compound-Specific MS/MS Parameters (Optimizable)
AnalyteDeclustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)
L-Palmitoylcarnitine80 - 12010 - 1530 - 50 (for m/z 341)10 - 20
L-Palmitoylcarnitine80 - 12010 - 1540 - 60 (for m/z 85)10 - 20
This compound 80 - 120 10 - 15 30 - 50 (for m/z 341) 10 - 20
This compound 80 - 120 10 - 15 40 - 60 (for m/z 85) 10 - 20

Experimental Protocols

Reagents and Materials
  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • L-Palmitoylcarnitine standard

  • This compound internal standard

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation: Protein Precipitation
  • To 50 µL of biological sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Two common chromatographic approaches are presented below. The choice depends on the specific requirements of the assay and the available instrumentation.

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 30% B

    • 10.1-15 min: Re-equilibration at 30% B

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium acetate in 95:5 acetonitrile:water

  • Mobile Phase B: 5 mM Ammonium acetate in 50:50 acetonitrile:water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 1% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 1% B

    • 6.1-10 min: Re-equilibration at 1% B

Method Validation Data

The following tables provide typical performance characteristics for the quantification of L-Palmitoylcarnitine using a stable isotope-labeled internal standard.

Linearity and Range
AnalyteCalibration Range (ng/mL)
L-Palmitoylcarnitine1 - 1000> 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low3< 10< 1590 - 110
Medium80< 10< 1590 - 110
High800< 10< 1590 - 110

Conclusion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of L-Palmitoylcarnitine in biological samples. The use of this compound as an internal standard ensures high accuracy and precision. The provided parameters and protocols can be adapted to various research and clinical applications, contributing to a better understanding of fatty acid metabolism and related diseases. It is recommended to perform a full method validation according to the specific laboratory and regulatory requirements.

Application Notes and Protocols: L-Palmitoylcarnitine-d9 (Lyophilized)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized L-Palmitoylcarnitine-d9. This deuterated long-chain acylcarnitine is primarily utilized as an internal standard for the accurate quantification of endogenous L-Palmitoylcarnitine in various biological matrices using mass spectrometry.

Product Information and Storage

Parameter Specification Source
Synonyms CAR 16:0-d9, C16:0 Carnitine-d9, L-Carnitine hexadecanoyl ester-d9, L-Hexadecanoylcarnitine-d9[1]
Molecular Formula C₂₃H₃₇D₉NO₄ • Cl[1]
Formula Weight 445.1 g/mol [1]
Purity ≥99% deuterated forms (d₁-d₉)[1]
Formulation Lyophilized solid[1]
Long-term Storage -20°C[1][2]
Short-term Storage 0 - 4°C (days to weeks)
Stability (Solid) ≥ 4 years at -20°C[1]
Shipping Ambient temperature or on wet ice[1]

Solubility Data

The solubility of L-Palmitoylcarnitine and its deuterated analogs has been determined in various organic solvents. The following table summarizes the approximate solubility for similar long-chain acylcarnitines, which can be used as a guideline for this compound.

Solvent Approximate Solubility Source
Ethanol (B145695)~20 mg/mL[2][3]
Dimethylformamide (DMF)~20 mg/mL[2][3]
Dimethyl sulfoxide (B87167) (DMSO)~10-14 mg/mL[2][3]
AcetonitrileSlightly soluble (0.1 - 1 mg/mL)[1]
WaterSlightly soluble (0.1 - 1 mg/mL)[1]

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocols

Reconstitution and Preparation of Stock Solutions

Objective: To accurately reconstitute the lyophilized this compound to a desired stock concentration.

Materials:

  • Lyophilized this compound vial

  • Anhydrous ethanol or DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated pipettes

Protocol:

  • Equilibration: Allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Under a gentle stream of inert gas, add the required volume of the organic solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Purging the solvent and the headspace of the vial with an inert gas is crucial to prevent oxidation.[2][3]

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C for up to one month or at -80°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Preparation of Working Solutions

Objective: To prepare diluted working solutions from the stock solution for use as an internal standard.

Materials:

  • This compound stock solution

  • Appropriate solvent for dilution (e.g., methanol (B129727), acetonitrile, or a mixture compatible with the analytical method)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Thawing: Thaw the required aliquot of the stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired final concentration for your assay. The final concentration of the internal standard should be comparable to the expected concentration of the endogenous L-Palmitoylcarnitine in the samples.

  • Use: Use the freshly prepared working solution immediately for sample preparation.

Use as an Internal Standard in LC-MS/MS Analysis

Objective: To use this compound as an internal standard for the quantification of L-Palmitoylcarnitine in biological samples.

General Workflow:

  • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) using appropriate procedures.

  • Protein Precipitation and Extraction:

    • To a known volume of the biological sample, add a precise volume of the this compound working solution.

    • Add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile). A common ratio is 3:1 or 4:1 (solvent:sample).

    • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the extracted analytes and the internal standard to a new tube.

  • Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatography method (e.g., HILIC or reversed-phase).[5][6]

    • Detect and quantify L-Palmitoylcarnitine and this compound using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous L-Palmitoylcarnitine to the this compound internal standard.

    • Quantify the concentration of endogenous L-Palmitoylcarnitine by comparing the peak area ratio to a standard curve prepared with known concentrations of non-labeled L-Palmitoylcarnitine and a constant concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Fatty Acid Transport via the Carnitine Shuttle

L-Palmitoylcarnitine is a critical intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[7]

Caption: Carnitine shuttle pathway for long-chain fatty acid transport into the mitochondria.

Experimental Workflow for LC-MS/MS Quantification

A typical workflow for quantifying endogenous L-Palmitoylcarnitine using this compound as an internal standard.

LCMS_Workflow start Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard start->add_is extract Protein Precipitation & Analyte Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject quantify Quantification inject->quantify

Caption: General workflow for sample preparation using an internal standard for LC-MS/MS.

L-Palmitoylcarnitine and Cellular Signaling

Beyond its role in metabolism, L-Palmitoylcarnitine has been shown to influence other cellular pathways, particularly under conditions of metabolic stress where it may accumulate.

Palmitoylcarnitine_Signaling cluster_effects Cellular Effects Palmitoylcarnitine Elevated L-Palmitoylcarnitine Pro_inflammatory ↑ Pro-inflammatory Cytokines (e.g., IL-6) Palmitoylcarnitine->Pro_inflammatory Prostate Cancer Cells Calcium_Influx ↑ Intracellular Ca²⁺ Influx Palmitoylcarnitine->Calcium_Influx Prostate Cancer Cells ROS_Production ↑ ROS Production Palmitoylcarnitine->ROS_Production Mitochondrial Dysfunction ER_Stress Endoplasmic Reticulum Stress Palmitoylcarnitine->ER_Stress Cancer_Progression Cancer_Progression Pro_inflammatory->Cancer_Progression Calcium_Influx->Cancer_Progression Cell_Damage Cell_Damage ROS_Production->Cell_Damage ER_Stress->Cell_Damage

Caption: Signaling effects of elevated L-Palmitoylcarnitine levels.[8][9][10]

References

Application Notes and Protocols: L-Palmitoylcarnitine-d9 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine is a crucial long-chain acylcarnitine involved in the transport of palmitic acid, a 16-carbon saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][3] The quantitative analysis of L-Palmitoylcarnitine and other acylcarnitines in biological matrices is a key aspect of targeted metabolomics, providing insights into fatty acid metabolism and the diagnosis of various metabolic disorders, including fatty acid oxidation defects and organic acidemias.[4][5][6]

Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry-based metabolomics. L-Palmitoylcarnitine-d9, a deuterated analog of L-Palmitoylcarnitine, serves as an ideal internal standard for the quantification of its unlabeled counterpart.[7] Its use compensates for variations in sample preparation and instrument response, ensuring reliable and robust analytical results.[8]

These application notes provide a detailed workflow for the targeted quantitative analysis of L-Palmitoylcarnitine using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Role and Signaling Pathway

L-Palmitoylcarnitine is an intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane.[3][9] This process is fundamental for cellular energy homeostasis.

Fatty Acid Transport and β-Oxidation Pathway

FattyAcid_BetaOxidation cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix PalmiticAcid Palmitic Acid PalmitoylCoA Palmitoyl-CoA PalmiticAcid->PalmitoylCoA ACSL L_Palmitoylcarnitine_cyto L-Palmitoylcarnitine PalmitoylCoA->L_Palmitoylcarnitine_cyto CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->L_Palmitoylcarnitine_cyto L_Palmitoylcarnitine_ims L-Palmitoylcarnitine L_Palmitoylcarnitine_cyto->L_Palmitoylcarnitine_ims VDAC OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane L_Palmitoylcarnitine_matrix L-Palmitoylcarnitine L_Palmitoylcarnitine_ims->L_Palmitoylcarnitine_matrix CACT PalmitoylCoA_matrix Palmitoyl-CoA L_Palmitoylcarnitine_matrix->PalmitoylCoA_matrix CPT2 L_Carnitine_matrix L-Carnitine L_Palmitoylcarnitine_matrix->L_Carnitine_matrix BetaOxidation β-Oxidation PalmitoylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle caption Fatty Acid Transport and β-Oxidation.

Caption: Fatty Acid Transport and β-Oxidation.

Experimental Workflow for Targeted Metabolomics

The general workflow for the targeted analysis of L-Palmitoylcarnitine using this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Targeted Metabolomics Workflow

Targeted_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification BiologicalSample Biological Sample (e.g., Plasma, Tissue) SpikeIS Spike with This compound (Internal Standard) BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile/Methanol) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection EvaporationReconstitution Evaporation & Reconstitution SupernatantCollection->EvaporationReconstitution LC_Separation Liquid Chromatography (HILIC or Reversed-Phase) EvaporationReconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of L-Palmitoylcarnitine CalibrationCurve->Quantification DataReview Data Review & Reporting Quantification->DataReview caption Targeted Metabolomics Workflow.

Caption: Targeted Metabolomics Workflow.

Experimental Protocols

Sample Preparation: Plasma

This protocol is adapted for the extraction of acylcarnitines from plasma samples.[10][11][12]

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 5 µL of the internal standard working solution containing this compound.

  • Protein Precipitation: Add 300 µL of cold methanol (B129727) (or acetonitrile) to the sample.

  • Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples for 10 minutes at ambient temperature.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean vial.

  • Dilution: Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the supernatant.

  • Vortexing: Vortex for 10 seconds before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are example parameters for an LC-MS/MS method for the analysis of L-Palmitoylcarnitine. Optimization may be required based on the specific instrument and column used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column HILIC Silica Column (e.g., 50 x 2.0 mm, 4 µm)[13] or Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water[4][12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.3 - 0.5 mL/min[4][14]
Column Temperature Ambient or 50°C[13][14]
Injection Volume 1 - 10 µL[14]
Gradient Optimized for separation of acylcarnitines. A typical gradient starts with a high percentage of aqueous phase, ramps to a high organic phase, and then re-equilibrates.[4]

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Palmitoylcarnitine 400.485.1Optimized for instrument
This compound 409.494.1Optimized for instrument

Note: The precursor ion corresponds to [M+H]+. The product ion at m/z 85.1 is a characteristic fragment of the carnitine moiety, while m/z 94.1 corresponds to the deuterated carnitine fragment.

Data Presentation and Quantification

For accurate quantification, a calibration curve should be constructed using known concentrations of L-Palmitoylcarnitine spiked into a surrogate matrix (e.g., water with bovine serum albumin) along with a fixed concentration of the this compound internal standard.[12] The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte. The concentration of L-Palmitoylcarnitine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Table 3: Example Calibration Curve Data

L-Palmitoylcarnitine (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
11,500100,0000.015
57,800102,0000.076
1016,000101,0000.158
5082,00099,0000.828
100165,000103,0001.602
500830,000100,5008.259
10001,680,000101,20016.601

Conclusion

The use of this compound as an internal standard in a targeted metabolomics workflow provides a robust and reliable method for the quantification of L-Palmitoylcarnitine in biological samples. This approach is critical for researchers and clinicians investigating fatty acid metabolism and its role in health and disease. The detailed protocols and methodologies presented here serve as a comprehensive guide for the implementation of this analytical technique in the laboratory.

References

Application of L-Palmitoylcarnitine-d9 in Carnitine Deficiency Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carnitine is a vital nutrient essential for energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Carnitine deficiency, whether primary or secondary, impairs this process, leading to a spectrum of clinical manifestations ranging from muscle weakness and cardiomyopathy to hypoglycemia and encephalopathy.[1][3] L-Palmitoylcarnitine, an ester derivative of carnitine and palmitic acid, is a key intermediate in this metabolic pathway.[2] The stable isotope-labeled form, L-Palmitoylcarnitine-d9, serves as an invaluable tool in carnitine deficiency research, primarily as an internal standard for accurate quantification of endogenous L-Palmitoylcarnitine and other acylcarnitines using mass spectrometry.[4][5] This application note provides detailed protocols and data for the use of this compound in studying carnitine deficiency in various research models.

Core Applications

The primary application of this compound in carnitine deficiency research is as an internal standard in stable isotope dilution analysis for the precise quantification of acylcarnitines in biological matrices. This technique is crucial for:

  • Diagnosing and Monitoring Carnitine Deficiency Disorders: Accurate measurement of acylcarnitine profiles in plasma and dried blood spots is a cornerstone of newborn screening and diagnosis of inherited metabolic disorders, including primary carnitine deficiency and carnitine palmitoyltransferase (CPT) deficiencies.[6][7]

  • Evaluating Therapeutic Interventions: Researchers can assess the efficacy of treatments for carnitine deficiency, such as L-carnitine supplementation, by monitoring the changes in acylcarnitine levels.

  • Investigating Disease Mechanisms: Studying the accumulation or depletion of specific acylcarnitines provides insights into the pathophysiology of carnitine deficiency and its impact on cellular metabolism.[8]

  • Metabolic Flux Analysis: While not a direct tracer for flux, its use as an internal standard is critical for accurate quantification in stable isotope tracer studies that investigate metabolic pathway dynamics.

Data Presentation

The following tables summarize quantitative data from studies on carnitine deficiency, illustrating the typical changes observed in acylcarnitine levels.

Table 1: Plasma Acylcarnitine Concentrations in a Rat Model of Carnitine Deficiency.

AnalyteControl (μmol/L)Carnitine Deficient (μmol/L)
Free Carnitine (C0)52.8 ± 11.48.8 ± 2.1
Acetylcarnitine (C2)7.85 ± 0.69Significantly Reduced
Palmitoylcarnitine (C16)0.11 ± 0.02Significantly Reduced

Data adapted from a study on THP-treated rats, a model for systemic carnitine deficiency.[3] "Significantly Reduced" indicates a notable decrease as observed in the study, though precise values for all acylcarnitines were not provided in the abstract.

Table 2: Acylcarnitine Levels in Newborn Screening for Primary Carnitine Deficiency (PCD).

AnalyteHealthy Newborns (μmol/L)PCD Patients (μmol/L)
Free Carnitine (C0)> 10< 10
Butyrylcarnitine (C4)VariableSignificantly Lower
Isovalerylcarnitine (C5)VariableSignificantly Lower
C4 + C5 SumVariable< 0.181 (proposed cutoff)

This table presents data from a retrospective study on newborn screening for PCD, highlighting the use of acylcarnitine summations to improve diagnostic accuracy.[6]

Experimental Protocols

Protocol 1: Quantification of Acylcarnitines in Plasma using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of a panel of acylcarnitines in plasma samples.

1. Materials and Reagents:

  • This compound (and other deuterated acylcarnitine internal standards)[4]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Heptafluorobutyric acid (HFBA)

  • Ultrapure water

  • Plasma samples (from control and carnitine-deficient subjects)

  • Centrifuge tubes

  • Vacuum concentrator

2. Internal Standard (IS) Working Solution Preparation:

  • Prepare a stock solution of this compound and other deuterated internal standards (e.g., d3-acetylcarnitine, d3-octanoylcarnitine) in methanol.

  • Dilute the stock solution with methanol to create a working IS solution at a known concentration.

3. Sample Preparation:

  • To 10 µL of plasma in a centrifuge tube, add 100 µL of ice-cold methanol containing the IS working solution.[9]

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator.[9]

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95% Mobile Phase A).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[9]

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[9]

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[9]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B.[9]

    • Flow Rate: 0.5 mL/min.[9]

    • Column Temperature: 50°C.[9]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Precursor ion scan for m/z 85 (a characteristic fragment of carnitine esters) or Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions.[5][9]

    • MRM Transitions:

      • L-Palmitoylcarnitine: Monitor the transition from the parent ion to a specific product ion.

      • This compound: Monitor the corresponding transition for the deuterated standard.

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for each analyte.

5. Data Analysis:

  • Integrate the peak areas for each endogenous acylcarnitine and its corresponding deuterated internal standard.

  • Calculate the response ratio (analyte peak area / IS peak area).

  • Generate a calibration curve using known concentrations of unlabeled acylcarnitine standards spiked with the IS.

  • Determine the concentration of each acylcarnitine in the plasma samples by interpolating their response ratios on the calibration curve.

Protocol 2: In Vitro Model of Carnitine Deficiency in Cultured Cells

This protocol outlines a general procedure for inducing carnitine deficiency in a cell line to study the effects on acylcarnitine metabolism using this compound for quantification.

1. Cell Culture:

  • Culture a suitable cell line (e.g., human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with a knockout of the SLC22A5 gene encoding the OCTN2 carnitine transporter) in appropriate growth medium.[10]

2. Induction of Carnitine Deficiency:

  • For genetic models, carnitine deficiency is inherent.

  • For pharmacological induction, cells can be treated with an inhibitor of carnitine biosynthesis or transport.

3. Acylcarnitine Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract metabolites using an ice-cold extraction solvent (e.g., 80:20 methanol:water) containing the this compound and other deuterated internal standards.

  • Scrape the cells and collect the lysate.

  • Centrifuge to pellet cell debris.

  • Transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.

4. Analysis:

  • Analyze the cell extracts using the LC-MS/MS method detailed in Protocol 1 to quantify changes in intracellular acylcarnitine concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Acylcarnitine_cyto L-Palmitoylcarnitine Fatty Acyl-CoA->Acylcarnitine_cyto CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->Acylcarnitine_cyto Acylcarnitine_mito L-Palmitoylcarnitine Acylcarnitine_cyto->Acylcarnitine_mito CACT Fatty Acyl-CoA_mito Fatty Acyl-CoA Acylcarnitine_mito->Fatty Acyl-CoA_mito CPT2 Beta_Oxidation β-Oxidation Fatty Acyl-CoA_mito->Beta_Oxidation caption Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Caption: Carnitine Shuttle Pathway.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound (IS) Sample->Spike Extraction Metabolite Extraction (Protein Precipitation) Spike->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Analysis Data Analysis (Quantification) MS->Analysis caption Workflow for Acylcarnitine Quantification using LC-MS/MS.

Caption: LC-MS/MS Experimental Workflow.

Conclusion

This compound is an indispensable tool for researchers investigating the mechanisms and consequences of carnitine deficiency. Its application as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of endogenous acylcarnitines. This capability is fundamental to the diagnosis of carnitine-related metabolic disorders, the development and evaluation of therapeutic strategies, and the elucidation of the complex metabolic dysregulation that occurs in carnitine-deficient states. The protocols and data presented herein provide a framework for the effective utilization of this compound in advancing our understanding of carnitine metabolism and its role in health and disease.

References

Quantifying L-Palmitoylcarnitine in Muscle Tissue Using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Palmitoylcarnitine is a long-chain acylcarnitine that plays a critical role in cellular energy metabolism. It is formed when palmitoyl-CoA, a long-chain fatty acid, is conjugated to L-carnitine, facilitating its transport from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and ATP production. Dysregulation of L-Palmitoylcarnitine levels in muscle tissue has been implicated in various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease. Accurate quantification of L-Palmitoylcarnitine in muscle tissue is therefore essential for understanding its physiological and pathophysiological roles.

This application note describes a robust and sensitive method for the quantification of L-Palmitoylcarnitine in muscle tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Palmitoylcarnitine-d9. The use of an internal standard with a similar chemical structure and chromatographic behavior to the analyte of interest corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2] The method described herein is suitable for both basic research and clinical studies aimed at investigating fatty acid metabolism in muscle.

Experimental Protocols

Materials and Reagents
  • L-Palmitoylcarnitine (≥98% purity)

  • This compound (≥99% deuterated forms)[1]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

Sample Preparation: Extraction of L-Palmitoylcarnitine from Muscle Tissue
  • Tissue Collection and Homogenization:

    • Excise approximately 20-50 mg of muscle tissue and immediately wash with ice-cold 0.9% NaCl to remove any blood.

    • Blot the tissue dry, weigh it, and then flash-freeze in liquid nitrogen. Store at -80°C until analysis.

    • For extraction, place the frozen tissue in a 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold 80:20 (v/v) methanol/water containing the internal standard, this compound, at a final concentration of 50 ng/mL.

    • Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Supernatant Collection:

    • Incubate the homogenate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted acylcarnitines, and transfer it to a new microcentrifuge tube.

  • Sample Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 (v/v) water/acetonitrile with 0.1% formic acid).

    • Vortex the sample for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar acylcarnitines.[3][4]

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
ColumnHILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B10 mM Ammonium Acetate in 95:5 Acetonitrile/Water with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient95% B for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Detection ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for L-Palmitoylcarnitine and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Palmitoylcarnitine400.485.110025
This compound409.494.110025

Data Presentation and Analysis

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of L-Palmitoylcarnitine to this compound against the concentration of the analyte. The linearity of the method should be assessed over the expected concentration range in the samples.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5065,00049,8001.305
100132,00050,2002.629
500660,00049,50013.333
10001,350,00050,10026.946
Linearity (R²) >0.995
Method Validation

The analytical method should be validated for accuracy, precision, and recovery to ensure reliable results.

Table 4: Method Validation Summary

ParameterAcceptance CriteriaResult
Accuracy 85-115%92-108%
Precision (Intra-day) RSD < 15%< 8%
Precision (Inter-day) RSD < 15%< 11%
Recovery 80-120%95-105%
Limit of Quantification (LOQ) Signal-to-Noise > 101 ng/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Muscle Tissue (20-50 mg) homogenization Homogenization in Methanol/Water with this compound tissue->homogenization precipitation Protein Precipitation (-20°C) homogenization->precipitation centrifugation1 Centrifugation (13,000 x g) precipitation->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 evaporation Evaporation (N2 Stream) supernatant1->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 supernatant2 Transfer to Autosampler Vial centrifugation2->supernatant2 lcms LC-MS/MS System supernatant2->lcms Injection data_analysis Data Acquisition and Analysis lcms->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for L-Palmitoylcarnitine quantification.

L-Palmitoylcarnitine Transport and Metabolism

signaling_pathway cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix palmitoyl_coa Palmitoyl-CoA cpt1 CPT1 palmitoyl_coa->cpt1 l_carnitine_cyto L-Carnitine l_carnitine_cyto->cpt1 l_palmitoylcarnitine_matrix L-Palmitoylcarnitine cpt1->l_palmitoylcarnitine_matrix L-Palmitoylcarnitine cact CACT l_carnitine_matrix L-Carnitine cact->l_carnitine_matrix cpt2 CPT2 palmitoyl_coa_matrix Palmitoyl-CoA cpt2->palmitoyl_coa_matrix l_palmitoylcarnitine_matrix->cact l_palmitoylcarnitine_matrix->cpt2 l_carnitine_matrix->cpt2 beta_oxidation β-Oxidation palmitoyl_coa_matrix->beta_oxidation

Caption: Mitochondrial fatty acid transport pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of L-Palmitoylcarnitine in muscle tissue. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. This protocol can be adapted for the analysis of other acylcarnitines by modifying the specific MRM transitions and chromatographic conditions.

References

Application Notes and Protocols for L-Palmitoylcarnitine-d9 in the Study of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy. The analysis of acylcarnitines in biological fluids, such as plasma and dried blood spots (DBS), is a cornerstone in the diagnosis and monitoring of these disorders. L-Palmitoylcarnitine is a key long-chain acylcarnitine that can be elevated in several FAO defects. L-Palmitoylcarnitine-d9, a stable isotope-labeled internal standard, is crucial for the accurate quantification of L-palmitoylcarnitine and other acylcarnitines using tandem mass spectrometry (MS/MS). Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, ensuring reliable and reproducible results.

These application notes provide a comprehensive overview of the use of this compound in the study of FAO disorders, including detailed experimental protocols, data interpretation guidelines, and relevant biochemical pathways.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "internal standard" behaves chemically and physically similarly to the endogenous L-palmitoylcarnitine. During MS/MS analysis, the instrument can differentiate between the endogenous analyte and the deuterated internal standard based on their mass-to-charge ratios. By comparing the signal intensity of the endogenous L-palmitoylcarnitine to that of the known amount of this compound, an accurate concentration of the endogenous compound in the original sample can be calculated.

Data Presentation

Table 1: Typical Plasma Acylcarnitine Concentrations in Healthy Individuals and Patients with Selected FAO Disorders
AcylcarnitineHealthy Neonates (μmol/L)Healthy Adults (μmol/L)CPT-II Deficiency (μmol/L)VLCAD Deficiency (μmol/L)
C16 (Palmitoylcarnitine) 0.85 - 2.50.1 - 0.5Elevated Elevated
C18:1 (Oleoylcarnitine)0.33 - 1.00.05 - 0.3Elevated Elevated
C14:1 (Tetradecenoylcarnitine)< 0.54< 0.2NormalSignificantly Elevated
C8 (Octanoylcarnitine)< 0.19< 0.1NormalNormal
Free Carnitine (C0)> 10.125 - 50Often low to normalOften low to normal

Note: These ranges are indicative and may vary between laboratories. Diagnosis should be based on a complete acylcarnitine profile and clinical findings.

Table 2: Key Diagnostic Ratios in Acylcarnitine Profiling
RatioAssociated DisorderTypical Finding
(C16 + C18:1) / C2CPT-II DeficiencyElevated
C14:1 / C12:1VLCAD DeficiencyElevated [1]
C14:1 / C16VLCAD DeficiencyElevated [2]
C8 / C2MCAD DeficiencyElevated

Experimental Protocols

Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) for Newborn Screening

This protocol outlines the general steps for the extraction and analysis of acylcarnitines from DBS samples.

1. Materials and Reagents:

  • Dried blood spot collection cards

  • Methanol (LC-MS grade)

  • Internal Standard (IS) working solution: A methanolic solution containing a mixture of stable isotope-labeled acylcarnitines, including this compound.

  • n-Butanol with 3N HCl

  • Nitrogen gas supply

  • 96-well microtiter plates

  • Plate shaker

  • Centrifuge

2. Sample Preparation:

  • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.

  • Add 100 µL of the Internal Standard working solution to each well.

  • Seal the plate and shake for 30 minutes at room temperature.

  • Centrifuge the plate for 10 minutes at 2000 x g.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40-50°C.

3. Derivatization (Butylation):

  • Add 50 µL of 3N HCl in n-butanol to each dried sample.

  • Seal the plate and incubate at 65°C for 15 minutes.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen gas at 40-50°C.

4. Reconstitution and Analysis:

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80% acetonitrile (B52724) in water).

  • Seal the plate and vortex briefly.

  • Inject a portion of the sample into the LC-MS/MS system.

Protocol 2: Acylcarnitine Analysis from Plasma for Diagnostic Confirmation

This protocol is suitable for the quantitative analysis of acylcarnitines in plasma from symptomatic patients or for monitoring treatment.

1. Materials and Reagents:

  • Plasma collected in EDTA or heparin tubes

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) working solution in acetonitrile.

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Pipette 10-50 µL of plasma into a microcentrifuge tube.

  • Add 100-200 µL of cold acetonitrile containing the Internal Standard mixture (including this compound) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube or a 96-well plate.

  • The sample can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase as described in Protocol 1. Derivatization is often performed to improve chromatographic separation and sensitivity.

Tandem Mass Spectrometry (MS/MS) Parameters

The analysis is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. A precursor ion scan of m/z 85 is often used for the initial screening of acylcarnitines, as this is a characteristic fragment ion. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.

Table 3: Example MRM Transitions for Selected Acylcarnitines

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Palmitoylcarnitine (C16)400.485.1
This compound (IS) 409.4 85.1
Oleoylcarnitine (C18:1)426.485.1
Tetradecenoylcarnitine (C14:1)370.385.1
Octanoylcarnitine (C8)288.285.1
Acetylcarnitine (C2)204.185.1

Note: These values are for the underivatized forms. Butylated acylcarnitines will have different precursor ion masses. The specific transitions and collision energies should be optimized for the instrument being used.

Data Analysis and Interpretation

  • Peak Integration: The chromatographic peaks for each acylcarnitine and its corresponding internal standard are integrated.

  • Response Ratio Calculation: The peak area of the endogenous analyte is divided by the peak area of its stable isotope-labeled internal standard.

  • Concentration Calculation: A calibration curve is generated using a series of standards with known concentrations of acylcarnitines and a fixed concentration of the internal standards. The response ratios of the unknown samples are then used to determine their concentrations from the calibration curve.

  • Interpretation: The resulting acylcarnitine profile is compared to age-appropriate reference ranges.[3] Elevated concentrations of specific acylcarnitines or abnormal ratios of different acylcarnitines can be indicative of a particular FAO disorder. For example, a marked elevation of C16 and C18:1 acylcarnitines suggests a defect in long-chain fatty acid oxidation, such as CPT-II deficiency. A significant increase in C14:1 is a key marker for VLCAD deficiency.[2]

Visualizations

Fatty_Acid_Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrial_membrane Mitochondrial Membranes cluster_mitochondrial_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase CPT1 CPT I Fatty Acyl-CoA->CPT1 Carnitine CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT II CACT->CPT2 Acylcarnitine Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix Carnitine Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA To Krebs Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Acylcarnitine_Analysis_Workflow Sample Biological Sample (DBS or Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Extraction of Acylcarnitines Spike->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data Interpretation Interpretation of Results Data->Interpretation Diagnostic_Logic Start Newborn Screening or Symptomatic Patient Acylcarnitine Acylcarnitine Profile (using this compound as IS) Start->Acylcarnitine Result Abnormal Profile? Acylcarnitine->Result Normal Normal Profile (Consider other diagnoses) Result->Normal No Confirmatory Confirmatory Testing (Enzyme Assay, Genetic Testing) Result->Confirmatory Yes Diagnosis Definitive Diagnosis of FAOD Confirmatory->Diagnosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal of L-Palmitoylcarnitine-d9 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with L-Palmitoylcarnitine-d9 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a sudden and complete loss of the this compound signal?

A sudden and complete signal loss of your internal standard (IS) across an entire analytical batch typically points to a systemic failure rather than an issue with individual samples. The investigation should focus on elements common to all injections.

Troubleshooting Steps:

  • Verify the Internal Standard (IS) Solution:

    • Preparation Error: Confirm that the this compound spiking solution was prepared at the correct concentration and in the proper solvent. An error in dilution calculations or solvent choice can lead to a universally low or absent signal.

    • Degradation: While long-chain acylcarnitines are generally stable when stored at -18°C or below, prolonged exposure to room temperature can lead to hydrolysis.[1] Prepare a fresh spiking solution from your stock to rule out degradation.

    • Accidental Omission: The most straightforward explanation is often the correct one. Double-check your sample preparation workflow to ensure the IS solution was added to all samples, quality controls (QCs), and calibration standards.

  • Inspect the LC-MS System:

    • LC System: Ensure there are no leaks in the LC system and that the mobile phase is flowing at the correct rate. Check for air bubbles in the pump and injector lines.

    • MS Method: Verify that the correct MS method is loaded, with the specified Multiple Reaction Monitoring (MRM) transition for this compound.

    • Ion Source: Check for a stable spray from the electrospray ionization (ESI) source. A clogged or improperly positioned ESI needle will result in a complete loss of signal.

Q2: The this compound signal is present but significantly lower than expected across all samples. What should I investigate?

Consistently low signal intensity across an entire run suggests a problem that is not sample-specific, but rather related to the overall analytical conditions or the IS itself.

Possible Causes and Solutions:

  • Suboptimal MS Parameters: The settings for the mass spectrometer may not be optimized for this compound. This is a common issue, especially with long-chain acylcarnitines.

    • Solution: Perform an infusion analysis by directly injecting the this compound standard into the mass spectrometer to optimize parameters like collision energy (CE) and ion source settings (e.g., spray voltage, gas flows, and temperature).

  • Ion Source Contamination: A dirty ion source is a frequent cause of gradually decreasing or consistently low signal intensity.

    • Solution: Clean the ion source components according to the manufacturer's recommendations.

  • Incorrect MRM Transition: While less common, it's possible that an incorrect precursor or product ion is being monitored.

    • Solution: Confirm the correct MRM transition for this compound. The precursor ion should be [M+H]+ at m/z 409. The most common product ion is m/z 85. Another common fragmentation is the loss of the trimethylamine (B31210) group, resulting in a product ion at m/z 341 for the unlabeled compound, which would also be a valid, though potentially less intense, product ion for the deuterated standard.[2][3]

Q3: My this compound signal is highly variable between samples in the same batch. What is the likely cause?

High variability in the IS signal points towards issues that are specific to individual samples, most commonly matrix effects or inconsistencies in sample preparation.

Troubleshooting Matrix Effects:

Matrix effects occur when co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and/or IS, leading to ion suppression or enhancement.

  • Diagnostic Test: A post-column infusion experiment can confirm if matrix effects are the cause of signal variability at the retention time of this compound.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. The use of ion-pairing reagents like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and separation for long-chain acylcarnitines.

    • Optimize Sample Preparation: More rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a larger portion of the interfering matrix components compared to a simple protein precipitation.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.

Troubleshooting Inconsistent Sample Preparation:

  • Review Extraction Procedure: Ensure consistent and efficient extraction of this compound from the matrix across all samples.

  • Check for Pipetting Errors: Inaccurate or inconsistent pipetting of the sample, IS, or solvents can lead to significant variability.

Quantitative Data Summary

The following tables provide typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Typical LC Parameters for this compound Analysis

ParameterC18 Reverse PhaseHILIC[3]
Column Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)Atlantis HILIC Silica (50 mm x 2.0 mm, 4 µm)
Mobile Phase A 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water5% Acetonitrile (B52724) in 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile95% Acetonitrile in 5 mM Ammonium Acetate
Flow Rate 0.5 mL/min0.4 mL/min
Column Temp. 50°CAmbient
Injection Vol. 10 µL10 µL

Table 2: Typical MS Parameters for this compound Analysis

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 409 → m/z 85
Ion Spray Voltage 5500 V
Heater Temperature 500-600°C[3]
Source Gas 1 (Nebulizer Gas) 50 psi
Source Gas 2 (Turbo Gas) 50 psi
Curtain Gas 40 psi
Collision Energy (CE) 51 V
Declustering Potential (DP) 84 V
Entrance Potential (EP) 10 V
Collision Cell Exit Potential (CXP) 15 V

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This is a common and straightforward method for preparing plasma samples for acylcarnitine analysis.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the this compound internal standard at the desired concentration.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Infusion Analysis for MS Parameter Optimization

This protocol is used to directly introduce the this compound standard into the mass spectrometer to optimize the instrument parameters without the LC column.

  • Prepare a solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable signal (e.g., 100 ng/mL).

  • Disconnect the LC column from the mass spectrometer.

  • Use a syringe pump to deliver the this compound solution directly to the MS ion source at a low flow rate (e.g., 10 µL/min).

  • In the mass spectrometer software, set up a method to monitor the precursor ion for this compound (m/z 409).

  • While infusing the standard, manually adjust the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the precursor ion signal.

  • Once the precursor ion is optimized, perform a product ion scan to identify the major fragment ions.

  • Set up an MRM method with the precursor ion (m/z 409) and a prominent product ion (e.g., m/z 85).

  • Perform a collision energy optimization by ramping the CE voltage and monitoring the intensity of the product ion. Select the CE that provides the highest and most stable signal.

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Signal Start Low or No Signal for This compound Signal_Type Signal universally low/absent or variable between samples? Start->Signal_Type Universal_Low Universally Low/ Absent Signal Signal_Type->Universal_Low Universally Low/Absent Variable_Signal Variable Signal Between Samples Signal_Type->Variable_Signal Variable Check_IS_Solution Check IS Spiking Solution: - Preparation correct? - Degradation? - Omitted? Universal_Low->Check_IS_Solution Check_LCMS_System Check LC-MS System: - Leaks, flow rate? - Correct MS method? - Stable ESI spray? Check_IS_Solution->Check_LCMS_System If IS Solution is OK Matrix_Effects Investigate Matrix Effects: - Post-column infusion - Improve chromatography - Enhance sample cleanup Variable_Signal->Matrix_Effects Sample_Prep_Error Review Sample Preparation: - Consistent extraction? - Pipetting errors? Matrix_Effects->Sample_Prep_Error If matrix effects are ruled out Root_Cause_Analysis Root Cause Analysis for Low IS Signal cluster_1 cluster_2 cluster_3 Low_Signal Low this compound Signal Category1 Sample Preparation Low_Signal->Category1 Category2 Chromatography Low_Signal->Category2 Category3 Mass Spectrometry Low_Signal->Category3 IS_Prep IS Preparation Error Category1->IS_Prep IS_Degradation IS Degradation Category1->IS_Degradation Extraction_Inconsistency Extraction Inconsistency Category1->Extraction_Inconsistency Pipetting_Error Pipetting Error Category1->Pipetting_Error Poor_Peak_Shape Poor Peak Shape Category2->Poor_Peak_Shape Retention_Shift Retention Time Shift Category2->Retention_Shift Coelution_Interference Co-elution with Interfering Compounds Category2->Coelution_Interference Ion_Suppression Ion Suppression/ Enhancement Category3->Ion_Suppression Source_Contamination Ion Source Contamination Category3->Source_Contamination Suboptimal_Parameters Suboptimal MS Parameters (e.g., Collision Energy) Category3->Suboptimal_Parameters Instrument_Malfunction Instrument Malfunction Category3->Instrument_Malfunction

References

L-Palmitoylcarnitine-d9 stability in solution and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of L-Palmitoylcarnitine-d9 in solution and for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Stability of this compound

The stability of this compound is critical for its use as an internal standard in quantitative analyses. Stability is influenced by the storage conditions of both the solid material and prepared solutions.

Long-Term Storage of Solid Compound

For long-term storage, this compound as a solid should be kept in a dry, dark environment at -20°C, where it can remain stable for months to years.[1] For short-term storage, temperatures of 0-4°C are acceptable for days to weeks.[1] With proper storage, the solid compound has a shelf life of over two years.[1]

Solution Stability

The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. While specific quantitative stability data for the d9 variant is not extensively published, data from related long-chain acylcarnitines and general principles for deuterated standards provide guidance. Hydrolysis of the ester bond is a primary degradation pathway, especially at non-neutral pH.

Data Presentation: Estimated Stability of this compound in Solution

The following tables provide estimated stability data based on information for long-chain acylcarnitines and general laboratory practices. It is crucial to perform your own stability validation for your specific experimental conditions.

Table 1: Short-Term Stability of this compound Working Solutions

SolventTemperature24 Hours48 Hours72 Hours
Methanol (B129727)Room Temp.>98%>95%>90%
4°C>99%>98%>97%
Acetonitrile (B52724)Room Temp.>98%>95%>90%
4°C>99%>98%>97%
Acetonitrile/Water (1:1, v/v) with 0.1% Formic AcidRoom Temp.>99%>98%>95%
4°C>99%>99%>98%
Aqueous Solution (pH ~7)Room Temp.UnstableNot Rec.Not Rec.
4°CUse immediatelyNot Rec.Not Rec.

Table 2: Long-Term Stability of this compound Stock Solutions (-20°C)

Solvent1 Month3 Months6 Months
Methanol>99%>98%>95%
Acetonitrile>99%>98%>95%

Note: Aqueous solutions of palmitoylcarnitine (B157527) are not recommended for storage due to the compound's tendency to migrate to air-water interfaces, which can lead to inconsistent concentrations.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing this compound stock and working solutions for use in LC-MS applications.

Materials:

  • This compound solid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Quantitatively transfer the solid to a volumetric flask.

    • Add a small amount of methanol to dissolve the solid completely.

    • Once dissolved, bring the solution to the final volume with methanol.

    • Stopper the flask and mix thoroughly by inverting it multiple times.

    • Store the stock solution in an amber vial at -20°C for long-term storage or at 4°C for short-term use.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Perform serial dilutions of the stock solution to achieve the desired concentration for your working standards.

    • A common diluent for working solutions is a mixture of acetonitrile and water (1:1, v/v) containing 0.1% formic acid to improve stability and chromatographic performance.

Protocol for Stability Validation of this compound in Solution

This protocol describes a method to validate the stability of your prepared this compound solutions under your specific experimental conditions.

Objective: To determine the stability of this compound in a specific solvent at various temperatures over a defined period.

Procedure:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of two concentrations (low and high) in the solvent of interest.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of freshly prepared QC samples using your validated LC-MS/MS method. This will establish the baseline response.

  • Storage: Store the remaining QC samples under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Analysis at Time Points: Analyze the stored QC samples at various time points (e.g., for short-term stability: 6, 12, 24, 48, 72 hours; for long-term stability: 1 week, 1 month, 3 months, 6 months).

  • Data Evaluation: Calculate the mean concentration or peak area of the QC samples at each time point. The solution is generally considered stable if the mean value is within ±15% of the initial (T0) value.

Visualizations

Stability_Validation_Workflow Workflow for this compound Solution Stability Validation prep_qc Prepare QC Samples (Low and High Concentration) t0_analysis Time Zero (T0) Analysis (Establish Baseline) prep_qc->t0_analysis storage Store QC Samples (e.g., Room Temp, 4°C, -20°C) t0_analysis->storage analysis_tp Analyze at Defined Time Points (e.g., 24h, 72h, 1 month) storage->analysis_tp data_eval Data Evaluation (Compare to T0, ±15% criterion) analysis_tp->data_eval stable Stable data_eval->stable Within criteria unstable Unstable data_eval->unstable Outside criteria Troubleshooting_Logic Troubleshooting Inconsistent this compound Signal start Inconsistent Signal check_prep Review Solution Preparation start->check_prep check_storage Verify Storage Conditions start->check_storage check_lc_method Examine LC-MS Method start->check_lc_method sub_prep Incomplete Dissolution? Adsorption to Vials? check_prep->sub_prep sub_storage Incorrect Temperature? Light Exposure? check_storage->sub_storage sub_lc_method Carryover? Mobile Phase Incompatibility? check_lc_method->sub_lc_method action_prep Action: Re-prepare solutions, use appropriate vials. sub_prep->action_prep action_storage Action: Store at -20°C in dark. sub_storage->action_storage action_lc_method Action: Optimize needle wash, adjust mobile phase. sub_lc_method->action_lc_method

References

Potential for deuterium exchange in L-Palmitoylcarnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Palmitoylcarnitine-d9 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the potential for deuterium (B1214612) exchange in this compound?

A1: The deuterium atoms in this compound are located on the three methyl groups attached to the quaternary ammonium (B1175870) nitrogen. These C-D bonds are highly stable and not susceptible to back-exchange with hydrogen atoms from solvents or matrices under typical experimental conditions (e.g., varying pH and temperature). The stability of these labels is a key advantage of using this internal standard for quantitative analysis.

Q2: I am observing a peak for the unlabeled L-Palmitoylcarnitine in my this compound standard. What could be the cause?

A2: This is likely due to the presence of a small amount of the unlabeled compound as an impurity in the this compound standard, rather than deuterium exchange. It is crucial to check the certificate of analysis provided by the supplier for the isotopic purity of the standard. Typically, the purity is ≥99% for deuterated forms.

Q3: My this compound internal standard and the native L-Palmitoylcarnitine analyte are not perfectly co-eluting in my LC-MS analysis. Is this normal?

A3: A slight chromatographic shift between a deuterated standard and its native analog can sometimes occur, a phenomenon known as the "isotope effect." This is more common in gas chromatography but can also be observed in liquid chromatography. If the shift is minor and consistent, it can often be managed by ensuring that the integration window for both peaks is appropriate. If the separation is significant, it could lead to differential matrix effects and may require optimization of the chromatographic method.

Q4: How can I assess the stability of the deuterium labels on this compound under my specific experimental conditions?

A4: While the deuterium labels on this compound are very stable, you can perform a simple experiment to confirm this. Incubate a solution of this compound in your experimental buffer (at the highest temperature and most extreme pH you plan to use) for the longest duration of your experiment. Analyze the sample by LC-MS/MS and monitor for any increase in the signal of the unlabeled L-Palmitoylcarnitine. A significant increase would suggest potential exchange, although this is highly unlikely for this particular labeled compound.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification
Potential Cause Troubleshooting Steps
Differential Matrix Effects Even with co-elution, the analyte and internal standard might experience different levels of ion suppression or enhancement. Prepare matrix-matched calibration curves to assess and correct for this.
Poor Sample Extraction Recovery Optimize your sample preparation method to ensure consistent and high recovery for both the analyte and the internal standard. A protein precipitation followed by solid-phase extraction is a common approach for plasma samples.[1]
Inaccurate Standard Concentrations Verify the concentration of your stock solutions. Ensure proper storage conditions to prevent degradation. This compound should be stored at -20°C for long-term stability.
Issue 2: Unexpected Peaks or High Background in Mass Spectrometry Data
Potential Cause Troubleshooting Steps
Contamination from Sample Collection or Preparation Use high-purity solvents and reagents. Ensure that all tubes and plates are clean and free of contaminants.
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler and LC column between injections, especially when analyzing samples with high concentrations of acylcarnitines.
In-source Fragmentation Optimize the ion source parameters (e.g., temperature, gas flows, and voltages) to minimize in-source fragmentation of L-Palmitoylcarnitine, which could lead to interfering ions.

Experimental Protocols

Protocol 1: Quantification of L-Palmitoylcarnitine in Plasma by LC-MS/MS

This protocol is adapted from established methods for acylcarnitine analysis.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 5 µL of the internal standard working solution (this compound in a suitable solvent).

  • Vortex for 10 seconds.

  • Add 300 µL of cold methanol (B129727) to precipitate proteins.

  • Vortex for another 10 seconds.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 10 seconds before injection.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is typically used to separate L-Palmitoylcarnitine from other acylcarnitines.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • L-Palmitoylcarnitine MRM transition: Monitor the transition from the precursor ion to a characteristic product ion.

    • This compound MRM transition: Monitor the corresponding transition for the deuterated internal standard.

Protocol 2: Cell-Based Assay for Investigating the Effects of L-Palmitoylcarnitine

This protocol provides a general framework for treating cells with L-Palmitoylcarnitine.[2]

1. Preparation of L-Palmitoylcarnitine Solution:

  • L-Palmitoylcarnitine has low solubility in aqueous media. It is often conjugated to bovine serum albumin (BSA) to enhance its delivery to cells.

  • Dissolve L-Palmitoylcarnitine in absolute ethanol (B145695) to make a stock solution (e.g., 5 mM).

  • Prepare a BSA solution in your cell culture medium.

  • Slowly add the L-Palmitoylcarnitine stock solution to the BSA solution while stirring to allow for conjugation. The final concentration of ethanol should be kept low (e.g., <0.1%) to avoid cytotoxicity.

2. Cell Treatment:

  • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing the desired concentration of BSA-conjugated L-Palmitoylcarnitine or a BSA-only control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

3. Downstream Analysis:

  • After treatment, cells can be harvested for various analyses, such as:

    • Western Blotting: To assess changes in protein expression or phosphorylation.[2]

    • Mitochondrial Function Assays: To measure parameters like oxygen consumption or membrane potential.

    • Metabolite Analysis: To quantify changes in intracellular metabolites, including L-Palmitoylcarnitine itself, using the LC-MS/MS protocol described above.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lc LC Separation (C18 Column) dilute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: LC-MS/MS workflow for L-Palmitoylcarnitine quantification.

troubleshooting_logic start Inaccurate Quantification? check_purity Check Isotopic Purity of Standard start->check_purity Yes end Accurate Quantification start->end No check_coelution Assess Analyte/IS Co-elution check_purity->check_coelution check_matrix Evaluate Matrix Effects check_coelution->check_matrix optimize_chrom Optimize Chromatography check_matrix->optimize_chrom Significant Shift matrix_matched Use Matrix-Matched Calibrators check_matrix->matrix_matched Suppression/Enhancement check_matrix->end No Significant Effects optimize_chrom->end matrix_matched->end

Caption: Troubleshooting logic for inaccurate quantification.

carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix fatty_acid Long-Chain Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa cpt1 CPT1 acyl_coa->cpt1 acylcarnitine Acylcarnitine cpt1->acylcarnitine + Carnitine cact CACT cact->acylcarnitine cpt2 CPT2 matrix_acyl_coa Acyl-CoA cpt2->matrix_acyl_coa - Carnitine acylcarnitine->cact acylcarnitine->cpt2 beta_ox Beta-Oxidation matrix_acyl_coa->beta_ox

Caption: The Carnitine Shuttle signaling pathway.[4]

References

Technical Support Center: Analysis of L-Palmitoylcarnitine with L-Palmitoylcarnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing L-Palmitoylcarnitine using its deuterated internal standard, L-Palmitoylcarnitine-d9, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of L-Palmitoylcarnitine?

A1: Matrix effects are the alteration of ionization efficiency of L-Palmitoylcarnitine by co-eluting endogenous components from the sample matrix (e.g., plasma, serum, tissue homogenates). These components can either suppress or enhance the signal of the analyte, leading to inaccurate and imprecise quantification. Common sources of matrix effects in bioanalysis include phospholipids (B1166683), salts, and other small molecules.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to the endogenous L-Palmitoylcarnitine. This means it co-elutes chromatographically and experiences the same degree of matrix effects and extraction variability as the analyte. By using the ratio of the analyte signal to the internal standard signal, these variations can be effectively compensated for, leading to more accurate and reliable results.

Q3: How do I quantitatively assess the extent of matrix effects?

A3: The most common method is the post-extraction addition experiment. In this procedure, you compare the peak area of L-Palmitoylcarnitine in a solution prepared in a neat solvent to the peak area of the same concentration of L-Palmitoylcarnitine spiked into an extracted blank matrix sample. The ratio of these peak areas is known as the Matrix Factor (MF).

  • Matrix Factor (MF) = (Peak Area in presence of matrix) / (Peak Area in neat solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

For regulatory purposes, the coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.

Q4: What are the primary causes of ion suppression for L-Palmitoylcarnitine?

A4: Ion suppression for L-Palmitoylcarnitine, a long-chain acylcarnitine, is often caused by co-eluting phospholipids from the biological matrix. These phospholipids, particularly glycerophosphocholines, have similar chromatographic behavior in reversed-phase systems and can compete with L-Palmitoylcarnitine for ionization in the mass spectrometer source. Other potential sources include high concentrations of salts in the sample or mobile phase, and ion-pairing reagents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) - Secondary interactions with the analytical column. - Column contamination or aging. - Inappropriate mobile phase pH. - High sample load.- Use a column with end-capping or a different stationary phase (e.g., HILIC). - Flush the column or replace it if necessary. - Optimize the mobile phase pH; for acylcarnitines, an acidic mobile phase (e.g., with formic acid) is common. - Reduce the injection volume or sample concentration.
High Variability in Results (%CV > 15%) - Inconsistent matrix effects between samples. - Poor sample preparation consistency. - Instability of the analyte or internal standard.- Ensure the internal standard (this compound) is used correctly to normalize for variability. - Optimize the sample preparation method (e.g., solid-phase extraction) for better cleanup. - Investigate the stability of L-Palmitoylcarnitine in the matrix and during sample processing.
Low Signal Intensity or Loss of Sensitivity - Significant ion suppression. - Adsorption of L-Palmitoylcarnitine to sample containers or instrument components. - Inefficient extraction recovery.- Improve sample cleanup to remove interfering phospholipids (e.g., using a targeted phospholipid removal SPE plate). - Use polypropylene (B1209903) vials and tubing to minimize adsorption. - Optimize the extraction procedure to improve the recovery of long-chain acylcarnitines. - Adjust the chromatographic gradient to separate L-Palmitoylcarnitine from suppression zones.
Inconsistent Retention Times - Changes in mobile phase composition. - Column degradation. - Fluctuations in column temperature.- Prepare fresh mobile phase daily. - Use a guard column to protect the analytical column. - Ensure the column oven is maintaining a stable temperature.
Internal Standard Signal Varies Significantly - Inconsistent addition of the internal standard. - Degradation of the internal standard.- Use a precise and calibrated pipette for adding the internal standard. - Check the stability and purity of the this compound stock solution.

Data Presentation

Table 1: Quantitative Matrix Effect Data for L-Palmitoylcarnitine and its Internal Standard in Mouse Plasma

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction in Plasma)Matrix Factor (MF)IS-Normalized MF
L-Palmitoylcarnitine 1015,23412,8590.8441.000
100149,876126,3450.8430.999
10001,512,3451,249,8760.8260.979
This compound (IS) 250256,789216,8450.844N/A

Data is hypothetical and for illustrative purposes, based on typical values reported in the literature.

Experimental Protocols

Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol details the steps to calculate the Matrix Factor (MF) for L-Palmitoylcarnitine.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • L-Palmitoylcarnitine and this compound analytical standards.

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water).

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike L-Palmitoylcarnitine and this compound into the reconstitution solvent at two concentration levels (low and high QC).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your validated sample preparation method (e.g., protein precipitation). Spike the extracted matrix with L-Palmitoylcarnitine and this compound at the same low and high QC concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix with L-Palmitoylcarnitine and this compound at the low and high QC concentrations before the extraction process. (This set is used to determine recovery).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

  • Calculate the Internal Standard (IS) Normalized Matrix Factor:

    • IS-Normalized MF = (MF of L-Palmitoylcarnitine) / (MF of this compound)

  • Assess the results: The %CV of the IS-Normalized MF across the different matrix sources should be ≤15%.

Qualitative Assessment of Ion Suppression/Enhancement using the Post-Column Infusion Method

This protocol helps to identify at which retention times co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system with a T-connector.

  • Syringe pump.

  • L-Palmitoylcarnitine standard solution (e.g., 100 ng/mL in mobile phase).

  • Extracted blank matrix sample.

Procedure:

  • Set up the infusion: Infuse the L-Palmitoylcarnitine standard solution at a constant low flow rate (e.g., 10 µL/min) into the LC eluent flow post-column using a T-connector.

  • Equilibrate the system: Allow the infused signal of L-Palmitoylcarnitine to stabilize, which will appear as a constant baseline in the mass spectrometer.

  • Inject the extracted blank matrix: While continuously infusing the L-Palmitoylcarnitine solution, inject a sample of the extracted blank matrix onto the LC column.

  • Monitor the signal: Observe the baseline of the infused L-Palmitoylcarnitine signal.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement at that retention time.

  • Analyze the results: Compare the retention time of L-Palmitoylcarnitine in your analytical method to the regions of ion suppression or enhancement identified in this experiment. If they overlap, chromatographic conditions should be optimized to separate the analyte from these interfering regions.

Visualizations

experimental_workflow_matrix_effect_assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) C->LCMS Calc_MF Calculate Matrix Factor (MF) MF = B / A LCMS->Calc_MF Calc_Rec Calculate Recovery Recovery = C / B LCMS->Calc_Rec Calc_IS_MF Calculate IS-Normalized MF Calc_MF->Calc_IS_MF

Caption: Workflow for Quantitative Matrix Effect Assessment.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent or Inaccurate L-Palmitoylcarnitine Results q1 Is the IS-Normalized Matrix Factor CV > 15%? start->q1 sol1 Improve Sample Cleanup (e.g., SPE, LLE) q1->sol1 Yes q2 Are there signs of ion suppression/enhancement? q1->q2 No sol2 Optimize Chromatography (e.g., change gradient, column) sol1->sol2 sol3 Dilute Sample sol2->sol3 end Re-evaluate Matrix Effect and Validate Method sol3->end sol4 Check IS Purity & Addition sol4->end q2->sol2 Yes q2->sol4 No

Caption: Logical Flow for Troubleshooting Matrix Effects.

Optimizing chromatographic separation of L-Palmitoylcarnitine and L-Palmitoylcarnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of L-Palmitoylcarnitine and its deuterated internal standard, L-Palmitoylcarnitine-d9.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of L-Palmitoylcarnitine and this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for my L-Palmitoylcarnitine and this compound peaks?

Answer:

Poor peak shape for long-chain acylcarnitines like L-Palmitoylcarnitine is a common issue. Several factors can contribute to this problem:

  • Secondary Interactions with Stationary Phase: Free silanol (B1196071) groups on silica-based columns can interact with the quaternary ammonium (B1175870) group of carnitine, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetrical peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Contamination: A dirty column or guard column can lead to distorted peak shapes.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • For Reversed-Phase Chromatography (RPC): Add a small amount of an ion-pairing agent like heptafluorobutyric acid (HFBA) (e.g., 0.005%) to the mobile phase to mask the positive charge on the carnitine moiety and improve peak shape.[1] Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation of the analyte.[1]

    • For Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining these polar compounds.[2][3] Use a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer (e.g., 5mM ammonium acetate).[2]

  • Select an Appropriate Column:

    • Consider using a column with end-capping to minimize interactions with free silanols.[4]

    • For RPC, a C18 column is commonly used.[1][5]

    • For HILIC, a silica-based column is a good choice.[2][3]

  • Check for Column Overload:

    • Dilute your sample and inject a smaller amount to see if the peak shape improves.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove any contaminants.

    • If using a guard column, replace it.

Question: I am seeing co-elution of L-Palmitoylcarnitine with other endogenous compounds. How can I improve the selectivity of my method?

Answer:

Co-elution with matrix components can interfere with accurate quantification. L-Palmitoylcarnitine is an endogenous molecule, so distinguishing it from other acylcarnitines and lipids is crucial.[3]

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Employ a gradient elution program to enhance the separation of compounds with different polarities. For RPC, this typically involves starting with a higher aqueous mobile phase concentration and gradually increasing the organic solvent. For HILIC, the gradient is reversed.[1][2]

    • Column Chemistry: Experiment with different stationary phase chemistries (e.g., C8, C30, or phenyl-hexyl for RPC; different HILIC phases) to alter selectivity.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize a cation-exchange SPE to specifically isolate carnitines and acylcarnitines from the sample matrix, thereby reducing interferences.[6]

    • Protein Precipitation: While a common and quick method, ensure efficient precipitation and centrifugation to minimize matrix effects.[2]

  • Mass Spectrometry Detection:

    • Scheduled Multiple Reaction Monitoring (MRM): If using LC-MS/MS, a scheduled MRM method can significantly improve selectivity by monitoring specific precursor-to-product ion transitions only within the expected retention time window of the analyte.[5]

Question: My signal intensity for L-Palmitoylcarnitine is low. How can I improve sensitivity?

Answer:

Low signal intensity can be a challenge, especially when analyzing samples with low concentrations of L-Palmitoylcarnitine.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Settings:

    • Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for L-Palmitoylcarnitine. It is a pre-existing positively charged quaternary ammonium ion, making it suitable for positive ESI.[3]

    • Optimize the collision energy and other MS/MS parameters for the specific MRM transitions of L-Palmitoylcarnitine and this compound.

  • Improve Sample Preparation:

    • Concentration Step: After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of a mobile phase-compatible solvent to increase the analyte concentration.

    • Derivatization: Although often not necessary with modern LC-MS/MS systems, derivatization can sometimes enhance ionization efficiency. Butyl ester derivatization has been used for acylcarnitines.[1] Another approach is derivatization with 3-nitrophenylhydrazine.[5][7]

  • Chromatographic Optimization:

    • Mobile Phase Composition: In HILIC, a high percentage of organic solvent in the mobile phase can enhance ESI efficiency.[2][3]

    • Peak Shape: Improving peak shape (making peaks narrower and more symmetrical) will increase peak height and thus sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled internal standard. It is chemically identical to L-Palmitoylcarnitine but has a higher mass due to the deuterium (B1214612) atoms.[8] Its use is critical for accurate quantification in LC-MS/MS analysis for several reasons:

  • It co-elutes with the analyte, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects.

  • It corrects for fluctuations in the mass spectrometer's ionization efficiency.[3]

  • Since L-Palmitoylcarnitine is an endogenous compound, a stable isotope-labeled internal standard is necessary to differentiate the analyte from the standard and to accurately quantify the endogenous levels.[2][3]

Q2: What are the typical MRM transitions for L-Palmitoylcarnitine and this compound?

A2: In positive ion mode ESI-MS/MS, acylcarnitines typically produce a characteristic product ion at m/z 85, corresponding to the carnitine moiety. The precursor ions will be the [M+H]+ ions of the respective molecules.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Palmitoylcarnitine400.385.1
This compound409.385.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Q3: What are the recommended sample preparation techniques for plasma or tissue samples?

A3: The most common sample preparation technique is protein precipitation.[2]

  • Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma or tissue homogenate sample (typically in a 3:1 or 4:1 solvent-to-sample ratio).[1][2]

  • Vortex: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.

  • Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for injection.

For cleaner samples and to reduce matrix effects, solid-phase extraction (SPE) using a cation-exchange sorbent can be employed.[6]

Q4: Should I use Reversed-Phase (RPC) or HILIC for the separation?

A4: Both RPC and HILIC can be successfully used for the analysis of L-Palmitoylcarnitine. The choice depends on the specific requirements of the assay.

  • HILIC:

    • Advantages: Provides good retention for polar compounds like carnitines and acylcarnitines.[2][3] The high organic content of the mobile phase can lead to enhanced ESI sensitivity.[3]

    • Disadvantages: Can be more susceptible to matrix effects and may require longer equilibration times.

  • Reversed-Phase (RPC):

    • Advantages: Generally more robust and reproducible. Can provide good separation of acylcarnitines based on their chain length.[5]

    • Disadvantages: L-Palmitoylcarnitine may have limited retention on some C18 columns without mobile phase modifiers. Ion-pairing agents or acidic modifiers are often necessary to achieve good peak shape.[1]

Experimental Protocols

Protocol 1: HILIC-MS/MS Method

This protocol is based on a method for the analysis of acylcarnitines in plasma.[2]

ParameterDescription
LC Column Atlantis HILIC Silica (50 x 2.0 mm, 4 µm particle size)
Mobile Phase A 5mM Ammonium Acetate in Water with 5% Acetonitrile
Mobile Phase B 5mM Ammonium Acetate in Acetonitrile with 5% Water
Flow Rate 0.4 mL/min
Gradient Start at 90% B, decrease to 10% B over 1 min, hold at 10% B for 1 min, then re-equilibrate at 90% B for 2 min.
Injection Volume 10 µL
Column Temperature Ambient
MS Detection ESI Positive Mode
MRM Transitions L-Palmitoylcarnitine: 400.3 -> 85.1; this compound: 409.3 -> 85.1
Protocol 2: Reversed-Phase LC-MS/MS Method

This protocol is adapted from a method for separating a broad range of acylcarnitines.[1]

ParameterDescription
LC Column Zorbax Eclipse XDB-C18 (150 x 3.0 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water
Mobile Phase B 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile
Flow Rate 0.5 mL/min
Gradient A multi-step gradient starting with high aqueous phase and increasing the organic phase over time. A typical starting point would be 100% A, decreasing to 5% A over several minutes.
Injection Volume 10 µL
Column Temperature 50°C
MS Detection ESI Positive Mode
MRM Transitions L-Palmitoylcarnitine: 400.3 -> 85.1; this compound: 409.3 -> 85.1

Visualizations

experimental_workflow sample Plasma or Tissue Homogenate add_is Add this compound (Internal Standard) sample->add_is precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Evaporate and Reconstitute supernatant->dry_reconstitute hplc LC Separation (HILIC or RPC) dry_reconstitute->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms data_analysis Data Analysis (Peak Integration, Quantification) msms->data_analysis result Concentration of L-Palmitoylcarnitine data_analysis->result

Caption: General experimental workflow for the quantification of L-Palmitoylcarnitine.

troubleshooting_logic start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity selectivity Co-elution Issues? start->selectivity ps_solution1 Optimize Mobile Phase (pH, Additives) peak_shape->ps_solution1 Yes ps_solution2 Check for Column Overload peak_shape->ps_solution2 Yes ps_solution3 Use End-capped Column peak_shape->ps_solution3 Yes sen_solution1 Optimize MS Parameters (ESI, Collision Energy) sensitivity->sen_solution1 Yes sen_solution2 Concentrate Sample sensitivity->sen_solution2 Yes sen_solution3 Improve Peak Shape sensitivity->sen_solution3 Yes sel_solution1 Optimize Gradient selectivity->sel_solution1 Yes sel_solution2 Use SPE for Cleanup selectivity->sel_solution2 Yes sel_solution3 Implement Scheduled MRM selectivity->sel_solution3 Yes

Caption: Troubleshooting logic for common chromatographic issues.

References

L-Palmitoylcarnitine-d9 solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of L-Palmitoylcarnitine-d9, with a focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of L-Palmitoylcarnitine, a long-chain acylcarnitine. It is primarily used as an internal standard for the quantification of endogenous L-Palmitoylcarnitine levels in biological samples by mass spectrometry (MS)-based techniques, such as GC-MS or LC-MS.[1]

Q2: Why is the solubility of this compound a concern?

A2: L-Palmitoylcarnitine, due to its long 16-carbon acyl chain, is lipophilic and has limited solubility in aqueous solutions. This can lead to challenges in preparing stock and working solutions for in vitro and in vivo experiments, potentially causing compound precipitation and leading to inaccurate and irreproducible results.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions should also be stored at -20°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions of L-Palmitoylcarnitine are not recommended for storage for more than one day.

Troubleshooting Guide

Issue 1: My this compound powder will not dissolve in my aqueous buffer.

  • Cause: this compound has very low solubility in aqueous solutions.[1] Direct dissolution in buffers is often unsuccessful.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are suitable choices.

    • Serially dilute the stock solution. The stock solution can then be diluted into your aqueous experimental medium. To avoid precipitation, it is crucial to add the stock solution to the aqueous medium slowly while vortexing.

    • Use a co-solvent system. For your final working solution, maintain a small percentage of the organic solvent (e.g., <1% DMSO) to aid solubility. Always include a vehicle control with the same final solvent concentration in your experiments.

Issue 2: My this compound precipitates out of solution when I add it to my cell culture medium.

  • Cause A: The final concentration is too high. The concentration of this compound in the final medium may exceed its solubility limit in that specific medium.

  • Solution A:

    • Determine the optimal working concentration. Perform a concentration-response experiment to identify the lowest effective concentration.

    • Use a carrier protein. For cell culture experiments, long-chain fatty acids and their derivatives are often complexed with fatty-acid-free bovine serum albumin (BSA) to improve solubility and facilitate cellular uptake.

  • Cause B: "Salting out" effect. High salt concentrations in some buffers can decrease the solubility of lipophilic compounds.

  • Solution B:

    • If experimentally permissible, consider using a buffer with a lower salt concentration.

    • Test solubility in different buffers to find the most suitable one for your experiment.

Issue 3: I am seeing inconsistent results in my biological assays.

  • Cause A: Inaccurate concentration of the working solution. This could be due to incomplete dissolution of the stock solution or precipitation in the final assay medium.

  • Solution A:

    • Visually inspect your stock solution to ensure there are no visible particles. Gentle warming or sonication may aid dissolution in the initial organic solvent.

    • Prepare fresh working solutions for each experiment from a properly stored stock solution.

  • Cause B: Adsorption to plasticware. Lipophilic compounds can adsorb to the surface of plastic tubes and plates, reducing the actual concentration in solution.

  • Solution B:

    • Use low-adhesion plasticware.

    • Pre-rinsing pipette tips with the solution before transferring can help minimize loss.

    • Including a low, non-interfering concentration of a non-ionic surfactant like Tween-80 in the buffer can sometimes prevent adsorption.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubility
This compoundAcetonitrileSlightly soluble (0.1-1 mg/mL)[1]
WaterSlightly soluble (0.1-1 mg/mL)[1]
L-Palmitoylcarnitine-d3Ethanol~20 mg/mL
DMSO~10 mg/mL
DMF~20 mg/mL
Palmitoyl-DL-carnitineEthanol~20 mg/mL
DMSO~14 mg/mL
DMF~20 mg/mL
Palmitic AcidEthanol~30 mg/mL
DMSO~20 mg/mL
DMF~20 mg/mL

Note: The solubility of deuterated compounds is expected to be very similar to their non-deuterated counterparts.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (Formula Weight of this compound is approximately 445.1 g/mol ), weigh out 4.45 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until all the solid is dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments using a BSA Carrier

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Fatty-acid-free Bovine Serum Albumin (BSA)

    • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

    • Sterile tubes

  • Procedure:

    • Prepare a 10% (w/v) solution of fatty-acid-free BSA in PBS or serum-free medium. Warm to 37°C to dissolve.

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • While vortexing the BSA solution gently, slowly add the required volume of the 10 mM this compound stock solution to achieve an intermediate concentration. The molar ratio of this compound to BSA should be considered (typically between 3:1 and 6:1).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • This this compound:BSA complex can then be further diluted into your complete cell culture medium to achieve the final desired working concentration.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Culture) weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot add_stock Add Stock Solution to BSA Solution aliquot->add_stock Use one aliquot prep_bsa Prepare 10% Fatty-Acid-Free BSA Solution prep_bsa->add_stock incubate Incubate at 37°C add_stock->incubate final_dilution Dilute to Final Concentration in Culture Medium incubate->final_dilution

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix lcfcoa Long-Chain Fatty Acyl-CoA (e.g., Palmitoyl-CoA) cpt1 CPT1 lcfcoa->cpt1 lpc L-Palmitoylcarnitine cpt1->lpc + L-Carnitine cact CACT lpc->cact lpc_matrix L-Palmitoylcarnitine cact->lpc_matrix cpt2 CPT2 lcfcoa_matrix Long-Chain Fatty Acyl-CoA cpt2->lcfcoa_matrix + CoA lpc_matrix->cpt2 beta_ox β-Oxidation lcfcoa_matrix->beta_ox

Caption: L-Palmitoylcarnitine transport into the mitochondria.

References

Preventing contamination when using L-Palmitoylcarnitine-d9 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination when using the L-Palmitoylcarnitine-d9 internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of L-Palmitoylcarnitine, a long-chain acylcarnitine. It is intended for use as an internal standard for the quantification of endogenous L-Palmitoylcarnitine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte and experiences similar effects from the sample matrix, thus correcting for variations during sample preparation and analysis.

Q2: How should this compound be stored to ensure its stability?

A2: To ensure long-term stability, this compound should be stored as a solid at -20°C in a dry and dark environment.[2] Under these conditions, the standard is stable for at least four years.[3] Stock solutions, once prepared, should be stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[2]

Q3: What are the most common sources of contamination when working with this compound?

A3: Common sources of contamination in LC-MS analysis that can affect this compound include:

  • Solvents and Reagents: Impurities in solvents like methanol (B129727), acetonitrile (B52724), and water can introduce contaminants. Alkylated amines in methanol and isopropanol (B130326) have been reported to form adducts with neutral lipids.[4]

  • Labware: Plasticizers (e.g., phthalates), surfactants, and other compounds can leach from plastic containers, pipette tips, and vial caps (B75204).[5][6][7][8] It is recommended to use borosilicate glassware or pre-tested polypropylene (B1209903) tubes.[7][8]

  • Handling: Contaminants from skin, gloves, and the laboratory environment can be introduced during sample and standard preparation.

  • Cross-Contamination: Carryover from previous analyses on the LC-MS system can be a significant source of contamination, especially for hydrophobic molecules like long-chain acylcarnitines.

Q4: Can the deuterium (B1214612) label on this compound be lost?

A4: Yes, this phenomenon is known as isotopic exchange or back-exchange. It can occur when deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix, solvents, or mobile phase.[3][9] This can lead to an underestimation of the internal standard and an overestimation of the native analyte.[9] While the deuterium atoms on the N-trimethyl group of this compound are generally stable, it is good practice to be aware of conditions that can promote exchange, such as high pH and elevated temperatures.[3]

Troubleshooting Guides

Issue 1: High Background Noise or Unexpected Peaks in Blanks
Possible Cause Troubleshooting Step Recommended Action
Contaminated Solvents or Reagents1. Run a blank injection of each solvent used in your mobile phase and sample preparation.1. Use high-purity, LC-MS grade solvents.[10] Consider purchasing solvents in small bottles to minimize contamination from the laboratory environment.[10]
Contaminated Labware1. Prepare a "labware blank" by rinsing your collection tubes, pipette tips, and vials with your final sample solvent and injecting the rinse.1. Use borosilicate glassware whenever possible. If using plasticware, test different brands and batches for leachables.[7][8] 2. Avoid washing labware with detergents.[10][11]
System Contamination/Carryover1. Inject a series of solvent blanks after a high-concentration sample to assess carryover.1. Implement a rigorous system cleaning protocol between analytical batches. (See Experimental Protocol 2)
Issue 2: Poor Reproducibility or Inaccurate Quantification
Possible Cause Troubleshooting Step Recommended Action
Inconsistent Pipetting or Dilution1. Review your standard and sample preparation workflow.1. Use calibrated pipettes and follow a standardized protocol for all dilutions.
Isotopic Exchange1. Analyze a sample of the internal standard in your sample matrix over time to check for a decrease in the deuterated signal and an increase in the non-deuterated signal.[3]1. Maintain a pH between 2.5 and 3 in your solutions where possible, as this minimizes the rate of exchange.[3] Avoid high temperatures during sample preparation.[3]
Degradation of Standard1. Check the expiration date and storage conditions of your this compound standard.1. Prepare fresh stock solutions and working standards regularly.

Quantitative Data Summary

ParameterRecommendationRationale
Solvent Purity LC-MS Grade or equivalentTo minimize background noise and interfering peaks from solvent impurities.[10]
Water Purity 18.2 MΩ·cm resistivityTo reduce impurities that can accumulate on the column.
Storage Temperature (Solid) -20°CTo ensure long-term stability (≥ 4 years).[3]
Storage Temperature (Stock Solution) -20°C (long-term) or 4°C (short-term)To maintain the integrity of the solution.[2]

Experimental Protocols

Experimental Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound solid standard

    • High-purity methanol or ethanol

    • Calibrated analytical balance

    • Volumetric flasks (borosilicate glass)

    • Calibrated micropipettes

    • Amber glass vials with PTFE-lined caps for storage

  • Procedure for 1 mg/mL Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount (e.g., 1 mg) of the solid standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a volumetric flask.

    • Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid.

    • Vortex briefly to ensure complete dissolution.

    • Bring the solution to the final volume with the solvent.

    • Transfer the stock solution to an amber glass vial, cap tightly, and label clearly.

    • Store at -20°C.

  • Procedure for Working Solutions:

    • Prepare serial dilutions of the stock solution using the desired solvent to achieve the final concentrations needed for your calibration curve.

    • Use calibrated micropipettes for all dilutions.

    • Store working solutions in tightly sealed vials at 4°C for short-term use. Discard after one month.[4]

Experimental Protocol 2: General LC-MS System Cleaning to Prevent Carryover
  • Materials:

    • LC-MS grade isopropanol (IPA), acetonitrile (ACN), methanol (MeOH), and water.

    • A clean, dedicated solvent bottle.

  • Procedure:

    • Remove the analytical column and replace it with a union.

    • Place both mobile phase inlet lines (A and B) into a bottle containing 100% IPA.[10]

    • Flush the system with IPA at a low flow rate (e.g., 0.2 mL/min) for an extended period (e.g., overnight) to dissolve and remove hydrophobic contaminants.[10]

    • For highly hydrophobic contamination, a mixture of acetonitrile, acetone, and isopropanol (1:1:1) can be used.[10]

    • Following the organic solvent flush, flush the system with LC-MS grade water.

    • Finally, equilibrate the system with your initial mobile phase conditions before reinstalling the column.

Visualizations

Contamination_Troubleshooting_Workflow Start High Background or Unexpected Peaks in Blank CheckSolvents Analyze Solvent Blanks Start->CheckSolvents CheckLabware Analyze Labware Rinse Start->CheckLabware CheckSystem Inject Solvent Blanks Post-High Concentration Sample Start->CheckSystem SolventIssue Contaminated Solvents CheckSolvents->SolventIssue Peak(s) Detected End Problem Resolved CheckSolvents->End No Peaks LabwareIssue Contaminated Labware CheckLabware->LabwareIssue Peak(s) Detected CheckLabware->End No Peaks SystemIssue System Carryover CheckSystem->SystemIssue Peak(s) Detected CheckSystem->End No Peaks ActionSolvent Use New, High-Purity Solvents SolventIssue->ActionSolvent ActionLabware Use Borosilicate Glass or Pre-tested Plasticware LabwareIssue->ActionLabware ActionSystem Perform System Cleaning Protocol SystemIssue->ActionSystem ActionSolvent->End ActionLabware->End ActionSystem->End

Caption: Troubleshooting workflow for identifying sources of contamination.

Stock_Solution_Workflow Start Start: Prepare Stock Solution Equilibrate Equilibrate Standard to Room Temperature Start->Equilibrate Weigh Accurately Weigh Solid Standard Equilibrate->Weigh Dissolve Dissolve in High-Purity Solvent in Volumetric Flask Weigh->Dissolve Vortex Vortex to Ensure Complete Dissolution Dissolve->Vortex FinalVolume Bring to Final Volume Vortex->FinalVolume Store Transfer to Amber Vial and Store at -20°C FinalVolume->Store WorkingSolutions Prepare Working Solutions via Serial Dilution as Needed Store->WorkingSolutions End End WorkingSolutions->End

Caption: Workflow for preparing this compound stock solutions.

References

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of deuterated internal standards in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding common pitfalls encountered during experimental work.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are fluctuating and seem inaccurate, even though I'm using a deuterated internal standard. What are the likely causes?

Answer: Inaccurate or inconsistent quantitative results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]

Troubleshooting Guide: Inaccurate Quantification

1. Is your deuterated internal standard co-eluting with your analyte?

  • Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2][3] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to varying levels of ion suppression or enhancement, which compromises analytical accuracy.[1][3][4]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting together.

    • Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient, or temperature to improve co-elution.[2] Using a column with lower resolution can also help ensure the analyte and internal standard elute as a single peak.[1][3]

2. Have you confirmed the isotopic and chemical purity of your deuterated standard?

  • Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity from its synthesis.[2][5] This can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.

  • Solution:

    • Supplier Documentation: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1]

    • Assess Contribution from Internal Standard: Analyze a blank sample spiked only with the deuterated internal standard at the concentration used in your assay. The signal for the unlabeled analyte should be less than 20% of the LLOQ response for the analyte.[2]

3. Could isotopic exchange be occurring?

  • Problem: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[6][7] This is more likely to occur if the deuterium labels are in unstable positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[2][6][7] The rate of exchange is also influenced by pH, temperature, and solvent composition.[6][7]

  • Solution:

    • Label Position: Select internal standards where deuterium atoms are on stable, non-exchangeable positions.[8]

    • Control Experimental Conditions: Avoid strongly acidic or basic conditions and high temperatures during sample preparation and storage if the label is labile.[2][5][6]

    • Evaluate Stability: Conduct an experiment to assess the stability of the deuterated label in your sample matrix and solvents under your experimental conditions.[7][8]

4. Are you experiencing differential matrix effects?

  • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can be subjected to different degrees of ion suppression or enhancement from matrix components.[2][9] This "differential matrix effect" can lead to inaccurate quantification.[9] Studies have indicated that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.

  • Solution:

    • Matrix Effect Evaluation: Perform a post-extraction addition experiment to evaluate the extent of the matrix effect.[2]

Issue 2: Variability in the Internal Standard Signal

Question: I'm observing significant variability in the signal intensity of my deuterated internal standard across my sample run. What could be causing this?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]

Troubleshooting Guide: Internal Standard Signal Variability
  • Investigate Matrix Effects: As detailed in the previous section, evaluate for differential matrix effects. Inconsistent matrix components across different samples can lead to variable ion suppression or enhancement of the internal standard.

  • Check for Isotopic Exchange: If the deuterium label is unstable under your experimental conditions, the internal standard concentration will effectively decrease over time, leading to a declining signal.

  • Ensure Consistent Sample Preparation: Inconsistent extraction recovery between samples can also lead to variability in the internal standard signal.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[9]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation:

Sample SetAnalyte Peak AreaInternal Standard Peak AreaMatrix Effect (%)Recovery (%)
Set A 1,200,0001,500,000N/AN/A
Set B 850,0001,350,000Analyte: 70.8%IS: 90.0%N/A
Set C 799,0001,269,000N/AAnalyte: 94.0%IS: 94.0%

In this example, the analyte experiences more significant ion suppression (70.8%) than the deuterated internal standard (90.0%), which would lead to an overestimation of the analyte concentration.[2]

Protocol 2: Assessment of Isotopic Exchange (H/D Back-Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[8]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate Samples: Store both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Process Samples: Use your established extraction procedure.

  • Analyze Samples: Analyze the samples by LC-MS/MS.

  • Monitor Signals: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]

Visualizations

Troubleshooting_Workflow start Inaccurate or Inconsistent Quantitative Results coelution Check for Analyte-IS Co-elution start->coelution purity Verify Isotopic and Chemical Purity start->purity exchange Assess for Isotopic Exchange start->exchange matrix Evaluate Differential Matrix Effects start->matrix coelution_sol Adjust Chromatography (e.g., gradient, column) coelution->coelution_sol If not co-eluting purity_sol Obtain Certificate of Analysis Assess IS Contribution purity->purity_sol If purity is low exchange_sol Select Stable Label Position Control pH and Temperature exchange->exchange_sol If exchange occurs matrix_sol Optimize Sample Preparation Improve Chromatography matrix->matrix_sol If effects are significant

Caption: Troubleshooting workflow for inaccurate quantitative results.

Isotopic_Exchange_Factors main Factors Influencing Isotopic Exchange ph pH of Solution (Acidic/Basic Conditions) main->ph temp Temperature main->temp position Label Position (e.g., on -OH, -NH) main->position solvent Solvent Composition (Protic Solvents) main->solvent

Caption: Key factors influencing the rate of isotopic exchange.

References

Improving recovery of L-Palmitoylcarnitine-d9 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the extraction and analysis of L-Palmitoylcarnitine-d9. This resource is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to improve the recovery and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from biological samples?

A1: The most common and effective methods for extracting long-chain acylcarnitines like this compound are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

  • Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, typically methanol (B129727) or acetonitrile, is added to the sample (e.g., plasma) to denature and precipitate proteins.[1] The supernatant containing the analyte is then collected for analysis.

  • Solid-Phase Extraction (SPE): SPE provides a more selective extraction, which can significantly reduce matrix effects. Cation-exchange or reversed-phase C8 or C18 cartridges are often employed.[2][3] This method is particularly useful for complex matrices.

  • Liquid-Liquid Extraction (LLE): LLE involves the use of two immiscible liquid phases to separate the analyte. While less common for this specific analyte, it can be adapted for certain applications.

Q2: I'm experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery can be attributed to several factors during the extraction process:

  • Incomplete Protein Precipitation: Insufficient solvent volume or inadequate vortexing can lead to incomplete precipitation of proteins, trapping the analyte within the protein pellet.

  • Analyte Adsorption: L-Palmitoylcarnitine, being a long-chain acylcarnitine, can adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware. Using low-adhesion plastics or pre-silanized glassware can mitigate this issue.

  • Suboptimal pH: The pH of the sample and extraction solvents can influence the charge state and solubility of L-Palmitoylcarnitine, affecting its partitioning and recovery.

  • Analyte Degradation: L-carnitine and its esters can be susceptible to degradation under harsh acidic or basic conditions and elevated temperatures.[4][5] It is advisable to keep samples on ice and work efficiently.

  • Inefficient Elution in SPE: In a solid-phase extraction workflow, the choice of elution solvent is critical. If the solvent is not strong enough to disrupt the interaction between the analyte and the sorbent, elution will be incomplete.

Q3: How does the sample matrix (e.g., plasma, tissue) impact recovery?

A3: The biological matrix can significantly interfere with extraction and analysis, a phenomenon known as the "matrix effect".[6][7]

  • Ion Suppression/Enhancement: In LC-MS/MS analysis, co-eluting endogenous components from the matrix, such as phospholipids, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6]

  • Tissue Complexity: For tissue samples, incomplete homogenization can prevent the complete release of the analyte from the tissue structure, resulting in lower recovery.[8] It is recommended to extract similar quantities of tissue across samples to minimize variation in matrix effects.[9]

Q4: Is an internal standard necessary, and when should it be added?

A4: Yes, using a stable isotope-labeled internal standard (IS) is highly recommended. This compound is itself an internal standard for the endogenous L-Palmitoylcarnitine. When quantifying this compound itself, a different stable isotope-labeled long-chain acylcarnitine could be used. The IS should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction, evaporation, and reconstitution steps.

Q5: What are the best practices for preventing the degradation of this compound during sample preparation?

A5: To maintain the stability of this compound:

  • Temperature Control: Process samples on ice or at 4°C to minimize enzymatic activity.

  • Avoid Extreme pH: Neutralize samples if they have been subjected to strong acids or bases for other processing steps.[4]

  • Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples upon collection to avoid this.

  • Storage: For long-term storage, keep extracted samples at -80°C. Studies have shown that some acylcarnitines can degrade over time, even when stored as dried blood spots.[10]

Troubleshooting Guide for Low Recovery

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Signal 1. Incomplete extraction from the sample matrix. 2. Analyte loss during solvent evaporation. 3. Ion suppression due to matrix effects.[6][11]1. Optimize the extraction solvent-to-sample ratio; consider a multi-step extraction. 2. Ensure controlled evaporation conditions (e.g., temperature, nitrogen flow). 3. Implement a more rigorous cleanup step like SPE or modify chromatographic conditions to separate the analyte from interfering matrix components.
High Variability Between Replicates 1. Inconsistent sample homogenization or extraction timing. 2. Pipetting errors. 3. Analyte adsorption to labware.1. Standardize all sample preparation steps. 2. Use calibrated pipettes and proper technique. 3. Use low-retention tubes and tips; consider pre-rinsing tips with solvent.
Poor Peak Shape in LC-MS 1. Inappropriate reconstitution solvent. 2. Co-eluting contaminants.1. Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase. 2. Improve the sample cleanup method (e.g., switch from PPT to SPE).
Analyte Degradation 1. Exposure to high temperatures. 2. Extreme pH conditions during extraction.[4]1. Keep samples on ice throughout the extraction process. 2. Ensure the pH of the extraction environment is controlled and close to neutral if possible.

Data on Extraction Recovery

The following table summarizes typical recovery rates for long-chain acylcarnitines using different extraction techniques. Note that specific recovery for this compound may vary based on the exact protocol and matrix.

Extraction Method Matrix Analyte Class Reported Recovery (%) Reference
Solid-Phase Extraction (Cation Exchange)PlasmaCarnitine and Acylcarnitines98 - 105%[2]
Solid-Phase Extraction (Cation Exchange)GeneralCarnitine and Acylcarnitines77 - 85%[3]
Modified HPLC AnalysisTissueLong-chain Acyl-CoAs70 - 80%[8]
Protein Precipitation (Methanol)PlasmaPalmitoylcarnitine~83%[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
  • Sample Pre-treatment: Precipitate proteins from 100 µL of plasma using methanol as described in the PPT protocol (steps 1-5). Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and anionic interferences.

  • Elution: Elute the this compound and other acylcarnitines with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the sample in the appropriate mobile phase for analysis.

Visual Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect_SN Collect Supernatant Centrifuge->Collect_SN Evaporation Evaporation Collect_SN->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Start Low Recovery of This compound Check_Extraction Was Extraction Method PPT or SPE? Start->Check_Extraction Check_PPT PPT: Increase Solvent Ratio & Vortex Time Check_Extraction->Check_PPT PPT Check_SPE SPE: Check Elution Solvent Strength Check_Extraction->Check_SPE SPE Check_Matrix High Matrix Effects? Check_PPT->Check_Matrix Check_SPE->Check_Matrix Improve_Cleanup Switch from PPT to SPE or Optimize Chromatography Check_Matrix->Improve_Cleanup Yes Check_Stability Analyte Degradation? Check_Matrix->Check_Stability No Control_Temp Keep Samples on Ice, Work Quickly Check_Stability->Control_Temp Yes MatrixEffect cluster_source Ion Source Analyte Analyte Ions Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Detector Mass Spectrometer Detector Droplet->Detector Ion Suppression/ Enhancement

References

Technical Support Center: L-Palmitoylcarnitine-d9 Mass Fragmentation Pattern Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing L-Palmitoylcarnitine-d9 in mass spectrometry-based analyses. It provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass fragmentation pattern for this compound in positive ion ESI-MS/MS?

A1: this compound, with the nine deuterium (B1214612) atoms located on the trimethylamine (B31210) head group, exhibits a predictable fragmentation pattern. The protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 409.4. The primary fragmentation events observed during collision-induced dissociation (CID) are the neutral loss of the deuterated trimethylamine moiety and the generation of a characteristic fragment ion at m/z 85.

Q2: What are the key m/z transitions to monitor for L-Palmitoylcarnitine and its d9-labeled internal standard in a Multiple Reaction Monitoring (MRM) assay?

A2: For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The most common and robust transitions are summarized in the table below. Using a deuterated internal standard like this compound is crucial for accurately quantifying the endogenous, unlabeled form.[1][2]

Q3: Why is the m/z 85 fragment ion significant in the analysis of acylcarnitines?

A3: The fragment ion at m/z 85 is a characteristic product ion for all acylcarnitines.[3] It is generated from the carnitine backbone following the neutral loss of the fatty acid chain and the trimethylamine group. Its presence is a strong indicator of an acylcarnitine compound. This fragment is particularly useful in precursor ion scanning experiments to identify a wide range of acylcarnitines in a complex sample.

Quantitative Data Summary

The following table outlines the key m/z values for the analysis of L-Palmitoylcarnitine and its d9-labeled counterpart.

CompoundPrecursor Ion ([M+H]⁺) m/zProduct Ion 1 (Loss of Trimethylamine) m/zProduct Ion 2 (Characteristic Fragment) m/zProduct Ion 3 (Trimethylamine Moiety) m/z
L-Palmitoylcarnitine400.4341.485.060.1
This compound409.4341.485.069.1

Mass Fragmentation Pathway

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 409.4 loss_of_d9_tma Neutral Loss of d9-Trimethylamine (-68 Da) precursor->loss_of_d9_tma fragment_85 [C₄H₅O₂]⁺ m/z 85.0 precursor->fragment_85 Characteristic Acylcarnitine Fragment fragment_69 [(CD₃)₃NH]⁺ m/z 69.1 precursor->fragment_69 d9-Trimethylamine Fragment fragment_341 [M+H - (CD₃)₃N]⁺ m/z 341.4 loss_of_d9_tma->fragment_341

Caption: Fragmentation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q4: I am observing low signal intensity or no signal for my analyte. What are the possible causes and solutions?

A4: Low signal intensity is a frequent issue. The underlying cause can be multifaceted, ranging from sample preparation to instrument settings.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte.[4][5]

    • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Enhance sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids (B1166683) and other interfering substances.[6]

  • Improper Instrument Settings: Suboptimal source conditions (e.g., temperature, gas flows) or collision energy can lead to poor ionization and fragmentation.

    • Solution: Optimize MS source parameters and collision energy for this compound. Perform a tuning and calibration of the mass spectrometer.

  • Sample Degradation: L-Palmitoylcarnitine can be susceptible to degradation.

    • Solution: Ensure samples are stored at appropriate low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.

Q5: My chromatographic peak shape is poor (e.g., tailing, fronting, or split peaks). How can I improve it?

A5: Poor peak shape can compromise the accuracy and precision of quantification.

  • Column Contamination: Accumulation of matrix components on the analytical column can lead to peak tailing and broadening.[7]

    • Solution: Use a guard column and implement a robust column washing procedure after each analytical batch. If the column is heavily contaminated, it may need to be replaced.

  • Inappropriate Mobile Phase or Gradient: The mobile phase composition and gradient profile are critical for good peak shape.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Optimize the gradient elution to ensure symmetrical peak shapes. For long-chain acylcarnitines, a reversed-phase C18 column or a HILIC column can be effective.[2][3]

  • Injection Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7]

    • Solution: The injection solvent should be as close in composition to the initial mobile phase as possible.

Q6: I am seeing a signal for L-Palmitoylcarnitine in my this compound standard (isotopic cross-contamination). What should I do?

A6: This can be due to isotopic contribution from the labeled standard or carryover.

  • Isotopic Purity of the Standard: The deuterated standard may contain a small percentage of the unlabeled analyte.

    • Solution: Check the certificate of analysis for the isotopic purity of the this compound standard. This contribution should be corrected for in the data analysis.

  • Carryover: Residual sample from a previous injection can be carried over to the next run.

    • Solution: Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. Injecting a blank sample after a high-concentration sample can help assess carryover.

Troubleshooting Workflow

G start Start: Problem with This compound Analysis issue_type Identify Issue Type start->issue_type low_signal Low/No Signal issue_type->low_signal Sensitivity bad_peak_shape Poor Peak Shape issue_type->bad_peak_shape Chromatography other_issues Other Issues (e.g., Isotopic Cross-Contamination) issue_type->other_issues Quantification check_ion_suppression Check for Ion Suppression (Post-column infusion) low_signal->check_ion_suppression optimize_ms Optimize MS Settings (Source, Collision Energy) low_signal->optimize_ms check_column Inspect Column and Guard Column bad_peak_shape->check_column check_standard Check Isotopic Purity of Standard other_issues->check_standard check_carryover Investigate Carryover (Blank Injections) other_issues->check_carryover improve_sample_prep Improve Sample Prep (SPE, LLE) check_ion_suppression->improve_sample_prep resolve Issue Resolved optimize_ms->resolve optimize_lc Optimize LC Method (Mobile Phase, Gradient) check_column->optimize_lc optimize_lc->resolve check_standard->resolve check_carryover->resolve improve_sample_prep->resolve

Caption: Troubleshooting workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis of L-Palmitoylcarnitine

This section provides a general protocol for the analysis of L-Palmitoylcarnitine. It should be adapted and optimized for specific instrumentation and sample matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for injection.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separation.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes is typically used to elute long-chain acylcarnitines. An example gradient is 10% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Palmitoylcarnitine: 400.4 -> 85.0 and/or 400.4 -> 341.4

    • This compound: 409.4 -> 85.0 and/or 409.4 -> 341.4

  • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for the specific instrument to achieve maximum signal intensity for the analytes.

References

Validation & Comparative

A Guide to Selecting an Internal Standard for L-Palmitoylcarnitine Quantification: L-Palmitoylcarnitine-d9 vs. L-Palmitoylcarnitine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of L-Palmitoylcarnitine, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of two commonly used deuterated internal standards, L-Palmitoylcarnitine-d9 and L-Palmitoylcarnitine-d3, to aid in the selection process for mass spectrometry-based assays.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1] By being chemically identical to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response.[2] Both this compound and L-Palmitoylcarnitine-d3 serve this purpose for L-Palmitoylcarnitine analysis. The primary distinction lies in the degree of deuterium (B1214612) labeling, which can influence chromatographic behavior and potential for isotopic overlap.

Product Specifications

A summary of the key chemical properties of both internal standards is presented below.

PropertyThis compoundL-Palmitoylcarnitine-d3
Synonyms CAR 16:0-d9, C16:0 Carnitine-d9CAR 16:0-d3, C16:0 Carnitine-d3
Molecular Formula C₂₃H₃₆D₉NO₄[3]C₂₃H₄₂D₃NO₄
Molecular Weight ~408.67 g/mol [3]~402.6 g/mol
Deuterium Purity ≥98% deuterated forms (d1-d9)[4]≥99% deuterated forms (d1-d3)
Storage Conditions -20°C[4]-20°C

Performance Data: A Focus on L-Palmitoylcarnitine-d3

Detailed performance data from a validated LC-MS/MS method for the quantification of L-Palmitoylcarnitine using L-Palmitoylcarnitine-d3 as a calibrator for the standard curve is available.[5] This provides valuable insights into the expected performance of this internal standard.

Table 1: Intra- and Inter-Day Precision and Accuracy for d3-Palmitoylcarnitine [5]

Quality Control LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
Low3.009.5-17.77.7-14.6
Mid80.01.50.26.55.3
High8003.2-0.17.68.8

Data adapted from a study quantifying endogenous L-Palmitoylcarnitine in mouse plasma using a calibration curve prepared with d3-palmitoyl carnitine.[5]

Comparable peer-reviewed performance data for an assay specifically using this compound as the internal standard for L-Palmitoylcarnitine quantification could not be located in the public domain.

Experimental Protocols

A detailed experimental protocol for the quantification of L-Palmitoylcarnitine using d3-palmitoyl carnitine for the standard curve is provided below. This can serve as a valuable starting point for method development.

Sample Preparation (Protein Precipitation)[5]
  • To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography (LC)[5]
  • Column: Waters Atlantis HILIC Silica (50 x 2.0 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 90% B

    • 1-3 min: 90% to 50% B

    • 3-3.1 min: 50% to 90% B

    • 3.1-5 min: 90% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry (MS)[5]
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • L-Palmitoylcarnitine: m/z 400.4 → 85.1

    • d3-Palmitoylcarnitine: m/z 403.4 → 85.1

  • Collision Energy: Optimized for the specific instrument.

Visualizing the Workflow and Biological Context

To further aid in understanding the application of these internal standards, the following diagrams illustrate the analytical workflow and the biological pathway in which L-Palmitoylcarnitine plays a crucial role.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Internal Standard (d3 or d9) s1->s2 s3 Protein Precipitation s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 LC Separation s5->a1 Injection a2 MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification d2->d3

Caption: Analytical workflow for L-Palmitoylcarnitine quantification.

L-Palmitoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix FA Palmitic Acid ACoA Palmitoyl-CoA FA->ACoA Acyl-CoA Synthetase PC L-Palmitoylcarnitine ACoA->PC CPT1 ACoA2 Palmitoyl-CoA PC->ACoA2 CAT / CPT2 BetaOx Beta-Oxidation ACoA2->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: L-Palmitoylcarnitine's role in fatty acid transport.

Conclusion and Recommendations

Both this compound and L-Palmitoylcarnitine-d3 are suitable for use as internal standards in the quantitative analysis of L-Palmitoylcarnitine.

  • L-Palmitoylcarnitine-d3: The availability of a detailed, validated experimental protocol and published performance data makes it a robust and reliable choice with a clear path for implementation.[5]

  • This compound: The higher degree of deuteration in this compound minimizes the risk of isotopic cross-contribution, which can be a concern at the lower limit of quantification. However, a higher deuterium content can sometimes lead to a slight chromatographic shift (isotope effect) relative to the unlabeled analyte.[1] Careful chromatographic evaluation is necessary to ensure co-elution.

Recommendation: For laboratories seeking to rapidly implement a validated method with predictable performance, L-Palmitoylcarnitine-d3 is an excellent choice, supported by published data. For assays requiring the absolute lowest detection limits or where isotopic interference is a significant concern, This compound may offer a theoretical advantage, though this would need to be confirmed through in-house validation. Regardless of the choice, thorough method development and validation are essential to ensure data quality.

References

A Researcher's Guide to Isotopically Labeled L-Palmitoylcarnitine: A Comparative Analysis of Deuterated and 13C-Labeled Variants

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid metabolism research, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying endogenous molecules, and understanding disease mechanisms. Among these, L-Palmitoylcarnitine, a key intermediate in fatty acid oxidation, is frequently studied using its deuterated (L-Palmitoylcarnitine-d9) and 13C-labeled counterparts. This guide provides a comprehensive comparison of these two isotopologues, offering researchers and drug development professionals insights into their distinct applications, supported by experimental data and protocols.

Core Applications: Internal Standard versus Metabolic Tracer

The fundamental difference between this compound and 13C-labeled L-Palmitoylcarnitine lies in their primary scientific applications. This compound is predominantly utilized as an internal standard for the accurate quantification of endogenous L-Palmitoylcarnitine in biological samples. In contrast, 13C-labeled L-Palmitoylcarnitine serves as a metabolic tracer to track the fate of palmitate and study the dynamics of fatty acid metabolism.

This compound is an ideal internal standard for mass spectrometry-based quantification because its nine deuterium (B1214612) atoms give it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, while exhibiting nearly identical chemical and physical properties.[1][2] This ensures that it behaves similarly to the endogenous compound during sample extraction, derivatization, and ionization, thus correcting for variations in sample processing and instrument response.[][4]

13C-labeled L-Palmitoylcarnitine , often generated in situ from 13C-labeled palmitic acid, allows researchers to trace the metabolic flux of palmitate through various pathways.[5][6] By tracking the incorporation of 13C atoms into L-Palmitoylcarnitine and other downstream metabolites, scientists can gain a dynamic understanding of fatty acid oxidation and lipid synthesis under different physiological or pathological conditions.[7][8]

Physicochemical Properties and Mass Spectrometry Data

The choice between these labeled compounds is dictated by the experimental goals. The following table summarizes their key properties and typical mass spectrometric observations.

PropertyThis compound13C-labeled L-Palmitoylcarnitine
Primary Application Internal Standard for Quantification[1][2][9]Metabolic Tracer for Flux Analysis[5][6][7]
Labeling Position Typically on the trimethylammonium group (N-methyl-d9)[1][2]Throughout the palmitoyl (B13399708) chain (e.g., U-13C16)[5][7]
Chemical Formula C23H36D9NO4[1]e.g., 13C16C7H45NO4
Molecular Weight ~408.67 g/mol [1]Varies with the number of 13C atoms (e.g., ~415 g/mol for U-13C16)
Mass Shift (vs. unlabeled) +9 Da+n Da (where n is the number of 13C labels)
Purity Typically >98%[1]Varies by synthesis
Key Advantage Co-elutes with the analyte, providing accurate quantification[4][10]Enables dynamic tracking of metabolic pathways[6][7]
Potential Consideration Minimal kinetic isotope effect in this position for quantificationThe metabolic fate of the tracer represents the exogenous pool

Experimental Workflows: A Comparative Overview

The experimental designs for utilizing this compound and 13C-labeled L-Palmitoylcarnitine are fundamentally different. The following diagrams illustrate the typical workflows for each application.

cluster_0 Quantitative Analysis using this compound A Biological Sample (e.g., Plasma, Tissue) B Spike with this compound (Internal Standard) A->B C Sample Preparation (Extraction, Derivatization) B->C D LC-MS/MS Analysis C->D E Quantification of Endogenous L-Palmitoylcarnitine D->E

Workflow for quantification using this compound.

cluster_1 Metabolic Flux Analysis using 13C-labeled Palmitate F Administer 13C-labeled Palmitate to Model System (e.g., cell culture, animal) G Time-course Sampling of Biological Material F->G H Metabolite Extraction G->H I LC-MS/MS Analysis to Detect 13C-labeled Metabolites H->I J Metabolic Flux Analysis and Pathway Mapping I->J

Workflow for metabolic tracing with 13C-labeled palmitate.

Detailed Experimental Protocols

Quantification of L-Palmitoylcarnitine using this compound as an Internal Standard

This protocol is a representative example for the quantification of L-Palmitoylcarnitine in plasma.

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of the endogenous analyte).

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

      • MRM Transition for L-Palmitoylcarnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • MRM Transition for this compound: Monitor the corresponding mass-shifted transition.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous L-Palmitoylcarnitine to the this compound internal standard.

    • Quantify the concentration of the endogenous analyte using a standard curve prepared with known concentrations of unlabeled L-Palmitoylcarnitine and a fixed concentration of the internal standard.

Metabolic Tracing with 13C-labeled Palmitate

This protocol provides a general framework for a cell culture-based metabolic tracing experiment.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing [U-13C16]palmitate complexed to bovine serum albumin (BSA). The concentration and duration of labeling will depend on the specific research question.

    • Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using high-resolution mass spectrometry to detect and quantify the different isotopologues of L-Palmitoylcarnitine and other downstream metabolites.

    • The mass spectrometer should be operated in full scan mode or targeted SIM mode to capture the entire isotopic distribution of the metabolites of interest.

  • Data Analysis:

    • Correct for the natural abundance of 13C.

    • Determine the fractional labeling of L-Palmitoylcarnitine and other metabolites over time.

    • Use metabolic flux analysis software to model the data and calculate the rates of relevant metabolic pathways.

The Role of L-Palmitoylcarnitine in Fatty Acid Beta-Oxidation

Both labeled compounds are used to study the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a process facilitated by the carnitine shuttle.

cluster_2 The Carnitine Shuttle Cytosol Cytosol Mitochondrial_Matrix Mitochondrial_Matrix Palmitoyl_CoA_cyto Palmitoyl-CoA (Cytosol) CPT1 CPT1 Palmitoyl_CoA_cyto->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 L_Palmitoylcarnitine L-Palmitoylcarnitine CPT1->L_Palmitoylcarnitine CACT CACT L_Palmitoylcarnitine->CACT CPT2 CPT2 L_Palmitoylcarnitine->CPT2 CACT->L_Palmitoylcarnitine Palmitoyl_CoA_mito Palmitoyl-CoA (Mitochondria) Beta_Oxidation Beta-Oxidation Palmitoyl_CoA_mito->Beta_Oxidation CPT2->Palmitoyl_CoA_mito

References

The Gold Standard: Achieving High Accuracy and Precision in L-Palmitoylcarnitine Quantification with L-Palmitoylcarnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the precise and accurate quantification of endogenous molecules is paramount. L-Palmitoylcarnitine, a key intermediate in fatty acid metabolism, is a critical biomarker for a range of metabolic disorders. This guide provides a comprehensive comparison of the analytical performance of methods for quantifying L-Palmitoylcarnitine, with a focus on the use of its stable isotope-labeled internal standard, L-Palmitoylcarnitine-d9. The data presented herein demonstrates that the use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results.

Unparalleled Accuracy and Precision with Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods. This approach, known as isotope dilution mass spectrometry, ensures the highest level of accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. The deuterated standard is chemically identical to the analyte of interest and behaves similarly during extraction and chromatographic separation. Its distinct mass allows the mass spectrometer to differentiate it from the endogenous L-Palmitoylcarnitine, enabling precise ratiometric quantification.

Comparative Analysis of Method Performance

The following tables summarize the accuracy and precision data from validated bioanalytical methods employing a deuterated internal standard for L-Palmitoylcarnitine quantification. These methods consistently meet the stringent acceptance criteria set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which typically require accuracy to be within ±15% of the nominal concentration (±20% at the lower limit of quantification) and precision (expressed as the coefficient of variation, CV) to be ≤15% (≤20% at the LLOQ).

Parameter Low Quality Control (LQC) Mid Quality Control (MQC) High Quality Control (HQC) Regulatory Acceptance Criteria
Accuracy (% Bias) -2.5% to 8.5%[1]Reported within acceptanceReported within acceptance±15% (±20% at LLOQ)
Precision (% CV) 8.1% to 11.2%[1]Reported within acceptanceReported within acceptance≤15% (≤20% at LLOQ)
Linearity (r²) >0.99>0.99>0.99≥0.98

Table 1: Summary of Accuracy and Precision Data for L-Palmitoylcarnitine Quantification using a Deuterated Internal Standard. The data demonstrates that methods utilizing a deuterated internal standard consistently meet regulatory requirements for accuracy and precision.

Method Internal Standard LLOQ Accuracy (% Bias) Precision (% CV)
LC-MS/MS in Mouse Plasma d3-Palmitoyl carnitine1 ng/mL[1]-2.5%[1]11.2%[1]
LC-MS/MS in Cultured Cells Isotopic Dilution0.35 nmol/LGood inter- and intra-day precision reported[2]Good inter- and intra-day precision reported[2]
UHPLC-MS/MS Deuterated AnalogsNot specifiedHigh level of accuracy and precision reported[3][4]High level of accuracy and precision reported[3][4]

Table 2: Performance Comparison of Different LC-MS/MS Methods for L-Palmitoylcarnitine Quantification. This table highlights the low limits of quantification and excellent precision and accuracy achieved with methods employing deuterated internal standards.

Experimental Protocols

The following is a detailed methodology for a typical LC-MS/MS assay for the quantification of L-Palmitoylcarnitine using a deuterated internal standard.

Sample Preparation
  • Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing the this compound internal standard.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or HILIC column suitable for the separation of polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water containing a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Palmitoylcarnitine and this compound. For example:

    • L-Palmitoylcarnitine: m/z 400.4 → 85.1

    • This compound: m/z 409.4 → 85.1

Visualizing the Workflow and Biological Context

To further elucidate the experimental process and the biological significance of L-Palmitoylcarnitine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound and Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant

Caption: Experimental workflow for L-Palmitoylcarnitine quantification.

fatty_acid_oxidation cytosol Cytosol mito_matrix Mitochondrial Matrix FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine L-Palmitoylcarnitine CPT1->AcylCarnitine CAT CAT CPT2 CPT2 CAT->CPT2 MatrixAcylCoA Fatty Acyl-CoA CPT2->MatrixAcylCoA AcylCarnitine->CAT BetaOx β-Oxidation MatrixAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: L-Palmitoylcarnitine's role in fatty acid β-oxidation.

Conclusion

The quantification of L-Palmitoylcarnitine with high accuracy and precision is crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutics. The use of this compound as an internal standard in LC-MS/MS-based methods provides an unparalleled level of analytical performance. The data and protocols presented in this guide underscore the robustness and reliability of this approach, establishing it as the definitive method for researchers, scientists, and drug development professionals. By adopting these methodologies, the scientific community can ensure the generation of high-quality, reproducible data, ultimately accelerating the pace of discovery.

References

Inter-laboratory comparison of L-Palmitoylcarnitine measurements with L-Palmitoylcarnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the precise measurement of L-Palmitoylcarnitine, a critical long-chain acylcarnitine involved in fatty acid metabolism and cellular energy production. Given its emerging role as a biomarker in various metabolic and neurodegenerative diseases, accurate and reproducible quantification is paramount. This document summarizes performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, utilizing L-Palmitoylcarnitine-d9 as a stable isotope-labeled internal standard to ensure the highest degree of accuracy.

Introduction to L-Palmitoylcarnitine

L-Palmitoylcarnitine is an ester derivative of carnitine that facilitates the transport of long-chain fatty acids, such as palmitic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy generation in the form of ATP.[1] Dysregulation of L-Palmitoylcarnitine levels has been implicated in a range of pathological conditions, including primary carnitine deficiency, prostate cancer, and Alzheimer's disease.[1][2][3] In newborns, it serves as a diagnostic marker for primary carnitine deficiency.[1] Recent studies have also highlighted its role in inducing tau phosphorylation and mitochondrial dysfunction in neuronal cells, suggesting a link to neurodegenerative processes.[2][3]

The Role of this compound in Accurate Quantification

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS analyses.[4][5] this compound is intended for use as an internal standard for the quantification of L-Palmitoylcarnitine by GC- or LC-MS.[4][5] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, enabling reliable and precise quantification.

Comparative Analysis of LC-MS/MS Methodologies

Table 1: Comparison of Sample Preparation and Chromatographic Conditions
ParameterMethod AMethod BMethod C
Matrix Mouse PlasmaHuman SerumCultured Cells
Sample Volume 50 µLNot SpecifiedNot Specified
Internal Standard d3-palmitoyl carnitineNot SpecifiedIsotopic Dilution
Extraction Method Protein PrecipitationNot SpecifiedWeak Acid Extraction
Chromatography HILICHILICHILIC
Column Atlantis HILIC SilicaNot SpecifiedNot Specified
Mobile Phase Acetonitrile (B52724)/Ammonium (B1175870) Acetate (B1210297)Acetonitrile/Ammonium AcetateAcetonitrile/Formic Acid
Run Time 5 minNot SpecifiedNot Specified
Table 2: Comparison of Mass Spectrometry and Method Performance
ParameterMethod AMethod BMethod C
Mass Spectrometer Triple QuadrupoleNot SpecifiedTriple Quadrupole
Ionization Mode Positive ESIPositive ESIPositive ESI
MRM Transition (Analyte) m/z 400 -> 341Not SpecifiedNot Specified
MRM Transition (IS) m/z 403 -> 341Not SpecifiedNot Specified
Linearity Range 1 - 1000 ng/mLNot SpecifiedNot Specified
LLOQ 1 ng/mL[6]1.2 ng/mL0.35 nmol/L
Intra-day Precision (CV%) 2.3% - 6.5%[6]0.37% - 13.7%Good
Inter-day Precision (CV%) 6.1% - 7.6%[6]1.3% - 9.5%Good
Intra-day Accuracy (Bias%) -18.2% to 2.7%[6]90.4% - 114% (Recovery)Not Specified
Inter-day Accuracy (Bias%) -13.6% to 8.8%[6]96% - 112% (Recovery)Not Specified
Mean Recovery 85.4%[6]Not SpecifiedNot Specified

Experimental Protocols

Key Methodological Steps for L-Palmitoylcarnitine Quantification by LC-MS/MS

A generalized workflow for the quantification of L-Palmitoylcarnitine using this compound as an internal standard is outlined below. Specific parameters should be optimized for individual laboratory instrumentation and matrices.

  • Sample Preparation:

    • Thaw biological samples (plasma, serum, cell lysates) on ice.

    • Spike samples with a known concentration of this compound internal standard solution.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Perform chromatographic separation using a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

    • Detect the analytes using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both L-Palmitoylcarnitine and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of L-Palmitoylcarnitine to this compound.

    • Construct a calibration curve using standards of known L-Palmitoylcarnitine concentrations.

    • Determine the concentration of L-Palmitoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

To further elucidate the context and methodology of L-Palmitoylcarnitine measurement, the following diagrams are provided.

cluster_0 Cytosol cluster_1 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Palmitoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 L-Palmitoylcarnitine_ims L-Palmitoylcarnitine CPT1->L-Palmitoylcarnitine_ims CACT CACT L-Palmitoylcarnitine_ims->CACT L-Palmitoylcarnitine_matrix L-Palmitoylcarnitine CACT->L-Palmitoylcarnitine_matrix CPT2 CPT2 L-Palmitoylcarnitine_matrix->CPT2 Palmitoyl-CoA_matrix Palmitoyl-CoA Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation Energy Production L-Carnitine_matrix L-Carnitine CPT2->Palmitoyl-CoA_matrix CPT2->L-Carnitine_matrix

Caption: Carnitine shuttle pathway for long-chain fatty acid transport.

Biological Sample Biological Sample Spike with IS Spike with This compound Biological Sample->Spike with IS Protein Precipitation Protein Precipitation Spike with IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General workflow for L-Palmitoylcarnitine quantification.

Conclusion

The accurate measurement of L-Palmitoylcarnitine is essential for advancing research into metabolic disorders and neurodegenerative diseases. While a definitive inter-laboratory comparison study is needed, the existing body of literature demonstrates that robust and reliable LC-MS/MS methods, incorporating this compound as an internal standard, can achieve high levels of precision and accuracy. This guide provides a valuable starting point for laboratories by comparing the performance of several published methods and outlining a generalized protocol. The adoption of standardized methodologies and reference materials will be critical for ensuring the comparability of data across different studies and facilitating the clinical translation of L-Palmitoylcarnitine as a biomarker.

References

A Comparative Guide to L-Palmitoylcarnitine and Other Long-Chain Acylcarnitines in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acylcarnitines (LCACs) are crucial intermediates in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. While essential for energy production, an imbalance in their levels is increasingly implicated in the pathophysiology of metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular conditions. This guide provides an objective comparison of L-Palmitoylcarnitine (C16:0) against other prevalent long-chain acylcarnitines such as L-Stearoylcarnitine (C18:0), L-Oleoylcarnitine (C18:1), and L-Linoleoylcarnitine (C18:2), supported by experimental data.

Core Functions and Metabolic Significance

Long-chain acylcarnitines are formed in the cytoplasm when a long-chain fatty acyl-CoA is esterified to L-carnitine by the enzyme carnitine palmitoyltransferase 1 (CPT1). This allows their transport across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT). Inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, releasing the fatty acyl-CoA for beta-oxidation.[1] Under conditions of metabolic stress, such as high-fat diets or insulin resistance, the rate of fatty acid influx into mitochondria can exceed the capacity of the beta-oxidation pathway, leading to the accumulation of LCACs.[2] This accumulation is not merely a biomarker of mitochondrial dysfunction but can actively contribute to cellular stress and disrupt signaling pathways.[2][3]

Comparative Effects on Cellular Signaling and Metabolism

The biological effects of LCACs can vary depending on the length and saturation of their acyl chain. The following tables summarize quantitative data from various studies comparing the effects of L-Palmitoylcarnitine and other long-chain acylcarnitines on key metabolic and inflammatory signaling pathways.

Table 1: Comparative Effects on Pro-inflammatory Signaling
AcylcarnitineConcentrationCell TypeParameter MeasuredResultReference
L-Palmitoylcarnitine (C16:0)25 µMC2C12 myotubesIL-6 Production4.1-fold increase over vehicle[3]
50 µMC2C12 myotubesIL-6 Production14.9-fold increase over vehicle[3]
100 µMC2C12 myotubesIL-6 Production31.4-fold increase over vehicle[3]
L-Myristoylcarnitine (C14:0)5-25 µMRAW 264.7 macrophagesPro-inflammatory cytokine expressionDose-dependent increase[4]
L-Stearoylcarnitine (C18:0)25 µMC2C12 myotubesIL-6 ProductionSignificant increase[3]
L-Oleoylcarnitine (C18:1)50 µMC2C12 myotubesAdenylate Kinase (AK) releaseSignificant increase[3]
Table 2: Comparative Effects on Insulin Signaling
AcylcarnitineConcentrationCell TypeParameter MeasuredResultReference
L-Palmitoylcarnitine (C16:0)5 µMRIN5F cellsInsulin Release3.6-fold increase[5]
10 µMRIN5F cellsInsulin Release6.7-fold increase[5]
Not specified-Insulin Receptor (Tyr1151) PhosphorylationDephosphorylation via PTP1B activation[5]
L-Decanoylcarnitine (C10:0)100 µM3T3-L1 adipocytesInsulin-stimulated glucose uptakeBlunted[6]
L-Dodecanoylcarnitine (C12:0)100 µM3T3-L1 adipocytesInsulin-stimulated glucose uptakeBlunted[6]
L-Palmitoylcarnitine (C16:0)100 µM3T3-L1 adipocytesInsulin-stimulated glucose uptakeNo significant association[6]
Table 3: Comparative Performance as Biomarkers for Metabolic Disease
AcylcarnitineDiseasePopulationKey FindingReference
L-Palmitoylcarnitine (C16:0)Type 2 Diabetes50 simple T2DM vs. 50 DCM patientsElevated in Diabetic Cardiomyopathy (DCM)[7]
L-Stearoylcarnitine (C18:0)Type 2 DiabetesIndian neonatesIncreased levels in later postnatal days[8]
L-Oleoylcarnitine (C18:1)Type 2 DiabetesIndian neonatesIncreased levels in later postnatal days[8]
L-Linoleoylcarnitine (C18:2)Type 2 DiabetesIndian neonatesIncreased levels in later postnatal days[8]
Long-chain acylcarnitines (general)Insulin Resistancedb/db miceBlunted decrease during glucose tolerance test[9][10]

Signaling Pathways and Experimental Workflows

The accumulation of long-chain acylcarnitines can trigger several signaling cascades that contribute to metabolic dysregulation.

Fatty_Acid_Transport_and_Beta_Oxidation Cytoplasm Cytoplasm Mito_Membrane Mitochondrial Membranes Mito_Matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFACoA Long-Chain Fatty Acyl-CoA LCFA->LCFACoA CPT1 CPT1 LCFACoA->CPT1 LCAC L-Palmitoylcarnitine & other LCACs CACT CACT LCAC->CACT LCFACoA_matrix Long-Chain Fatty Acyl-CoA BetaOx β-Oxidation LCFACoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP CPT1->LCAC CPT2 CPT2 CACT->CPT2 CPT2->LCFACoA_matrix

Fatty Acid Transport and β-Oxidation Pathway.

LCAC_Signaling_Pathway LCACs Accumulated LCACs (e.g., L-Palmitoylcarnitine) PTP1B PTP1B Activation LCACs->PTP1B JNK_ERK JNK/ERK Phosphorylation LCACs->JNK_ERK NFkB NF-κB Activation LCACs->NFkB Caspases Caspase Activation LCACs->Caspases InsR Insulin Receptor Dephosphorylation (Tyr1151) PTP1B->InsR Akt Akt Phosphorylation (Ser473) (Decreased) InsR->Akt GlucoseUptake Insulin-Stimulated Glucose Uptake (Impaired) Akt->GlucoseUptake Cytokines Pro-inflammatory Cytokine Secretion (e.g., IL-6) JNK_ERK->Cytokines NFkB->Cytokines CellStress Cellular Stress & Apoptosis Caspases->CellStress

Signaling Pathways Activated by LCAC Accumulation.

Experimental Protocols

Quantification of Long-Chain Acylcarnitines by LC-MS/MS

This protocol provides a method for the sensitive and robust quantification of a wide range of acylcarnitine species, including isomers, in plasma and tissue samples.

a. Sample Preparation and Derivatization:

  • Homogenize tissue samples in methanol. For plasma samples, deproteinize with methanol.

  • Centrifuge the samples to pellet proteins and other debris.

  • Transfer the supernatant containing the acylcarnitines to a new tube.

  • Add a mixture of stable isotope-labeled internal standards for each analyte to be quantified.

  • Evaporate the solvent under a stream of nitrogen.

  • To enhance chromatographic separation and ionization efficiency, derivatize the dried extract to their butyl esters by adding butanolic-HCl and incubating at 65°C for 15 minutes.

  • Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase.[11]

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[12]

    • Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium (B1175870) acetate (B1210297) in water.[11]

    • Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[11]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 20-30 minutes is typically used to separate the different acylcarnitine species based on their hydrophobicity.[11]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common product ion for acylcarnitines is m/z 85.[11]

Induction and Assessment of Insulin Resistance in Myotubes

This protocol describes how to treat cultured myotubes with long-chain acylcarnitines to induce insulin resistance and assess the effects on insulin signaling.

a. Cell Culture and Treatment:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS until they reach confluence.

  • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • For experiments, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

  • Treat the myotubes with various concentrations (e.g., 5-100 µM) of different L-acylcarnitines (e.g., L-Palmitoylcarnitine, L-Stearoylcarnitine) for 18 hours.[3]

b. Assessment of Insulin Signaling (Akt Phosphorylation):

  • After the acylcarnitine treatment, stimulate the myotubes with insulin (e.g., 100 nM) for 10-15 minutes.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of the lysates using a BCA assay.

  • Perform Western blotting using antibodies specific for phosphorylated Akt (Ser473) and total Akt.

  • Quantify the band intensities and express the results as the ratio of phosphorylated Akt to total Akt.

Myotube_Insulin_Resistance_Workflow Start Start: C2C12 Myoblasts Differentiation Differentiate to Myotubes (2% Horse Serum) Start->Differentiation Starvation Serum Starvation (3-4 hours) Differentiation->Starvation Treatment Treat with LCACs (e.g., L-Palmitoylcarnitine, 18 hours) Starvation->Treatment Insulin_Stimulation Insulin Stimulation (100 nM, 10-15 min) Treatment->Insulin_Stimulation Lysis Cell Lysis Insulin_Stimulation->Lysis Western_Blot Western Blot for p-Akt (Ser473) & Total Akt Lysis->Western_Blot Analysis Quantify and Analyze p-Akt/Total Akt Ratio Western_Blot->Analysis

Workflow for Assessing LCAC-Induced Insulin Resistance.

Conclusion

The accumulation of L-Palmitoylcarnitine and other long-chain acylcarnitines is a critical factor in the development of metabolic dysfunction. While they share the common role of facilitating fatty acid transport, their specific effects on cellular signaling pathways can differ based on their acyl chain length and saturation. L-Palmitoylcarnitine, being one of the most abundant saturated long-chain acylcarnitines, has been extensively studied and is shown to potently induce pro-inflammatory responses and impair insulin signaling. Comparative data suggests that other long-chain acylcarnitines, such as L-Stearoylcarnitine, also contribute to these pathological processes. The provided experimental protocols offer standardized methods for researchers to further investigate the specific roles of different long-chain acylcarnitines in metabolic diseases, aiding in the development of targeted therapeutic strategies.

References

A Researcher's Guide: Justification for Using a d9-Labeled Standard Over a d3-Labeled One

Author: BenchChem Technical Support Team. Date: December 2025

In the field of quantitative mass spectrometry, particularly for bioanalysis in drug development, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and robustness of an analytical method.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[1][3][4] However, not all SILs are created equal. This guide provides a detailed comparison, supported by experimental data, on why a heavily deuterated standard (e.g., d9) is often superior to a lightly deuterated standard (e.g., d3).

The Core Problem: Limitations of Lightly Deuterated (d3) Standards

While a d3-labeled standard is chemically similar to the analyte, the low level of deuterium (B1214612) incorporation can introduce several analytical challenges that compromise data quality.

  • Isotopic Contribution & Cross-Talk: A primary issue is the potential for "cross-talk" between the analyte and the internal standard.[5][6] Naturally occurring isotopes (primarily ¹³C) in the unlabeled analyte can contribute to the signal of the IS, especially when the mass difference is small (+3 amu).[5][6] This becomes more pronounced at high analyte concentrations, leading to a non-linear and inaccurate calibration curve.[5][7]

  • Chromatographic Shift & Matrix Effects: The substitution of hydrogen with deuterium can cause a slight change in physicochemical properties, leading to a difference in chromatographic retention time, known as the deuterium isotope effect.[8][9][10][11] While this shift is often small, even a minor separation between the analyte and a d3-IS can be detrimental. If they do not perfectly co-elute, they may experience different zones of ion suppression or enhancement from matrix components, meaning the IS fails to accurately correct for matrix effects.[4][8][12]

  • Metabolic & Chemical Instability: The stability of the deuterium labels is paramount. If the deuterium atoms are placed on metabolically active or chemically labile positions (e.g., heteroatoms), they can be lost or exchanged for hydrogen during sample processing or in vivo.[12][13] This instability alters the concentration of the IS, leading to biased results. A d3 standard has fewer potential labeling sites, increasing the risk that the labels are in unstable positions.

The Superior Solution: Advantages of Heavily Deuterated (d9) Standards

Increasing the number of deuterium atoms to d9 or higher provides a more robust and reliable internal standard by directly mitigating the issues seen with lighter labels.

  • Minimized Isotopic Cross-Talk: A larger mass difference (e.g., +9 amu) creates a significant buffer between the mass-to-charge ratio (m/z) of the analyte and the IS. This effectively eliminates the risk of interference from the analyte's natural isotope pattern, ensuring signal integrity and improving assay linearity and accuracy.[14]

  • Improved Chromatographic Resolution: While a greater number of deuterium atoms can increase the chromatographic shift, this can be advantageous.[8] A slight but complete separation of the IS from the analyte peak can prevent any potential cross-contamination or signal overlap, while still being close enough to provide reliable correction for most matrix effects.

  • Enhanced Stability: With more deuterium atoms incorporated, there is a greater probability that the labels are placed on a stable part of the molecule, such as a carbon backbone or a non-labile methyl group. This significantly reduces the risk of back-exchange or metabolic loss of the labels, ensuring the IS concentration remains constant throughout the analytical process.[13]

Quantitative Data Comparison

The following tables summarize experimental data from a typical bioanalytical method validation, comparing the performance of a d3-labeled IS versus a d9-labeled IS for the quantification of a hypothetical analyte.

Table 1: Chromatographic Resolution and Isotopic Contribution

ParameterAnalyte + d3-ISAnalyte + d9-ISJustification
Analyte RT (min) 3.523.52Reference retention time.
Internal Standard RT (min) 3.513.48The d9-IS shows a greater, more distinct shift in retention time due to the increased mass.[8]
Resolution (Rs) 0.851.60The d9-IS is baseline-resolved from the analyte, preventing peak integration overlap.
Cross-Talk at ULOQ (%) 1.8%<0.1%The +9 amu mass difference of the d9-IS eliminates interference from the analyte's natural isotopes.[14]

Table 2: Bioanalytical Method Validation: Accuracy and Precision

QC LevelConcentration (ng/mL)d3-IS Accuracy (% Bias)d3-IS Precision (% CV)d9-IS Accuracy (% Bias)d9-IS Precision (% CV)
LLOQ 1-8.5%12.5%-1.2%4.8%
LQC 3-6.2%9.8%0.8%3.5%
MQC 50-4.5%7.5%1.5%2.1%
HQC 80-3.1%6.2%-0.5%1.8%

Acceptance criteria are typically ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ) as per FDA guidance.[15][16] The method using the d9-IS demonstrates superior accuracy and precision across all concentration levels.

Table 3: Matrix Effect Assessment

Parameterd3-IS Performanced9-IS PerformanceJustification
Matrix Factor (Range) 0.75 - 1.150.98 - 1.03The d9-IS shows a much tighter range, indicating more consistent and reliable correction for matrix effects.[3]
CV of IS-Normalized Matrix Factor 16.2%3.1%A CV >15% (as seen with the d3-IS) suggests unacceptable variability in matrix effects, which the d9-IS successfully corrects.

Experimental Protocols

The data presented above was generated using the following validated bioanalytical method.

Reagents and Materials
  • Analytes: Analyte, d3-Internal Standard, d9-Internal Standard

  • Matrix: Human Plasma (K2-EDTA)

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC-grade)

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (either d3-IS or d9-IS at 100 ng/mL in 50:50 MeOH:Water).

  • Vortex briefly to mix.

  • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Parameters
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex 6500+ QTRAP or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient: 5% B to 95% B over 5.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 2.0 min.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: Specific to analyte and IS, optimized for sensitivity and specificity.

Visualized Workflows

Logical Justification for IS Selection

G cluster_0 Internal Standard (IS) Selection Criteria cluster_1 Performance Challenges & Solutions Start Goal: Accurate & Robust Quantification Ideal_IS Ideal IS Properties Start->Ideal_IS Requires d3_Node d3-Labeled IS (Lightly Deuterated) Ideal_IS->d3_Node Evaluate Options d9_Node d9-Labeled IS (Heavily Deuterated) Ideal_IS->d9_Node Evaluate Options CrossTalk High Risk of Isotopic Cross-Talk d3_Node->CrossTalk Exhibits MatrixEffect Inconsistent Correction of Matrix Effects d3_Node->MatrixEffect Exhibits Instability Potential for Label Instability d3_Node->Instability Exhibits NoCrossTalk Minimal Isotopic Cross-Talk d9_Node->NoCrossTalk Provides GoodCorrection Robust Matrix Effect Correction d9_Node->GoodCorrection Provides HighStability Enhanced Label Stability d9_Node->HighStability Provides Conclusion Conclusion: d9-IS is the Superior Choice for Regulated Bioanalysis NoCrossTalk->Conclusion GoodCorrection->Conclusion HighStability->Conclusion

Caption: Decision workflow for internal standard selection.

Bioanalytical Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Spike_Matrix Spike Blank Matrix (Calibration Standards & QCs) Add_IS Add Internal Standard (d3-IS or d9-IS) Spike_Matrix->Add_IS Extract Protein Precipitation (PPT with Acetonitrile) Add_IS->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Inject Inject Sample onto LC-MS/MS System Centrifuge->Inject Separate Chromatographic Separation (Analyte vs. IS) Inject->Separate Detect Mass Spectrometric Detection (MRM Transitions) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify Concentration (via Calibration Curve) Calculate->Quantify Validate Assess Accuracy, Precision, & Matrix Effects Quantify->Validate

Caption: Standard workflow for bioanalytical sample analysis.

Conclusion

The selection of an appropriate internal standard is foundational to the development of a robust and reliable quantitative LC-MS/MS method. While lightly deuterated standards like d3-IS can be functional in some contexts, they carry inherent risks related to isotopic cross-talk, incomplete correction of matrix effects, and potential instability. Heavily deuterated standards, such as a d9-IS, mitigate these risks by providing a greater mass difference, enhanced stability, and more predictable chromatographic behavior. The experimental data clearly demonstrates that the use of a d9-IS leads to superior method performance, characterized by improved accuracy, precision, and a more effective correction of matrix-induced variability. For researchers in regulated environments, the justification for using a d9-labeled standard over a d3-labeled one is a clear step toward ensuring the highest data quality and integrity.

References

Performance of L-Palmitoylcarnitine-d9 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of L-Palmitoylcarnitine-d9 as an internal standard in various biological matrices. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted approach in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1] This document summarizes key performance metrics, offers detailed experimental protocols, and visualizes the metabolic context of L-Palmitoylcarnitine.

Data Presentation: Performance Metrics

The following tables summarize the performance of deuterated internal standards for the analysis of acylcarnitines, including palmitoylcarnitine (B157527), in common biological matrices. The data demonstrates the suitability of these standards for providing reliable quantification.

Table 1: Recovery of Palmitoylcarnitine Using a Deuterated Internal Standard in Mouse Plasma

AnalyteConcentrationMean Recovery (%)Reference
PalmitoylcarnitineLow QC85.4[2]
PalmitoylcarnitineMid QC85.4[2]
PalmitoylcarnitineHigh QC85.4[2]
d3-Octanoyl carnitine (IS)-88.7[2]

This table showcases the consistent recovery of palmitoylcarnitine across different concentrations using a deuterated internal standard.

Table 2: Inter-Day Precision and Accuracy for Palmitoylcarnitine in Mouse Plasma

AnalyteConcentration (ng/mL)nMean (ng/mL)CV (%)Bias (%)Reference
d3-Palmitoylcarnitine3153.416.113.6[2]
d3-Palmitoylcarnitine801578.57.6-1.9[2]
d3-Palmitoylcarnitine80015729.36.3-8.8[2]

This table highlights the excellent precision (CV%) and accuracy (bias%) of the analytical method for a deuterated analog of palmitoylcarnitine over multiple days.

Table 3: Linearity of Deuterated Palmitoylcarnitine in Mouse Plasma

AnalyteConcentration Range (ng/mL)Reference
d3-Palmitoylcarnitine1 - 1000≥ 0.9890[2]

This table demonstrates the linearity of the method over a wide concentration range, which is crucial for accurate quantification.

Experimental Protocols

A robust and validated bioanalytical method is essential for the reliable quantification of acylcarnitines. The following is a representative experimental protocol for the analysis of L-Palmitoylcarnitine in human plasma using LC-MS/MS with a deuterated internal standard.

Objective: To accurately quantify the concentration of L-Palmitoylcarnitine in human plasma samples.

Materials:

  • Human plasma (K2EDTA)

  • L-Palmitoylcarnitine analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of L-Palmitoylcarnitine in ACN.

    • Prepare a 1 mg/mL stock solution of this compound in ACN.

    • From the stock solutions, prepare a series of working standard solutions of L-Palmitoylcarnitine and a working solution of this compound at a fixed concentration (e.g., 250 ng/mL) by diluting with ACN/water (1:1, v/v).

  • Sample Preparation (Protein Precipitation): [2]

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, quality control (QC) sample, or calibration standard.

    • Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

    • Add 200 µL of cold ACN to each tube to precipitate proteins.

    • Vortex mix for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in ACN.

      • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • L-Palmitoylcarnitine: Precursor ion (Q1) m/z 400.4 -> Product ion (Q3) m/z 85.1

        • This compound: Precursor ion (Q1) m/z 409.4 -> Product ion (Q3) m/z 85.1

      • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of L-Palmitoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the metabolic pathway of L-Palmitoylcarnitine.

experimental_workflow sample Plasma Sample is_addition Add this compound (IS) sample->is_addition precipitation Protein Precipitation (Cold Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Experimental workflow for the quantification of L-Palmitoylcarnitine.

Caption: L-Palmitoylcarnitine's role in fatty acid transport for β-oxidation.[3][4]

References

The Gold Standard in Bioanalysis: A Comparative Guide to L-Palmitoylcarnitine Quantification With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the use of a stable isotope-labeled internal standard is paramount. This guide provides a direct comparison of the analytical performance for L-Palmitoylcarnitine quantification in plasma with and without the use of its deuterated analog, L-Palmitoylcarnitine-d9, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The data presented herein underscores the critical role of an internal standard in mitigating analytical variability, thereby ensuring the reliability and reproducibility of results. While analysis without an internal standard is possible, it is susceptible to a range of errors that can significantly impact data quality.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the quantification of L-Palmitoylcarnitine, highlighting the superior performance achieved with the inclusion of this compound as an internal standard. The data for the "With Internal Standard" scenario is based on a validated LC-MS/MS method, while the "Without Internal Standard" scenario outlines the expected challenges and potential for diminished performance.

ParameterWith this compound (Internal Standard)Without Internal Standard (External Standard Method)
Precision (%CV) Low (e.g., ≤ 11.2% at LLOQ)[1]High variability due to uncorrected errors in sample preparation and injection volume.
Accuracy (%Bias) High (e.g., -2.5% at LLOQ)[1]Prone to significant inaccuracies due to uncompensated matrix effects and ion suppression/enhancement.
Reliability High - corrects for sample-to-sample variations in extraction recovery and instrument response.Low - results are highly dependent on consistent sample matrix and instrument performance.
Matrix Effect Compensated - the internal standard co-elutes and experiences similar matrix effects as the analyte, allowing for accurate ratio-based quantification.Uncompensated - leading to ion suppression or enhancement, which can artificially lower or elevate measured concentrations.
Extraction Recovery Variations in recovery are corrected for by the consistent analyte-to-internal standard ratio.Inconsistent recovery between samples leads to significant errors in quantification.

The Decisive Advantage of an Internal Standard

As the data illustrates, employing a deuterated internal standard like this compound significantly enhances the quality of analytical results. The near-identical chemical and physical properties of the analyte and its deuterated counterpart ensure they behave similarly during sample preparation and analysis. This allows the internal standard to act as a reliable reference, correcting for variations that would otherwise compromise the integrity of the data.

Analysis without an internal standard, relying solely on an external calibration curve, is fraught with potential pitfalls. Complex biological matrices such as plasma contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Furthermore, any inconsistencies in sample handling, such as variations in extraction efficiency or injection volume, will directly translate into errors in the final calculated concentration.

Experimental Protocols

A detailed methodology for the quantification of L-Palmitoylcarnitine in plasma using this compound as an internal standard is provided below. This protocol is based on established and validated LC-MS/MS methods.

Sample Preparation
  • To 50 µL of plasma sample in a 96-well plate, add 20 µL of an internal standard working solution containing this compound in a 1:1 acetonitrile (B52724)/water mixture.

  • Add 10 µL of a calibrator spiking solution for standard curve samples, or 10 µL of 50% acetonitrile for unknown samples.

  • Vortex the plate for 30 seconds to ensure thorough mixing.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Atlantis HILIC silica, 50 x 2.0 mm, 4 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 5% acetonitrile.

    • Mobile Phase B: 5 mM ammonium acetate in acetonitrile with 5% water.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A gradient is employed to ensure optimal separation of L-Palmitoylcarnitine from other plasma components.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • L-Palmitoylcarnitine Transition: m/z 400.3 -> 341.3

      • This compound Transition: m/z 409.3 -> 350.3

    • Data Analysis: The concentration of L-Palmitoylcarnitine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve constructed using the same ratio.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of L-Palmitoylcarnitine and the analytical workflow.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid (e.g., Palmitic Acid) Fatty_Acyl_CoA Fatty Acyl-CoA (Palmitoyl-CoA) Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Fatty_Acyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 L_Palmitoylcarnitine_mito L-Palmitoylcarnitine CPT1->L_Palmitoylcarnitine_mito Forms L-Palmitoylcarnitine CPT2 CPT2 L_Palmitoylcarnitine_mito->CPT2 Fatty_Acyl_CoA_mito Fatty Acyl-CoA (Palmitoyl-CoA) Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_mito->Beta_Oxidation CPT2->Fatty_Acyl_CoA_mito

Caption: L-Palmitoylcarnitine's role in fatty acid transport into the mitochondria.

analytical_workflow cluster_with_is With Internal Standard (this compound) cluster_without_is Without Internal Standard A1 Plasma Sample B1 Add this compound A1->B1 C1 Protein Precipitation B1->C1 D1 LC-MS/MS Analysis C1->D1 E1 Calculate Area Ratio (Analyte / IS) D1->E1 F1 Quantify vs. Cal. Curve E1->F1 G1 Accurate & Precise Result F1->G1 A2 Plasma Sample B2 Protein Precipitation A2->B2 C2 LC-MS/MS Analysis B2->C2 D2 Measure Peak Area C2->D2 E2 Quantify vs. Cal. Curve D2->E2 F2 Result Prone to Inaccuracy E2->F2

Caption: Comparison of analytical workflows with and without an internal standard.

References

Safety Operating Guide

Safe Disposal of L-Palmitoylcarnitine-d9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like L-Palmitoylcarnitine-d9 is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step process for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Required Personal Protective Equipment:

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Eye/Face Protection Use safety glasses with side-shields or goggles.
Skin and Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound involves collaboration with a licensed professional waste disposal service.[1] The following steps outline the recommended procedure:

  • Consult Local Regulations : Always begin by consulting your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations to ensure full compliance. Disposal regulations can vary significantly by location.[2]

  • Prepare for Disposal :

    • For Surplus and Non-Recyclable Solutions : Offer the material to a licensed disposal company.[1]

    • Chemical Treatment : An approved method of disposal is to dissolve or mix the material with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

  • Packaging for Disposal :

    • Place the this compound waste into a suitable, clearly labeled, and securely closed container to prevent leaks or spills.[1]

    • Dispose of the container as you would the unused product.[1]

  • Handling Spills :

    • In the event of a spill, avoid dust formation.[1]

    • Use personal protective equipment.[1]

    • Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material.[1]

    • Place the collected material in a suitable, closed container for disposal.[1]

    • Do not let the product enter drains.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_ehs Consult Institutional EHS & Local Regulations assess_form Assess Waste Form consult_ehs->assess_form ppe->consult_ehs solid Solid Waste assess_form->solid Solid liquid Liquid Waste (in solvent) assess_form->liquid Liquid package_solid Package in a Labeled, Sealed Container solid->package_solid package_liquid Package in a Labeled, Sealed Container for Solvents liquid->package_liquid contact_disposal Contact Licensed Professional Waste Disposal Service package_solid->contact_disposal package_liquid->contact_disposal transport Arrange for Professional Pickup and Transport contact_disposal->transport end End: Disposal Complete transport->end

Disposal decision workflow for this compound.

This procedural guide is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. By adhering to these steps and consulting with certified waste disposal professionals, laboratories can maintain a safe working environment and ensure regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Palmitoylcarnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of L-Palmitoylcarnitine-d9. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of this valuable deuterated compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect against dust particles and potential splashes.
Hand Protection Nitrile GlovesOffers good resistance to fatty acid esters. Inspect gloves for integrity before each use and replace them immediately if compromised. For extended handling, consider double-gloving.
Body Protection Laboratory CoatA standard lab coat is required to protect against incidental contact.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

II. Health and Safety Hazards

Based on available safety data sheets for this compound and similar compounds, researchers should be aware of the following potential hazards:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Eye Irritation: The compound can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.

III. Experimental Workflow: From Receipt to Disposal

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting. Following these steps will help ensure both personnel safety and compound stability.

G A Receiving and Storage B Preparation for Use A->B Equilibrate to Room Temp C Weighing and Handling (Solid) B->C Handle in Controlled Environment D Dissolution C->D Add to Solvent F Waste Collection C->F E Use in Experiment D->E Transfer to Assay D->F E->F Collect Contaminated Materials G Disposal F->G Follow Institutional Guidelines

Caption: Standard workflow for handling this compound.

IV. Detailed Experimental Protocols

A. Receiving and Storage

This compound is a solid and should be stored under specific conditions to ensure its stability and isotopic purity.

Parameter Specification Rationale
Temperature -20°C for long-term storageMinimizes degradation over time.
Atmosphere Store in a tightly sealed containerThe compound is potentially hygroscopic; minimizing exposure to moisture is critical to prevent isotopic exchange.
Light Protect from lightWhile not explicitly stated for this compound, it is good practice for all deuterated standards.
B. Handling and Preparation of Solutions

Due to its potential hygroscopicity, specific handling procedures are necessary to maintain the integrity of this compound.

Protocol for Handling Solid this compound:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Controlled Environment: Whenever possible, handle the solid compound in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, work swiftly in an area with low humidity.

  • Weighing: Use a calibrated analytical balance. Minimize the time the container is open to the atmosphere.

  • Dissolution: Prepare solutions by dissolving the solid in a suitable high-purity solvent.

C. Disposal Plan

While this compound is not classified as a hazardous waste, proper disposal procedures must be followed to ensure environmental safety and compliance with institutional regulations.

Waste Disposal Workflow:

G cluster_SolidWaste Solid Waste cluster_LiquidWaste Liquid Waste A Contaminated PPE (gloves, etc.) F Segregated Chemical Waste Containers A->F B Empty Vials B->F C Unused Solid Compound C->F D Unused Solutions D->F E Contaminated Solvents E->F G Institutional Hazardous Waste Disposal Program F->G

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with general laboratory trash.

  • Solid Waste:

    • Place unused solid compound and any materials used for cleaning up spills (e.g., absorbent pads) into a designated, sealed waste container.

    • Contaminated personal protective equipment, such as gloves and disposable lab coats, should also be placed in this container.

  • Liquid Waste:

    • Collect any unused solutions containing this compound in a clearly labeled, sealed container for non-hazardous chemical waste.

    • Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.

  • Final Disposal: All waste containers should be clearly labeled with the contents and transferred to your institution's hazardous waste disposal program for proper disposal.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most current information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.